molecular formula C5H6N2O2S B077071 2-(Methylsulfonyl)pyrimidine CAS No. 14161-09-2

2-(Methylsulfonyl)pyrimidine

Cat. No.: B077071
CAS No.: 14161-09-2
M. Wt: 158.18 g/mol
InChI Key: OIGXNHYFKZCTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonyl)pyrimidine (CAS 14161-09-2) is a high-value heteroaryl sulfone that serves as a superior covalent warhead for the chemoselective S-arylation of cysteine residues. This compound enables metal-free bioconjugation under mild, aqueous conditions (neutral pH, ≤37°C), forming stable thioether linkages that are less prone to retro-Michael reactions or cleavage compared to traditional maleimide adducts . Its mechanism proceeds via a tunable nucleophilic aromatic substitution (SNAr), where the methylsulfonyl group acts as an excellent leaving group, resulting in the formation of a covalent bond with the thiol side chain of cysteine and the release of methanesulfinic acid . This reagent is critically important in modern chemical biology and drug discovery. Its primary applications include the site-specific functionalization of proteins and antibodies, the development of targeted covalent inhibitors (TCIs) for challenging therapeutic targets, and as a key building block in structure-reactivity relationship (SAR) studies to design novel electrophiles . With a molecular formula of C5H6N2O2S and a molecular weight of 158.18 g/mol , it offers excellent synthetic tractability. Researchers can precisely modulate its electrophilicity and solubility through substitutions on the pyrimidine ring, allowing for predictable fine-tuning of reactivity over a wide range to suit specific experimental needs . Specifications & Handling • CAS Number : 14161-09-2 • Molecular Formula : C5H6N2O2S • Molecular Weight : 158.18 g/mol • Storage : Sealed in dry, ambient temperature Safety: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use. Please consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-10(8,9)5-6-3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGXNHYFKZCTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534908
Record name 2-(Methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14161-09-2
Record name 2-(Methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulphonyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Methylsulfonyl)pyrimidine: A Technical Guide to its History, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)pyrimidine is a versatile heterocyclic compound that has emerged as a significant building block in medicinal chemistry and chemical biology. Its unique reactivity, particularly as a Michael acceptor, has positioned it as a valuable scaffold for the development of targeted covalent inhibitors and chemical probes. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological activities of this compound and its derivatives. Detailed experimental protocols for key synthetic transformations and quantitative data on reaction kinetics and biological efficacy are presented. Furthermore, signaling pathways and experimental workflows are illustrated using logical diagrams to facilitate a deeper understanding of its applications in drug discovery.

Introduction: The Emergence of a Privileged Scaffold

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1] Within this class of heterocycles, this compound has garnered significant attention due to the electron-withdrawing nature of the methylsulfonyl group, which activates the C2 position of the pyrimidine ring for nucleophilic aromatic substitution (SNAr). This inherent reactivity has been elegantly harnessed for the selective modification of cysteine residues in proteins, making it a "privileged warhead" in the design of covalent inhibitors.

While the broader class of pyrimidines has a long history, the specific focus on this compound as a tool for covalent modification is a more recent development. Its utility stems from the ability to fine-tune its reactivity through substitution on the pyrimidine ring, allowing for a balance between target engagement and off-target effects. This guide will delve into the key milestones in the understanding and application of this important molecule.

History and Discovery

While a definitive first synthesis of the parent this compound is not readily apparent in contemporary literature databases, its development is intrinsically linked to the broader exploration of pyrimidine chemistry. The foundational work on pyrimidines was extensively compiled by D.J. Brown in his seminal series, "The Pyrimidines".[2][3][4][5][6] The principal synthesis of the pyrimidine core involves the condensation of a 1,3-dicarbonyl compound with a urea or thiourea derivative.[7] The subsequent functionalization of the pyrimidine ring, including the introduction of sulfur-based substituents, paved the way for the synthesis of precursors to this compound.

The key precursor, 2-(methylthio)pyrimidine, is readily prepared by the S-methylation of 2-mercaptopyrimidine. The oxidation of such thioethers to the corresponding sulfones is a well-established transformation in organic chemistry. It is likely that this compound was first synthesized as part of broader investigations into the reactivity of functionalized pyrimidines, with its potential for nucleophilic substitution being a primary area of interest. Its recent rise to prominence is directly tied to the growing field of targeted covalent inhibitors, where the search for cysteine-reactive electrophiles with tunable reactivity has intensified.

Synthesis of this compound and Derivatives

The most common and efficient route to this compound involves a two-step sequence starting from a 2-mercaptopyrimidine derivative: S-methylation followed by oxidation.

General Synthesis Workflow

The overall synthetic strategy is depicted below.

Synthesis_Workflow cluster_0 Ring Formation cluster_1 Functionalization cluster_2 Application Thiourea Thiourea/ Guanidine Mercaptopyrimidine 2-Mercaptopyrimidine Derivative Thiourea->Mercaptopyrimidine Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Mercaptopyrimidine Methylthiopyrimidine 2-(Methylthio)pyrimidine Derivative Mercaptopyrimidine->Methylthiopyrimidine S-Methylation Sulfonylpyrimidine This compound Derivative Methylthiopyrimidine->Sulfonylpyrimidine Oxidation SubstitutedProduct 2-Substituted Pyrimidine Sulfonylpyrimidine->SubstitutedProduct S_NAr Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->SubstitutedProduct SNAr_Mechanism Reactants 2-(MeSO₂)pyrimidine + Cys-SH TransitionState1 Transition State 1 Reactants->TransitionState1 Meisenheimer Meisenheimer Intermediate TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Products 2-(S-Cys)pyrimidine + MeSO₂H TransitionState2->Products BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP₃ / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (e.g., NF-κB) Ca_PKC->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Inhibitor 2-(MeSO₂)pyrimidine -based Inhibitor Inhibitor->BTK Covalent Inhibition

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)pyrimidine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and chemical biology. Its unique electronic properties make it a valuable scaffold and a functional "warhead" for covalent inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its synthesis, and its reactivity. Detailed experimental protocols for the determination of these properties are provided, along with visual diagrams to illustrate key processes. This document is intended to serve as a foundational resource for researchers working with this important chemical entity.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug design and development, influencing its solubility, permeability, and reactivity. A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms Methyl pyrimidin-2-yl sulphone[2][3]
CAS Number 14161-09-2[2][3]
Molecular Formula C₅H₆N₂O₂S[2][3]
Molecular Weight 158.18 g/mol [1][3]
Appearance Solid
Boiling Point 335.647 °C at 760 mmHg[2]
Density 1.344 g/cm³
Solubility Good aqueous stability and solubility at millimolar concentrations.[4]
logP (calculated) -0.2[1]

Table 2: Physicochemical Properties of Substituted this compound Derivatives

DerivativeMelting Point (°C)
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine80 - 85
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine129 - 133

Synthesis

An efficient and environmentally friendly approach for the synthesis of this compound derivatives has been developed.[5][6] The general strategy involves a three-step process: cyclic condensation, derivation, and subsequent oxidation.[5]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Cyclic Condensation cluster_1 Step 2: Derivation (Optional) cluster_2 Step 3: Oxidation Malonate_Derivative Malonate Derivative Condensation Cyclic Condensation Malonate_Derivative->Condensation S_Methylisothiouronium_Sulfate S-Methylisothiouronium Sulfate S_Methylisothiouronium_Sulfate->Condensation 2_Methylthiopyrimidine_Intermediate 2-(Methylthio)pyrimidine Intermediate Condensation->2_Methylthiopyrimidine_Intermediate Derivation Derivation 2_Methylthiopyrimidine_Intermediate->Derivation Functionalized_Intermediate Functionalized 2-(Methylthio)pyrimidine Derivation->Functionalized_Intermediate Oxidation Oxidation (e.g., Oxone) Functionalized_Intermediate->Oxidation Final_Product This compound Derivative Oxidation->Final_Product SNAr_Mechanism Reactants This compound + Cysteine-SH Thiolate Cysteine-S⁻ (Nucleophile) Reactants->Thiolate Deprotonation Meisenheimer Meisenheimer Complex (Intermediate) Thiolate->Meisenheimer Nucleophilic Attack at C2 Leaving_Group_Departure Departure of Methylsulfinate Meisenheimer->Leaving_Group_Departure Rearomatization Products Cysteine-S-pyrimidine Adduct + Methylsulfinic Acid Leaving_Group_Departure->Products

References

2-(Methylsulfonyl)pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on 2-(Methylsulfonyl)pyrimidine, focusing on its chemical identifiers, synthesis, reactivity, and applications in drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals.

Core Identifiers and Properties

This compound is a versatile reagent that has gained significant attention in medicinal chemistry and chemical biology. Its utility stems from its reactivity as a selective thiol-alkylating agent, making it a valuable tool for covalent drug design and protein modification studies.[1][2][3]

Below is a summary of its key chemical identifiers and properties:

Identifier TypeValue
CAS Number 14161-09-2
Molecular Formula C₅H₆N₂O₂S
Molecular Weight 158.18 g/mol
IUPAC Name This compound
Synonyms Methyl Pyrimidin-2-Yl Sulphone
PubChem CID 13289225
MDL Number MFCD06795939
InChI 1S/C5H6N2O2S/c1-10(8,9)5-6-3-2-4-7-5/h2-4H,1H3
InChI Key OIGXNHYFKZCTCH-UHFFFAOYSA-N
Physical Form Solid
Purity Typically >95%
Storage Sealed in a dry, room temperature environment

Sources:[4][5][6]

Synthesis of this compound Derivatives

An efficient and environmentally friendly method for the synthesis of functionalized this compound derivatives has been developed.[7][8] The general approach involves a three-step process starting from the cyclocondensation of a 1,3-dicarbonyl compound with thiourea or its S-methylated derivative, followed by S-methylation (if necessary) and subsequent oxidation of the resulting 2-(methylthio)pyrimidine.[9]

Experimental Protocol: General Synthesis of 2-(Methylsulfonyl)pyrimidines

Step 1: Synthesis of 2-(Methylthio)pyrimidines

  • To a stirred solution of 2-methyl-2-thiopseudourea sulfate (60 mmol) in 120 mL of ethanol, add the appropriate 1,3-dicarbonyl derivative (50 mmol) and sodium hydroxide (60 mmol) at room temperature.

  • Heat the reaction mixture at reflux for 4 hours.

  • After cooling to room temperature, a precipitate will form. Filter the residue to yield the intermediate pyrimidine-2-thiol derivative as a white solid.

  • Dry the solid under vacuum and use it directly in the next step.

  • React the intermediate with POCl₃ (40 mL) in the presence of NEt₃ (50 mmol) and heat at reflux for 3 hours to yield the 2-(methylthio)pyrimidine.[8]

Step 2: Oxidation to 2-(Methylsulfonyl)pyrimidines

  • Prepare a mixture of the 2-(methylthio)pyrimidine (5 mmol) and tetrabutylammonium bromide (0.5 mmol, 10 mol%) in 20 mL of acetone and stir at room temperature.

  • Slowly add a solution of Oxone (12.5 mmol, 2.5 equivalents) in 20 mL of water to the vigorously stirred mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolate the product by filtering through a Buechner funnel, washing with water, and then drying to obtain the solid this compound.[8][9]

Synthesis_Workflow General Synthesis Workflow for this compound Derivatives cluster_step1 Step 1: Cyclocondensation & Derivatization cluster_step2 Step 2: Oxidation dicarbonyl 1,3-Dicarbonyl Derivative cyclocondensation Cyclic Condensation dicarbonyl->cyclocondensation thiourea S-Methylisothiouronium Sulfate thiourea->cyclocondensation derivatization Derivatization (e.g., with POCl3) cyclocondensation->derivatization methylthiopyrimidine 2-(Methylthio)pyrimidine derivatization->methylthiopyrimidine oxidation Oxidation methylthiopyrimidine->oxidation oxone Oxone in Water-Acetone oxone->oxidation final_product This compound Derivative oxidation->final_product

Caption: A flowchart illustrating the two-step synthesis of this compound derivatives.

Reactivity and Mechanism of Action

2-Sulfonylpyrimidines are effective cysteine-selective covalent modifiers that react via a nucleophilic aromatic substitution (SNAr) mechanism.[2][3] The sulfonyl group acts as an excellent leaving group, and the pyrimidine ring is activated towards nucleophilic attack by the thiolate anion of a cysteine residue.[1][10] This reaction is highly chemoselective for cysteine over other amino acids.[1]

The reactivity of the 2-sulfonylpyrimidine scaffold can be finely tuned over several orders of magnitude by introducing electron-withdrawing or -donating substituents on the pyrimidine ring.[1][11] This tunability allows for the design of covalent inhibitors with desired reaction kinetics for specific biological targets.[2][3]

SNAr_Mechanism S-N-Ar Mechanism of this compound with Cysteine reagents This compound + Protein-Cys-SH thiolate_formation Deprotonation reagents->thiolate_formation pH > pKa snar_step1 Nucleophilic Attack on Pyrimidine C2 reagents->snar_step1 thiolate Protein-Cys-S⁻ (Nucleophile) thiolate_formation->thiolate thiolate->snar_step1 meisenheimer Meisenheimer Intermediate (Tetrahedral Complex) snar_step1->meisenheimer snar_step2 Elimination of Leaving Group meisenheimer->snar_step2 products Covalently Modified Protein + Methylsulfinic Acid snar_step2->products

Caption: The reaction pathway for the covalent modification of a cysteine residue by this compound.

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of 2-sulfonylpyrimidines has made them valuable "warheads" for the development of covalent inhibitors and chemical probes.

Stabilization of p53 Cancer Mutants

The tumor suppressor protein p53 is frequently mutated in human cancers, often leading to its destabilization. 2-Sulfonylpyrimidines, such as the compound PK11000, have been shown to stabilize thermolabile p53 cancer mutants by selectively alkylating surface-exposed cysteine residues.[1][2] This covalent modification restores the proper folding and function of the mutant p53, leading to the depletion of reactive oxygen species (ROS) and selective toxicity in p53-compromised cancer cells.[1][11]

p53_Stabilization_Pathway Targeting Mutant p53 with 2-Sulfonylpyrimidines mutant_p53 Mutant, Unfolded p53 covalent_modification Covalent Alkylation of Cysteine Residues mutant_p53->covalent_modification sulfonylpyrimidine 2-Sulfonylpyrimidine (e.g., PK11000) sulfonylpyrimidine->covalent_modification stabilized_p53 Stabilized, Refolded p53 covalent_modification->stabilized_p53 downstream_effects Tumor Suppressor Function Restored stabilized_p53->downstream_effects cell_death Apoptosis of Cancer Cells downstream_effects->cell_death

Caption: The mechanism of action of 2-sulfonylpyrimidines in stabilizing mutant p53.

Inhibition of Bacterial Sortase A

Sortase A (SrtA) is a bacterial enzyme crucial for anchoring virulence factors to the cell wall of Gram-positive bacteria, such as Staphylococcus aureus. Inhibiting SrtA is a promising anti-infective strategy. 2-Sulfonylpyrimidines have been developed as irreversible inhibitors of SrtA.[3] They act by covalently modifying the active site cysteine residue (Cys184), thereby inactivating the enzyme and preventing bacterial pathogenesis.[3]

Safety and Handling

This compound and its derivatives are classified as irritants. The following precautionary statements apply:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6][12]

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[13][14]

  • Use only in a well-ventilated area or under a chemical fume hood.[12][13]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

  • Wash hands thoroughly after handling.[13][14]

  • Store in a tightly-closed container in a dry, cool, and well-ventilated place.[14]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[14]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

  • If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

Conclusion

This compound is a powerful and versatile chemical entity for researchers in drug discovery and chemical biology. Its well-defined reactivity, tunable kinetics, and demonstrated efficacy in targeting key proteins like mutant p53 and bacterial sortase A underscore its importance as a covalent warhead. The synthetic accessibility and the growing body of research on its applications will likely lead to the development of novel therapeutics and chemical probes in the future.

References

Solubility of 2-(Methylsulfonyl)pyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug development, notably for its role as a cysteine-reactive covalent modifier.[1][2] Understanding its solubility in various organic solvents is crucial for a wide range of applications, including reaction chemistry, formulation development, and biological screening. This technical guide provides a summary of available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Data Presentation

Specific quantitative solubility values for this compound in common organic solvents are limited in published literature. However, studies on 2-sulfonylpyrimidines (2-SPs) as a class of compounds provide some insight into their general solubility characteristics.

General Observations:

  • 2-Sulfonylpyrimidines have been described as having good aqueous stability and solubility at the millimolar (mM) level.[3][4]

  • Specifically, 2-SPs have shown excellent solubility at 2 mM in aqueous potassium phosphate buffer containing 5% (v/v) deuterated dimethyl sulfoxide (d6-DMSO).[1][5] This suggests that DMSO is a suitable solvent for preparing stock solutions.

For many pyrimidine derivatives with poor water solubility, Dimethyl Sulfoxide (DMSO) is a recommended solvent for creating concentrated stock solutions, often starting at a concentration of 10 mM.[6]

Table 1: Summary of Qualitative and Semi-Quantitative Solubility Data

Solvent SystemConcentrationObservationSource(s)
Aqueous Buffer (KPi) with 5% d6-DMSO2 mMExcellent solubility[1][5]
Dimethyl Sulfoxide (DMSO)10 mM (typical starting)Recommended for stock solutions[6]

It is important to note that the solubility of pyrimidine derivatives can be significantly influenced by the presence of different functional groups.[7] Therefore, the data in Table 1 should be considered as a general guideline, and experimental determination for specific applications is highly recommended.

Experimental Protocols

For researchers requiring precise solubility data, the following established methods are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic physicochemical properties.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide, chloroform, ethyl acetate, toluene)

  • Vials with screw caps

  • Shaking incubator or orbital shaker at a constant temperature

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification:

    • HPLC: Dilute the aliquot with a suitable mobile phase and analyze it using a validated HPLC method with a calibration curve to determine the concentration.

    • Gravimetric Method: Accurately weigh a known volume of the supernatant in a pre-weighed container. Evaporate the solvent completely under vacuum or in a fume hood. Weigh the container with the dried residue. The difference in weight corresponds to the mass of the dissolved compound.[7]

  • Data Reporting: Express the solubility in units such as mg/mL, g/L, or molarity (mol/L).

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated DMSO stock solution into an aqueous buffer.

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 10 mM or 20 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

  • Plate reader capable of nephelometry or UV-Vis absorbance measurement

Procedure:

  • Stock Solution Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the wells of a microplate.

  • Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of the solution using a nephelometer. Alternatively, after centrifugation of the plate, the concentration in the supernatant can be determined by UV-Vis spectroscopy by comparing the absorbance to a standard curve.

  • Data Reporting: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis cluster_3 Result start Start weigh Weigh excess This compound start->weigh add_solvent Add known volume of organic solvent weigh->add_solvent shake Shake at constant temperature (24-72h) add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Collect clear supernatant centrifuge->supernatant analyze Analyze concentration (HPLC or Gravimetric) supernatant->analyze end Solubility Data analyze->end

Thermodynamic Solubility Determination Workflow

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents remains elusive in the public domain, the available information suggests good solubility in DMSO and aqueous systems containing co-solvents. For drug development and research purposes where precise solubility is paramount, the experimental protocols detailed in this guide provide a robust framework for empirical determination. The provided workflow diagram offers a clear visual guide for conducting these essential experiments. As a compound of increasing interest, further studies elucidating its physicochemical properties, including comprehensive solubility profiling, are anticipated.

References

theoretical calculations of 2-(Methylsulfonyl)pyrimidine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Calculations of 2-(Methylsulfonyl)pyrimidine Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives have emerged as a significant class of electrophilic warheads for covalent drug design and bioconjugation, primarily targeting cysteine residues in proteins.[1][2] Their reactivity can be finely tuned, offering a broad spectrum of applications from anticancer agents to probes for chemical biology.[3][4] This technical guide provides a comprehensive overview of the theoretical and computational methods used to elucidate the reactivity of these compounds. It details the underlying reaction mechanisms, presents key quantitative data from quantum chemical calculations, and correlates these findings with experimental observations.

Introduction: The Rise of 2-Sulfonylpyrimidines

Heteroaryl sulfones, particularly 2-sulfonylpyrimidines, are privileged scaffolds in modern medicinal chemistry. They function as mild alkylating agents that react selectively with nucleophilic thiol groups under physiological conditions.[4] This reactivity is central to their use as covalent inhibitors, which form a stable bond with a target protein, often leading to enhanced potency and prolonged duration of action. The prototypical compound, this compound, serves as a versatile platform whose reactivity can be modulated over several orders of magnitude by strategic substitution on the pyrimidine ring.[2][3] Understanding the electronic factors that govern this reactivity is paramount for the rational design of new therapeutic agents and chemical probes. Computational chemistry, especially Density Functional Theory (DFT), provides an indispensable toolkit for this purpose.

Theoretical Methods for Reactivity Analysis

The reactivity of this compound is predominantly studied using quantum chemical calculations. Density Functional Theory (DFT) is the most common approach due to its balance of accuracy and computational cost.

Computational Models:

  • Functionals: A variety of functionals are employed, with ωB97XD and B3LYP being common choices. The ωB97XD functional is noted for its good performance in describing non-covalent interactions, which can be important in transition states.[1][5]

  • Basis Sets: Pople-style basis sets such as 6-31+G(d,p), 6-311G(d,p), and 6-311++G(2d,p) are frequently used to describe the electronic structure of the molecules.[1][5][6][7]

  • Solvation Models: To simulate reactions in a biological context, solvent effects are typically included using implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model, often representing water.[1][8]

These computational setups are used to calculate various properties that act as descriptors of chemical reactivity.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for 2-sulfonylpyrimidines with thiol nucleophiles (like the side chain of cysteine) is a Nucleophilic Aromatic Substitution (SNAr).[4][9] This is a two-step process:

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic C-2 carbon of the pyrimidine ring. This is the rate-determining step and leads to the formation of a high-energy, tetrahedral intermediate known as a Meisenheimer complex.[1]

  • Leaving Group Departure: The methylsulfinate anion (CH₃SO₂⁻) is expelled, restoring the aromaticity of the pyrimidine ring and forming the final S-heteroarylated product.[1][9]

Theoretical calculations are crucial for mapping the energy profile of this pathway.

SNAr_Mechanism cluster_intermediates Reaction Pathway cluster_products Products R-SH Thiol (e.g., Cysteine) TS1 Transition State 1 (TS1) R-SH->TS1 Nucleophilic Attack (Rate-Determining Step) Sulfonylpyrimidine This compound Sulfonylpyrimidine->TS1 Nucleophilic Attack (Rate-Determining Step) INT Meisenheimer Intermediate (INT) TS1->INT Formation TS2 Transition State 2 (TS2) INT->TS2 Rearrangement Thioether S-Arylated Product TS2->Thioether Leaving Group Departure LeavingGroup Methanesulfinate TS2->LeavingGroup

Caption: General SNAr pathway for this compound with a thiol.

Quantitative Reactivity Descriptors

Theoretical calculations provide a wealth of quantitative data that correlates with experimental reactivity.

Gibbs Free Energy Profiles

The Gibbs free energy (ΔG) profile maps the energy changes throughout the SNAr reaction. The activation energy (ΔG‡), which is the energy difference between the reactants and the first transition state (TS1), is a key predictor of the reaction rate. A lower activation energy implies a faster reaction.

Table 1: Calculated Gibbs Free Energy Data for the SNAr Reaction of this compound with Methanethiolate. [1]

ParameterDescriptionCalculated Value (kJ/mol)
ΔG‡₁ (TS1) Activation energy for nucleophilic attackValue dependent on substituents
ΔG (INT) Relative energy of Meisenheimer intermediateValue dependent on substituents
ΔG‡₂ (TS2) Activation energy for leaving group departureValue dependent on substituents

Note: Specific energy values vary significantly with substituents on the pyrimidine ring. DFT calculations show a strong correlation between the calculated activation energy (ΔG‡₁) and experimentally determined reaction rates.[1]

Frontier Molecular Orbitals (FMO)

FMO theory is a powerful tool for predicting reactivity. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO Energy: For an electrophile like this compound, a lower LUMO energy indicates a greater ability to accept electrons, and thus higher reactivity toward nucleophiles.

  • HOMO-LUMO Gap (ΔE): The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A smaller gap generally corresponds to higher reactivity.[6]

Table 2: Representative FMO Data for Pyrimidine Derivatives.

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)Reactivity Trend
Unsubstituted PyrimidineTypical ValueTypical ValueTypical ValueLow
Electron-Withdrawing Group (EWG) SubstitutedLowerLower Smaller High
Electron-Donating Group (EDG) SubstitutedHigherHigherLargerVery Low

Note: Calculations consistently show that strong electron-withdrawing groups (e.g., -NO₂, -COOMe) at position 5 drastically lower the LUMO energy and increase reactivity, while electron-donating groups (e.g., -NH₂, -OMe) have the opposite effect.[2]

Molecular Electrostatic Potential (MEP)

MEP maps visualize the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) indicate electrophilic sites susceptible to nucleophilic attack. For this compound, MEP analysis clearly identifies the C-2 and C-4/C-6 positions as the most electrophilic centers.[5]

Structure-Reactivity Relationships (SAR)

A key strength of theoretical calculations is the ability to systematically predict how structural modifications impact reactivity.

SAR_Logic cluster_input Structural Modification cluster_effects Electronic Effects cluster_calc Calculated Properties cluster_output Predicted Reactivity Substituent Add Substituent to Pyrimidine Ring EWG Electron-Withdrawing Group (EWG) (-NO2, -CF3, -COOMe) Substituent->EWG -M / -I Effect EDG Electron-Donating Group (EDG) (-NH2, -OMe) Substituent->EDG +M Effect LUMO Lower LUMO Energy Smaller HOMO-LUMO Gap EWG->LUMO TS1 Lower ΔG‡ (TS1) EWG->TS1 LUMO_EDG Higher LUMO Energy Larger HOMO-LUMO Gap EDG->LUMO_EDG TS1_EDG Higher ΔG‡ (TS1) EDG->TS1_EDG Reactivity_High Increased Reactivity (Faster Rate) LUMO->Reactivity_High TS1->Reactivity_High Reactivity_Low Decreased Reactivity (Slower/No Reaction) LUMO_EDG->Reactivity_Low TS1_EDG->Reactivity_Low

Caption: Logical flow of substituent effects on calculated properties and reactivity.

Studies have shown that substitution at the C-5 position of the pyrimidine ring has the most dramatic effect on reactivity.[2][3]

  • Strong Electron-Withdrawing Groups (-M/-I): Groups like -NO₂, -COOMe, and -CF₃ drastically increase the reaction rate by stabilizing the negative charge in the Meisenheimer intermediate. This translates to a lower activation energy barrier.[2][3] The 5-COOMe derivative was found to be over 800,000 times more reactive than the unsubstituted parent compound.[2]

  • Strong Electron-Donating Groups (+M): Groups like -NH₂ and -OMe destabilize the anionic intermediate, effectively shutting down reactivity.[2]

  • Halogens and Alkyl Groups (±I/M): Groups such as -Cl, -Br, and -Me allow for finer tuning of reactivity within a smaller range.[2]

Experimental Protocols and Correlation

Theoretical predictions are validated by experimental data. A robust workflow combines both approaches for a comprehensive understanding.

Experimental Methodologies
  • Kinetic Assays: The rate constants of the reaction between sulfonylpyrimidines and model thiols (e.g., glutathione (GSH), N-acetylcysteine methyl ester (NACME)) are determined experimentally.

    • Protocol: Reactions are typically run in a buffered solution (e.g., KPi buffer, pH 7.0) with a co-solvent (e.g., 5% d⁶-DMSO).[3] The consumption of the starting material and the formation of the product are monitored over time using Nuclear Magnetic Resonance (NMR) spectroscopy or UV-spectrophotometry.[2][3] Rate constants are then calculated from this data.

  • Product Characterization:

    • Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the mass of the covalent adduct formed between the sulfonylpyrimidine and a thiol or a target protein.[4][10] X-ray crystallography can provide atomic-level detail of the covalent modification on a protein.[1][3]

DFT calculations have shown an excellent linear correlation between the calculated activation energy barriers (ΔG‡) and the logarithm of the experimentally measured rate constants, validating the predictive power of the theoretical models.[1]

Workflow cluster_design Design & Synthesis cluster_theory Theoretical Calculation cluster_exp Experimental Validation cluster_analysis Analysis & Iteration Design Design Pyrimidine Derivatives Synthesis Chemical Synthesis Design->Synthesis DFT DFT Calculations (ωB97XD/6-31+G(d,p)) Design->DFT Kinetics NMR/UV Kinetic Assays (with GSH) Synthesis->Kinetics Characterize Characterize Adduct (MS, X-ray) Synthesis->Characterize Predict Predict Reactivity (ΔG‡, LUMO) DFT->Predict Correlate Correlate Theory & Experiment Predict->Correlate Validate Determine Rate Constants (k) Kinetics->Validate Validate->Correlate SAR Establish SAR Correlate->SAR SAR->Design Iterative Refinement

Caption: Integrated workflow for studying 2-sulfonylpyrimidine reactivity.

Conclusion

Theoretical calculations, particularly DFT, provide a powerful and predictive framework for understanding and modulating the reactivity of this compound derivatives. By calculating properties such as Gibbs free energy profiles, frontier molecular orbital energies, and electrostatic potentials, researchers can gain deep insights into the SNAr mechanism that governs their reaction with biological nucleophiles. The strong correlation between these computational predictions and experimental kinetic data underscores the value of this approach in the rational design of next-generation covalent therapeutics and chemical biology tools. This integrated strategy allows for the precise tuning of reactivity, a critical factor for achieving target selectivity and minimizing off-target effects in drug development.

References

Spectroscopic Properties of 2-(Methylsulfonyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2-(Methylsulfonyl)pyrimidine, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule, supported by experimental protocols and data presented for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyrimidine ring and the methylsulfonyl group. Due to the electron-withdrawing nature of the methylsulfonyl group and the nitrogen atoms in the pyrimidine ring, the aromatic protons are expected to be deshielded and resonate at a lower field.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A study by Cheeseman, Turner, and Brown provides valuable data on the ¹³C chemical shifts of this compound.

Table 1: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C-2164.8
C-4158.0
C-5123.5
C-6158.0
-SO₂CH₃39.5

Solvent: CDCl₃. Data sourced from Cheeseman, G. W., Turner, C. J., & Brown, D. J. (1979). Organic Magnetic Resonance, 12, 212.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine ring, the C-H bonds, and the sulfonyl group.

Table 2: Predicted Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-HStretching3100 - 3000
C=N (pyrimidine ring)Stretching1600 - 1550
C=C (pyrimidine ring)Stretching1500 - 1400
S=O (sulfonyl)Asymmetric Stretching1350 - 1300
S=O (sulfonyl)Symmetric Stretching1160 - 1120
C-SStretching800 - 600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features. The molecular ion peak (M⁺) is expected at m/z 158, corresponding to the molecular weight of the compound (C₅H₆N₂O₂S).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zPossible Fragment Ion
158[M]⁺ (Molecular Ion)
79[M - SO₂CH₃]⁺
79[SO₂CH₃]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation:

  • Approximately 5-10 mg of purified this compound is accurately weighed.

  • The sample is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • The tube is capped and gently agitated to ensure complete dissolution.

Data Acquisition:

  • The NMR spectrometer is tuned and shimmed for the specific solvent.

  • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each unique carbon atom.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer transfer->tune acquire_H1 Acquire ¹H Spectrum tune->acquire_H1 acquire_C13 Acquire ¹³C Spectrum tune->acquire_C13

NMR Experimental Workflow
Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

  • A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • A background spectrum of the empty sample compartment is recorded.

  • The KBr pellet containing the sample is placed in the spectrometer's sample holder.

  • The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition grind Grind Sample with KBr press Press into Pellet grind->press background Record Background press->background sample_scan Scan Sample Pellet background->sample_scan

IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization:

  • A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution is introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

  • The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition dissolve Dissolve Sample inject Inject into MS dissolve->inject ionize Ionize Sample inject->ionize analyze Mass Analysis ionize->analyze detect Detect Ions analyze->detect

Mass Spectrometry Experimental Workflow

Signaling Pathways and Logical Relationships

This compound and its derivatives are often investigated for their potential as inhibitors of various enzymes or as modulators of cellular signaling pathways. The sulfonylpyrimidine moiety can act as a reactive handle for covalent modification of target proteins, particularly those with reactive cysteine residues. This reactivity is central to their mechanism of action in many biological contexts.

Signaling_Pathway Compound This compound Derivative Target Target Protein (e.g., Kinase, Protease) Compound->Target Binding Covalent Covalent Modification of Cysteine Residue Target->Covalent Reaction Pathway Downstream Signaling Pathway Covalent->Pathway Inhibition / Modulation Response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) Pathway->Response

General Mechanism of Action

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to aid researchers in the identification, characterization, and further development of this important class of compounds.

The Genesis of a Versatile Scaffold: Early Synthetic Applications of Sulfonylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled, detailing the foundational applications of sulfonylpyrimidines in chemical synthesis. This whitepaper is tailored for researchers, scientists, and professionals in drug development, offering an in-depth look at the early methodologies that established sulfonylpyrimidines as a crucial scaffold in organic chemistry. The guide provides a historical perspective, focusing on the initial synthetic routes and reactions that paved the way for their later, more complex applications in agrochemicals and pharmaceuticals.

The document emphasizes the early role of sulfonylpyrimidines as electrophilic building blocks. One of the earliest and most significant applications was in the synthesis of the pioneering sulfa drug, sulfadiazine. This technical guide meticulously outlines the multi-step synthesis of sulfadiazine, a cornerstone of early antibacterial therapy. The synthesis showcases the fundamental reactivity of the sulfonylpyrimidine core, particularly its susceptibility to nucleophilic aromatic substitution.

This guide also delves into the preparation of key intermediates, such as 2-aminopyrimidine, which serves as a foundational component in the synthesis of more complex sulfonylpyrimidine derivatives. Early methods for the synthesis of 2-aminopyrimidine, primarily through the condensation of guanidine with various carbonyl compounds, are presented with clarity.

The following sections provide a detailed look at the experimental protocols, quantitative data, and logical workflows that characterized the early-stage research and application of sulfonylpyrimidines.

Core Synthetic Methodologies and Quantitative Data

The early synthetic work on sulfonylpyrimidines was largely centered on the construction of the pyrimidine ring and the subsequent introduction of the sulfonyl group. The synthesis of sulfadiazine serves as a paradigmatic example of these early applications.

Table 1: Key Intermediates and Reagents in Early Sulfadiazine Synthesis
Compound/IntermediateStructureRoleKey Reagents
Acetanilide C₆H₅NHCOCH₃Starting material for the sulfonyl chloride precursorAniline, Acetic anhydride
4-Acetamidobenzenesulfonyl chloride CH₃CONHC₆H₄SO₂ClKey electrophileAcetanilide, Chlorosulfonic acid
2-Aminopyrimidine C₄H₅N₃Nucleophilic pyrimidine coreGuanidine, Malonaldehyde (or precursors)
N⁴-Acetylsulfadiazine C₁₂H₁₂N₄O₃SProtected intermediate4-Acetamidobenzenesulfonyl chloride, 2-Aminopyrimidine
Sulfadiazine C₁₀H₁₀N₄O₂SFinal productN⁴-Acetylsulfadiazine, NaOH (for hydrolysis)
Experimental Protocols

The following protocols are based on the common early synthetic routes for sulfadiazine and its precursors.

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • Acetylation of Aniline: Aniline is treated with acetic anhydride to form acetanilide. This step protects the amino group before the introduction of the sulfonyl chloride functionality.

  • Chlorosulfonation: The resulting acetanilide is reacted with an excess of chlorosulfonic acid. The reaction is typically performed at low temperatures to control its exothermic nature. The acetamido group directs the chlorosulfonation to the para position of the benzene ring.

  • Isolation: The reaction mixture is carefully quenched with ice water, leading to the precipitation of 4-acetamidobenzenesulfonyl chloride, which is then isolated by filtration.

Protocol 2: Synthesis of 2-Aminopyrimidine

  • Condensation Reaction: Guanidine (often as a salt like guanidine hydrochloride) is condensed with a 1,3-dicarbonyl compound or a functional equivalent. For the synthesis of the parent 2-aminopyrimidine, malonaldehyde or its precursors are used.

  • Cyclization: The condensation is followed by a cyclization reaction, often promoted by a base, to form the pyrimidine ring.

  • Isolation and Purification: The resulting 2-aminopyrimidine is isolated and purified, typically by crystallization.

Protocol 3: Condensation and Hydrolysis to form Sulfadiazine

  • Condensation: 4-Acetamidobenzenesulfonyl chloride is reacted with 2-aminopyrimidine in the presence of a base (such as pyridine or sodium carbonate) to neutralize the HCl generated during the reaction. This forms the sulfonamide linkage.

  • Hydrolysis: The resulting N⁴-acetylsulfadiazine is then hydrolyzed, typically using aqueous sodium hydroxide, to remove the acetyl protecting group from the aniline nitrogen.

  • Neutralization and Isolation: The reaction mixture is neutralized with acid to precipitate the sulfadiazine, which is then collected by filtration, washed, and dried.[1]

Visualizing Early Synthetic Pathways

The logical flow of these early synthetic strategies can be represented through clear diagrams.

G cluster_0 Synthesis of 4-Acetamidobenzenesulfonyl Chloride cluster_1 Synthesis of 2-Aminopyrimidine cluster_2 Final Assembly of Sulfadiazine Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonic Acid Acetylsulfadiazine N-Acetylsulfadiazine SulfonylChloride->Acetylsulfadiazine Condensation Guanidine Guanidine Aminopyrimidine 2-Aminopyrimidine Guanidine->Aminopyrimidine Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Aminopyrimidine Aminopyrimidine->Acetylsulfadiazine Aminopyrimidine_ref 2-Aminopyrimidine Sulfadiazine Sulfadiazine Acetylsulfadiazine->Sulfadiazine NaOH (Hydrolysis)

Caption: General workflow for the early synthesis of Sulfadiazine.

The reaction mechanism for the key condensation step involves a nucleophilic attack of the amino group of 2-aminopyrimidine on the electrophilic sulfur atom of the sulfonyl chloride.

G 2-Aminopyrimidine 2-Aminopyrimidine Transition_State Tetrahedral Intermediate 2-Aminopyrimidine->Transition_State Nucleophilic Attack Sulfonyl_Chloride 4-Acetamidobenzenesulfonyl Chloride Sulfonyl_Chloride->Transition_State Product N-Acetylsulfadiazine Transition_State->Product Elimination of Cl- HCl HCl Transition_State->HCl

Caption: Nucleophilic substitution at the sulfonyl group.

References

biological inertness of the 2-(Methylsulfonyl)pyrimidine scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Properties of the 2-(Methylsulfonyl)pyrimidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. While often sought for its utility as a reactive "warhead" in the design of targeted covalent inhibitors, a thorough understanding of its inherent biological properties is crucial for its effective and safe application. This technical guide provides a comprehensive overview of the biological characteristics of the this compound core, with a particular focus on the concept of its "biological inertness." This term is context-dependent, as the scaffold's reactivity, and thus its biological effect, is highly tunable and target-specific.

The pyrimidine nucleus itself is a cornerstone of medicinal chemistry, being a fundamental component of DNA and RNA.[1] The addition of a methylsulfonyl group at the 2-position transforms it into a potent electrophile, capable of undergoing nucleophilic aromatic substitution (SNAr) reactions, particularly with the thiol side chain of cysteine residues in proteins.[2][3] This reactivity is the primary determinant of the scaffold's biological activity and potential for both therapeutic effects and off-target interactions.

Reactivity and Covalent Modification

The defining characteristic of the this compound scaffold is its ability to act as a mild and selective alkylating agent, primarily targeting cysteine residues.[2] This occurs through a nucleophilic aromatic substitution (SNAr) mechanism where the sulfhydryl group of cysteine attacks the C2 position of the pyrimidine ring, leading to the displacement of the methylsulfinate leaving group and the formation of a stable thioether bond.[2][4]

The reactivity of this scaffold is not absolute and can be finely tuned through substitutions on the pyrimidine ring. Electron-withdrawing groups (EWGs) at the 5-position, such as nitro (-NO2) or methoxycarbonyl (-COOMe), drastically increase the reaction rate, while electron-donating groups (EDGs) like amino (-NH2) or methoxy (-OMe) can effectively switch off reactivity.[3][5] This tunability allows for the design of covalent inhibitors with a desired level of reactivity to balance on-target efficacy with off-target effects.[6]

Signaling Pathway and Reaction Mechanism

The interaction of a this compound-containing compound with a cysteine-containing protein can be visualized as follows:

SNAr_Mechanism Compound This compound Derivative Binding Non-covalent Binding (Proximity & Orientation) Compound->Binding Protein_Cys Protein with Nucleophilic Cysteine (Cys-SH) Protein_Cys->Binding SNAr Nucleophilic Aromatic Substitution (SNAr) Binding->SNAr Covalent_Adduct Covalently Modified Protein (Protein-S-Pyrimidine) SNAr->Covalent_Adduct Leaving_Group Methylsulfinic Acid SNAr->Leaving_Group Displacement

Caption: SNAr mechanism of covalent modification.

Quantitative Data on Reactivity and Biological Activity

The following tables summarize key quantitative data related to the reactivity, enzyme inhibition, and cytotoxicity of compounds featuring the this compound scaffold.

Table 1: Reactivity with Thiol-Containing Molecules
CompoundNucleophileSecond-Order Rate Constant (k)pHReference
PK11000Glutathione (GSH)1.37 L·mol⁻¹·s⁻¹7.0[2]
Unsubstituted 2-SP (4q)Glutathione (GSH)~1.2 x 10⁻² M⁻¹·s⁻¹7.0[3][5]
5-COOMe derivative (4y)Glutathione (GSH)~9900 M⁻¹·s⁻¹7.0[3][5]
2-Methylsulfonyl-benzothiazole (MSBT)Glutathione (GSH)~0.23 M⁻¹·s⁻¹7.0[3][5]
Table 2: Enzyme Inhibition and Cytotoxicity
Compound Class/DerivativeTarget/Cell LineActivity (IC₅₀ / Kᵢ / k₂ₙd)Reference
2-Sulfonylpyrimidines (general)S. aureus Sortase ALow micromolar Kᵢ values[4]
PK11007Mutant p53 Cancer CellsEffective cell killing[2]
PK11007Normal CellsLow cytotoxicity[2]
Novel 2-(4-methylsulfonylphenyl) pyrimidinesCOX-2 (Human Whole Blood)0.3 - 2.4 nM (IC₅₀)[7]
Fused Fluorinated PyrimidinesHepG-2, MCF-7, HCT-116Varied, some with potent anticancer activity[8]

Metabolic Stability and Pharmacokinetics

The metabolic stability of the this compound scaffold is influenced by the nature of its substituents. While the core itself can be relatively stable, the introduction of metabolically labile groups, such as esters or amides, can lead to hydrolysis in plasma.[6] Conversely, strategic substitution can enhance metabolic stability. For instance, the incorporation of sp² nitrogens into an aromatic ring has been suggested as a strategy to increase metabolic stability by potentially forming a type II binding interaction with the heme iron of cytochrome P450 enzymes.[9]

In a study of furano[2,3-d]pyrimidine amides, a derivative (compound 24) demonstrated good stability in mouse microsomes and plasma, along with reasonable CNS penetration, highlighting that with appropriate structural modifications, compounds containing a pyrimidine scaffold can achieve favorable pharmacokinetic properties.[10][11]

Off-Target Effects and Cytotoxicity

The concept of "biological inertness" for this scaffold is most relevant when considering its potential for off-target effects. Due to its inherent reactivity towards cysteines, off-target covalent modification of proteins is a primary concern. However, the reactivity is generally mild, and some derivatives have demonstrated selectivity, exerting strong anticancer activity toward p53-compromised cells while showing only low cytotoxicity toward normal cells.[2]

The key to mitigating off-target effects lies in balancing the reactivity of the warhead.[5] A compound that is too reactive will indiscriminately modify numerous proteins, leading to toxicity. A compound with finely tuned reactivity will preferentially modify the target protein, to which it has a higher binding affinity, before reacting with off-target cysteines.

Workflow for Assessing Covalent Inhibition Potential

Covalent_Inhibitor_Workflow Start Design & Synthesize 2-SP Derivative Reactivity_Assay Assess Reactivity (e.g., with GSH) Start->Reactivity_Assay Enzyme_Assay Determine Target Inhibition (IC₅₀, k_inact/Kᵢ) Reactivity_Assay->Enzyme_Assay Tunable Reactivity Selectivity_Panel Profile Against Off-Target Cysteines Enzyme_Assay->Selectivity_Panel Potent On-Target Cellular_Assay Evaluate Cellular Potency & Cytotoxicity (e.g., MTT assay) Selectivity_Panel->Cellular_Assay Selective Profile PK_PD_Studies In Vivo Pharmacokinetics & Pharmacodynamics Cellular_Assay->PK_PD_Studies Good Therapeutic Window Lead_Optimization Lead Optimization PK_PD_Studies->Lead_Optimization

Caption: Workflow for evaluating 2-SP covalent inhibitors.

Experimental Protocols

Assessment of Reactivity with Glutathione (GSH)

This protocol describes a general method to determine the second-order rate constant for the reaction of a this compound derivative with GSH, a key indicator of its electrophilicity.

  • Materials: Test compound, Glutathione (GSH), phosphate buffer (pH 7.0), NMR spectrometer or UV-Vis spectrophotometer, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP) for NMR.

  • Procedure:

    • Prepare stock solutions of the test compound and GSH in a suitable solvent (e.g., DMSO).

    • In an NMR tube or a cuvette, mix the test compound and GSH at equimolar concentrations in the phosphate buffer. For NMR, add a known concentration of TMSP as an internal standard.[3]

    • Monitor the reaction progress over time by acquiring spectra at regular intervals. The disappearance of the reactant peaks and the appearance of the product peaks are followed.

    • The rate constant is determined by fitting the data to a second-order rate equation.[2]

Cytotoxicity Assessment using MTT Assay

This protocol provides a method for evaluating the cytotoxicity of a this compound derivative against cancer and normal cell lines.

  • Materials: Test compound, cell lines of interest (e.g., a cancer cell line and a normal cell line), cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[8][12]

Conclusion

The this compound scaffold is not inherently inert but is more accurately described as a "tunably reactive" electrophile. Its biological effects are primarily driven by its capacity for covalent modification of cysteine residues. This reactivity can be harnessed for therapeutic benefit, as demonstrated by its application in the development of anticancer agents and enzyme inhibitors.[2][4][7] However, this same reactivity necessitates careful consideration of potential off-target effects and toxicity.

The "inertness" of a particular derivative is therefore dependent on its substitution pattern, the specific biological target, and the cellular context. By carefully modulating the electronic properties of the pyrimidine ring, researchers can fine-tune the reactivity of the scaffold to achieve a balance between on-target potency and a favorable safety profile. This makes the this compound scaffold a valuable and versatile tool in modern drug discovery.

References

An In-depth Technical Guide to the Mechanism of Action of 2-(Methylsulfonyl)pyrimidine as a Covalent Modifier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(methylsulfonyl)pyrimidine scaffold has emerged as a versatile and tunable electrophilic warhead for the covalent modification of proteins. This guide provides a comprehensive overview of its mechanism of action, focusing on its reactivity with cysteine residues. Through a detailed examination of the underlying chemistry, experimental protocols for characterization, and quantitative analysis of its reactivity, this document serves as a technical resource for the application of 2-(methylsulfonyl)pyrimidines in drug discovery and chemical biology.

Core Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism by which this compound acts as a covalent modifier is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This reaction is highly chemoselective for cysteine residues within proteins.[2]

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile and attacks the electrophilic C2 position of the pyrimidine ring.

  • Formation of a Meisenheimer Intermediate: This attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. Density functional theory (DFT) calculations suggest that the formation of this intermediate is the rate-determining step.[3]

  • Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the methylsulfinate leaving group, forming a stable thioether bond between the pyrimidine ring and the cysteine residue.[1]

This reaction is favorable under physiological conditions (neutral pH) and results in a stable, irreversible covalent bond.[2] The reactivity of the this compound scaffold can be finely tuned by introducing electron-withdrawing or -donating substituents on the pyrimidine ring, which can alter the electrophilicity of the C2 carbon.

Figure 1: SNAr mechanism of this compound with a cysteine residue.

Quantitative Data on Reactivity and Inhibition

The reactivity of this compound derivatives can be quantified by determining second-order rate constants (k) for their reaction with model thiols like N-acetylcysteine methyl ester (NACME) and glutathione (GSH).[2] Furthermore, when incorporated into inhibitor scaffolds, their potency is characterized by inhibition constants such as KI and kinact.

Table 1: Second-Order Rate Constants (k) for the Reaction of this compound Derivatives with Thiols

CompoundThiolpHRate Constant (k) [M⁻¹s⁻¹]Reference
2-Methylsulfonylpyrimidine (4q)NACME7.0~4.5 x 10⁻²[2]
2-Methylsulfonylpyrimidine (4q)GSH7.0~1.6 x 10⁻²[2]
2-Methylsulfonylbenzothiazole (MSBT)GSH7.0~0.23[2]
2-(Methylsulfonyl)-6-nitrobenzo[d]thiazoleGSH7.0~1200[2]
1-Phenyl 5-methylsulfonyl tetrazoleGSH7.0~4.3[2]
2-Methylsulfonyl-1,3,4-oxadiazole 5-phenylGSH7.0~160[2]

Table 2: Inhibition Constants for 2-Sulfonylpyrimidine-Based Covalent Inhibitors

InhibitorTarget ProteinKI (nM)kinact (s⁻¹)kinact/KI (M⁻¹s⁻¹)Reference
H3B-960WRN Helicase32--[1]
H3B-968WRN Helicase~10 (IC₅₀)--[1]
Compound 7aS. aureus Sortase ALow µM--

Note: A comprehensive compilation of KI and kinact values is often specific to the inhibitor and target context and may require consulting the primary literature for each case.

Experimental Protocols

Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method allows for the direct monitoring of the reaction between a this compound derivative and a model thiol.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the this compound compound in a deuterated solvent (e.g., d6-DMSO).

    • Prepare a stock solution of the thiol (e.g., GSH or NACME) in a suitable buffer (e.g., potassium phosphate buffer, KPi) at the desired pH (e.g., 7.0).

  • NMR Measurement:

    • Acquire a baseline ¹H NMR spectrum of the this compound compound.

    • Initiate the reaction by adding a stoichiometric excess of the thiol solution to the NMR tube containing the pyrimidine derivative (pseudo-first-order conditions).

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the disappearing reactant (e.g., aromatic protons of the pyrimidine) and the appearing product (e.g., the arylated thiol).

    • Plot the natural logarithm of the reactant concentration versus time. The slope of this plot gives the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of the thiol.

Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry is a crucial technique to confirm the covalent modification of a target protein.

Protocol:

  • Incubation:

    • Incubate the target protein with an excess of the this compound inhibitor at a suitable temperature (e.g., 4°C or room temperature) for a sufficient duration to allow for covalent modification. A control sample with the protein and vehicle (e.g., DMSO) should be run in parallel.

  • Sample Preparation for Intact Protein Analysis (ESI-MS):

    • Desalt the protein samples using a suitable method (e.g., reverse-phase chromatography).

    • Analyze the intact protein mass by electrospray ionization mass spectrometry (ESI-MS).

    • A mass shift corresponding to the mass of the pyrimidine fragment indicates covalent modification.

  • Sample Preparation for Peptide Mapping (MALDI-TOF-MS or LC-MS/MS):

    • Denature, reduce, and alkylate the protein samples.

    • Digest the proteins into peptides using a protease (e.g., trypsin).

    • Analyze the peptide mixture by MALDI-TOF-MS or LC-MS/MS.

    • Identify the modified peptide by searching for the expected mass shift. MS/MS fragmentation can pinpoint the exact cysteine residue that has been modified.

Signaling Pathways and Experimental Workflows

Inhibition of WRN Helicase Activity

2-Sulfonylpyrimidine derivatives have been identified as covalent inhibitors of Werner syndrome protein (WRN), a key enzyme in DNA repair. Inhibition of WRN's helicase activity is a therapeutic strategy for cancers with microsatellite instability.

WRN_Inhibition_Pathway Modifier 2-Sulfonylpyrimidine Inhibitor WRN WRN Helicase Modifier->WRN Covalent Modification (SNAr on Cys) Modifier->WRN DNA_Repair DNA Repair Pathway WRN->DNA_Repair Promotes Cancer_Viability Cancer Cell Viability (MSI-High) DNA_Repair->Cancer_Viability Maintains

Figure 2: Signaling pathway illustrating the inhibition of WRN helicase by a 2-sulfonylpyrimidine covalent modifier.
General Experimental Workflow for Covalent Inhibitor Characterization

The following workflow outlines the typical steps involved in the discovery and characterization of this compound-based covalent inhibitors.

Covalent_Inhibitor_Workflow Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID Kinetics Kinetic Analysis (NMR, UV-vis) Hit_ID->Kinetics Inhibition_Assay Enzymatic Inhibition Assay Hit_ID->Inhibition_Assay Mass_Spec Mass Spectrometry Analysis Hit_ID->Mass_Spec Rate_Constant Determine Rate Constant (k) Kinetics->Rate_Constant Inhibition_Params Determine KI, kinact Inhibition_Assay->Inhibition_Params Cell_Assay Cell-Based Assays Inhibition_Params->Cell_Assay Adduct_Confirm Confirm Covalent Adduct Mass_Spec->Adduct_Confirm Adduct_Confirm->Cell_Assay Efficacy Evaluate Cellular Efficacy Cell_Assay->Efficacy

Figure 3: A general experimental workflow for the characterization of covalent inhibitors.

Conclusion

This compound represents a powerful and adaptable chemical tool for the development of covalent inhibitors. Its well-defined SNAr mechanism, high selectivity for cysteine, and tunable reactivity make it an attractive scaffold for targeting a wide range of proteins. The experimental protocols outlined in this guide provide a robust framework for characterizing the kinetics and mechanism of new inhibitors based on this privileged warhead. As the field of covalent drug discovery continues to expand, a thorough understanding of the principles and methodologies described herein will be essential for the successful design and development of next-generation targeted therapies.

References

Methodological & Application

Synthesis of 2-(Methylsulfonyl)pyrimidine from 2-(Methylthio)pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(methylsulfonyl)pyrimidine from 2-(methylthio)pyrimidine. The oxidation of the methylthio group to a methylsulfonyl group is a critical transformation in medicinal chemistry, as it can significantly alter the physicochemical and pharmacological properties of the parent molecule. The resulting this compound is a versatile intermediate in the synthesis of various biologically active compounds.

Introduction

The conversion of 2-(methylthio)pyrimidine to this compound is a straightforward oxidation reaction. The electron-withdrawing nature of the pyrimidine ring facilitates this oxidation. Several oxidizing agents can be employed for this transformation, with the most common being potassium peroxymonosulfate (Oxone®), meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). The choice of oxidant and reaction conditions can influence the reaction rate, yield, and purity of the final product. These application notes provide a comparative overview of the different methodologies and detailed protocols for their implementation.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes quantitative data for the oxidation of 2-(methylthio)pyrimidine and its derivatives to the corresponding sulfones using various methods. This allows for an easy comparison of reaction conditions and reported yields.

Starting MaterialOxidant (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
2-(Methylthio)pyrimidinesOxone (2.5)Acetone/WaterRoom Temp4-6Considerable[1][2]
4-Chloro-6-methoxy-2-(methylthio)pyrimidinem-CPBA (2)DCM~0-Excellent[1]
4,6-Dimethoxy-2-(methylthio)pyrimidinem-CPBA-~30-67[1]
4,6-Dimethoxy-2-(methylthio)pyrimidineOxone---78[1]
4,6-Dimethyl-2-(methylthio)pyrimidineH₂O₂ / Na₂WO₄ / TBAB---- (Overall 75% for 3 steps)[1]
5-Chloro-2-(methylthio)pyrimidinem-CPBA---93[3]

DCM: Dichloromethane, TBAB: Tetrabutylammonium bromide. Note: Some yields are reported for derivatives of 2-(methylthio)pyrimidine.

Experimental Protocols

Three common and effective methods for the oxidation of 2-(methylthio)pyrimidine are detailed below.

Protocol 1: Oxidation using Oxone®

This method is often preferred due to its operational simplicity, use of an environmentally friendly oxidant, and generally high yields.[1][2]

Materials:

  • 2-(Methylthio)pyrimidine

  • Oxone® (Potassium peroxymonosulfate)

  • Acetone

  • Deionized Water

  • Tetrabutylammonium bromide (TBAB, optional, as a phase transfer catalyst)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)pyrimidine (1.0 eq) in a mixture of acetone and water (1:1 v/v).

  • To the vigorously stirred solution, add tetrabutylammonium bromide (0.1 eq, optional).

  • Slowly add Oxone® (2.5 eq) portion-wise to the reaction mixture at room temperature. The reaction can be exothermic.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, isolate the product by filtering the reaction mixture through a Büchner funnel.

  • Wash the collected solid with cold deionized water.

  • Dry the solid product under vacuum to obtain this compound.

Protocol 2: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and effective oxidant for the conversion of thioethers to sulfones. The reaction is typically clean and proceeds with high efficiency.

Materials:

  • 2-(Methylthio)pyrimidine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-(methylthio)pyrimidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (at least 2.2 eq, considering purity) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of 2-(methylthio)pyrimidine at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 3: Oxidation using Hydrogen Peroxide

Hydrogen peroxide is an inexpensive and environmentally benign oxidant. This method often requires a catalyst, such as sodium tungstate, to proceed efficiently.[1]

Materials:

  • 2-(Methylthio)pyrimidine

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Sodium tungstate (Na₂WO₄)

  • Tetrabutylammonium bromide (TBAB)

  • Glacial acetic acid (optional solvent)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or an acetone/water mixture), add a catalytic amount of sodium tungstate and tetrabutylammonium bromide.

  • Slowly add hydrogen peroxide (30% solution, 2.2 - 4.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture if necessary and monitor the progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration, washed with water, and dried.

  • Alternatively, the reaction mixture can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are then washed with water, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure to yield the product.

Purification

The crude this compound obtained from the above protocols can be purified by recrystallization or flash column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization can be determined through small-scale solubility tests. Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Flash Column Chromatography: For chromatographic purification, silica gel is typically used as the stationary phase. The mobile phase (eluent) can be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. A typical starting eluent system could be a gradient of 10% to 50% ethyl acetate in hexanes. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_workup Workup cluster_purification Purification cluster_product Final Product start 2-(Methylthio)pyrimidine Oxone Oxone® (Acetone/Water, RT) start->Oxone Select Oxidant mCPBA m-CPBA (DCM, 0°C to RT) start->mCPBA Select Oxidant H2O2 H₂O₂ / Na₂WO₄ (Various Solvents) start->H2O2 Select Oxidant Filtration Filtration / Washing Oxone->Filtration Extraction Aqueous Workup & Extraction mCPBA->Extraction H2O2->Extraction Purify Recrystallization or Column Chromatography Filtration->Purify Extraction->Purify end This compound Purify->end

Caption: General experimental workflow for the synthesis of this compound.

References

Application Note: A Detailed Protocol for the Oxidation of 2-(Methylthio)pyrimidine to 2-(Methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Methylsulfonyl)pyrimidine and its derivatives are highly valuable compounds in medicinal chemistry and chemical biology. The methylsulfonyl group at the 2-position of the pyrimidine ring acts as an excellent leaving group, rendering the molecule susceptible to nucleophilic aromatic substitution.[1][2] This reactivity makes these compounds powerful reagents for the selective, metal-free arylation of cysteine residues in proteins, a key strategy in bioconjugation and the development of covalent inhibitors.[1][3] Compared to their 2-methylthio or 2-chloro analogues, 2-sulfonylpyrimidines exhibit far superior reactivity towards thiols.[1] This application note provides a detailed, robust, and environmentally friendly protocol for the synthesis of this compound from 2-(methylthio)pyrimidine using Oxone as the oxidizing agent.[4][5]

Reaction Principle

The protocol describes the oxidation of the electron-rich thioether group in 2-(methylthio)pyrimidine to the corresponding electron-withdrawing sulfone. This transformation is achieved using potassium peroxymonosulfate (commercially available as Oxone), a strong and convenient oxidant. The reaction proceeds efficiently in a mixed solvent system at room temperature.

Chemical Equation:

Reaction Scheme

Figure 1. General reaction scheme for the oxidation of 2-(methylthio)pyrimidine to this compound.

Experimental Protocol

This procedure is adapted from a published method known for its efficiency and favorable environmental profile.[4][5]

2.1 Materials and Equipment:

  • Reagents:

    • 2-(Methylthio)pyrimidine

    • Oxone® (Potassium peroxymonosulfate, KHSO₅·0.5KHSO₄·0.5K₂SO₄)

    • Acetone (ACS grade)

    • Deionized Water

    • Tetrabutylammonium bromide (TBAB, optional phase-transfer catalyst)[5]

    • Ethyl acetate (for TLC)

    • Hexane (for TLC)

  • Equipment:

    • Round-bottom flask (100 mL or appropriate size)

    • Magnetic stirrer and stir bar

    • Beakers and graduated cylinders

    • Buchner funnel and filter flask

    • Filter paper

    • Spatulas and weighing paper

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Drying oven or vacuum desiccator

2.2 Detailed Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(methylthio)pyrimidine (5.0 mmol, 1.0 eq.).

  • Solvent Addition: Add acetone (20 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved. If using, add tetrabutylammonium bromide (0.16 g, 0.5 mmol, 0.1 eq.) at this stage.[5]

  • Oxidant Preparation: In a separate beaker, prepare a solution of Oxone (12.5 mmol, 2.5 eq.) in deionized water (20 mL). Note: Oxone may not dissolve completely, forming a suspension.

  • Reagent Addition: While stirring the acetone solution vigorously, add the Oxone solution/suspension dropwise over 10-15 minutes. An increase in temperature may be observed.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., with a 1:1 mixture of ethyl acetate and hexane as the eluent). The consumption of the starting material is indicated by the disappearance of its corresponding spot under UV light. The reaction is typically complete within 4-6 hours.[5]

  • Product Isolation: Once the starting material is consumed, isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with deionized water (2 x 20 mL) to remove any remaining salts.

  • Drying: Dry the purified product, this compound, in a vacuum desiccator or a low-temperature oven to a constant weight. The final product is typically a solid.[5]

2.3 Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Oxone is a strong oxidizing agent. Avoid contact with skin and combustible materials.

  • Handle all organic solvents with care.

Data Presentation

The following table summarizes the quantitative data for the described protocol.

ParameterValueNotes
Reactant 2-(Methylthio)pyrimidine
Amount (moles)5.0 mmol
Amount (grams)0.70 g (M.W. 140.19 g/mol )
Equivalents1.0
Oxidant Oxone®
Amount (moles)12.5 mmolBased on active species KHSO₅
Amount (grams)7.68 g (M.W. 614.76 g/mol for complex)
Equivalents2.5[5]
Solvent System Acetone / Water (1:1 v/v)
Volume40 mL total (20 mL each)[5]
Reaction Conditions
TemperatureRoom Temperature
Time4 - 6 hoursMonitor by TLC[5]
Product This compound
M.W.158.18 g/mol [6]
Theoretical Yield0.79 g
Expected YieldConsiderable / HighYields are generally high but depend on specific substrate & scale.
Physical FormSolid[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Oxidation_Workflow start Start: 2-(Methylthio)pyrimidine dissolve 1. Dissolve in Acetone (Optional: Add TBAB) start->dissolve add_oxone 3. Add Oxone Solution Dropwise to Reaction Mixture dissolve->add_oxone prepare_oxone 2. Prepare Oxone Solution in Water prepare_oxone->add_oxone react 4. Stir at Room Temperature (4-6 hours) add_oxone->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete filter 6. Isolate Product by Vacuum Filtration monitor->filter Reaction Complete wash 7. Wash Solid with Deionized Water filter->wash dry 8. Dry Product Under Vacuum wash->dry end_product End: this compound dry->end_product

Caption: Workflow for the oxidation of 2-(methylthio)pyrimidine.

References

Application Notes and Protocols for 2-(Methylsulfonyl)pyrimidine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(methylsulfonyl)pyrimidine as a versatile building block for the synthesis of diverse pharmaceutical intermediates. The protocols outlined below are based on established literature and offer detailed methodologies for key transformations.

Introduction

This compound is a highly valuable reagent in medicinal chemistry, primarily due to the excellent leaving group ability of the methylsulfonyl group. This property facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide range of functionalities at the 2-position of the pyrimidine ring. The pyrimidine scaffold itself is a privileged structure in drug discovery, appearing in numerous approved drugs, particularly as kinase inhibitors. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the sulfonyl group, activates the C2 position for nucleophilic attack. This reactivity profile makes this compound an ideal starting material for the construction of complex molecular architectures with diverse pharmacological activities.

Key Applications

The primary application of this compound in pharmaceutical intermediate synthesis is its use in SNAr reactions. This allows for the formation of C-N, C-O, and C-S bonds, leading to the synthesis of a variety of important structural motifs, including:

  • 2-Aminopyrimidine derivatives: These are key components of many kinase inhibitors, where the amino group often forms crucial hydrogen bond interactions with the hinge region of the kinase.

  • 2-Alkoxypyrimidine derivatives: These can be found in various biologically active molecules and serve as important intermediates for further functionalization.

  • 2-Thioetherpyrimidine derivatives: These compounds also exhibit a range of biological activities and can be further oxidized to sulfoxides and sulfones to modulate physicochemical and pharmacological properties.

Data Presentation

The following tables summarize quantitative data for the synthesis of various pharmaceutical intermediates using this compound and its derivatives as starting materials.

Table 1: Synthesis of 2,4-Disubstituted Pyrimidine Intermediates for Kinase Inhibitors [1]

Starting MaterialNucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
4,6-dichloro-2-(methylsulfonyl)pyrimidinetert-butyl (S)-3-aminopyrrolidine-1-carboxylatetert-butyl (S)-3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidine-1-carboxylateDMSOEt3N, NaI140285
4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)-2-(methylsulfonyl)pyrimidine1-ethylpiperazine(S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone1-PentanolEt3N140258

Table 2: Synthesis of Pyrimidine-Pyrazole Hybrids

Starting MaterialNucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
4-(1-ethyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-2-(methylsulfonyl)pyrimidine4-fluoroaniline4-(1-ethyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-N-(4-fluorophenyl)pyrimidin-2-amineDioxaneCs2CO31001278
4-(1-ethyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-2-(methylsulfonyl)pyrimidine3-aminobenzamideN-(3-( (4-(1-ethyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)phenyl)acetamideDioxaneCs2CO31001272

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives via SNAr

This protocol describes a general method for the nucleophilic aromatic substitution of a this compound derivative with an amine.

Materials:

  • Substituted this compound (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Solvent (e.g., Dioxane, DMF, DMSO, or 1-Pentanol)

  • Base (e.g., Et3N, DIPEA, or Cs2CO3) (2.0 eq)

Procedure:

  • To a solution of the substituted this compound in the chosen solvent, add the amine nucleophile and the base.

  • Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

  • Characterize the final product by NMR and HRMS.

Protocol 2: Synthesis of an Aurora Kinase Inhibitor Intermediate[1]

This protocol details a key step in the synthesis of a potent Aurora Kinase inhibitor.

Synthesis of tert-butyl (S)-3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidine-1-carboxylate:

Materials:

  • 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1.0 eq)

  • tert-butyl (S)-3-aminopyrrolidine-1-carboxylate (1.1 eq)

  • 5-methyl-1H-pyrazol-3-amine (1.2 eq)

  • Sodium Iodide (NaI) (0.1 eq)

  • Triethylamine (Et3N) (3.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine in DMSO, add tert-butyl (S)-3-aminopyrrolidine-1-carboxylate and triethylamine. Stir the mixture at room temperature for 2 hours.

  • To the resulting mixture, add 5-methyl-1H-pyrazol-3-amine, sodium iodide, and additional triethylamine.

  • Heat the reaction mixture to 140 °C and stir for 2 hours.

  • Cool the reaction to room temperature and pour into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the desired product.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways relevant to the pharmaceutical intermediates synthesized using this compound.

Aurora_A_Kinase_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PLK1 PLK1 Akt->PLK1 AuroraA Aurora A Kinase PLK1->AuroraA Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome MYC MYC Oncoproteins AuroraA->MYC stabilizes TPX2 TPX2 TPX2->AuroraA activates Proliferation Cell Proliferation MYC->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA

Caption: Aurora A Kinase Signaling Pathway.

BRAF_V600E_JNK_Pathway GrowthFactor Growth Factor RAS RAS GrowthFactor->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Stress Cellular Stress MAP3K MAP3K Stress->MAP3K MKK MKK4/7 MAP3K->MKK JNK JNK MKK->JNK Apoptosis Apoptosis JNK->Apoptosis Inhibitor Pyrimidine-Pyrazole Hybrid Inhibitor->BRAF_V600E Inhibitor->JNK

Caption: BRAF V600E and JNK Signaling Pathways.

Experimental Workflow

Experimental_Workflow Start Start: this compound derivative SNAr Nucleophilic Aromatic Substitution (SNAr) - Amine, Alcohol, or Thiol Nucleophile - Base (e.g., Et3N, Cs2CO3) - Solvent (e.g., Dioxane, DMSO) Start->SNAr Workup Aqueous Workup & Extraction SNAr->Workup Purification Column Chromatography Workup->Purification Characterization Characterization - NMR - HRMS Purification->Characterization Intermediate Pharmaceutical Intermediate Characterization->Intermediate FurtherSteps Further Synthetic Steps Intermediate->FurtherSteps API Active Pharmaceutical Ingredient (API) FurtherSteps->API

Caption: General Experimental Workflow.

References

Application Notes & Protocols: Site-Specific Cysteine Modification Using 2-(Methylsulfonyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the creation of antibody-drug conjugates (ADCs), therapeutic proteins with enhanced properties, and molecular probes for studying biological processes.[1] Cysteine, with its uniquely nucleophilic thiol side chain and relatively low abundance in the proteome (around 2%), presents an ideal target for selective bioconjugation.[1][2]

While classic reagents like maleimides and acrylamides are widely used for cysteine modification, they suffer from limitations such as variable chemoselectivity and instability of the resulting conjugate, which can lead to off-target effects and heterogeneous products in vivo.[1] Heteroaryl sulfones, particularly 2-(methylsulfonyl)pyrimidine (2-SP) derivatives, have emerged as a superior class of electrophiles for the site-specific S-arylation of cysteine.[1][3] These reagents react rapidly and chemoselectively with cysteine residues via a nucleophilic aromatic substitution (SNAr) mechanism to form highly stable thioether linkages.[1][4]

A key advantage of the 2-SP scaffold is its tunability; the reaction rate can be modulated over nine orders of magnitude by introducing electron-withdrawing or electron-donating groups on the pyrimidine ring.[1][2] This allows for the precise design of reagents tailored for specific applications, from rapid "capping" in proteomics to the development of highly selective covalent inhibitors.[1][2][4]

Reaction Mechanism

The modification of a cysteine residue by a this compound derivative proceeds through a nucleophilic aromatic substitution (SNAr) pathway. The nucleophilic thiolate anion of the cysteine side chain attacks the electron-deficient C-2 position of the pyrimidine ring, which bears the methylsulfonyl leaving group. This addition is the rate-determining step and forms a transient, negatively charged Meisenheimer complex.[3][5] The subsequent elimination of the methylsulfinate anion rapidly yields the stable S-arylated cysteine product.[4]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Cys Protein-Cys-S⁻ (Nucleophilic Thiolate) Meisenheimer Meisenheimer Complex (Transient) Cys->Meisenheimer Nucleophilic Attack (Rate-Determining Step) SP This compound (Electrophile) SP->Meisenheimer Product S-arylated Cysteine (Stable Thioether) Meisenheimer->Product Elimination LeavingGroup Methylsulfinate (Leaving Group) Meisenheimer->LeavingGroup

Caption: SNAr mechanism for cysteine modification by this compound.

Quantitative Data: Reactivity of 2-Sulfonylpyrimidine Derivatives

The reactivity of 2-SP derivatives can be finely tuned by substituents on the pyrimidine ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the C-2 carbon, accelerating the reaction, while electron-donating groups (EDGs) have the opposite effect. The following table summarizes kinetic data for a selection of 2-SP and related heteroaryl sulfone derivatives, demonstrating this principle.

Compound IDDerivativepHRate Constant (k) M⁻¹s⁻¹Reference
4q 2-Methylsulfonylpyrimidine (unsubstituted)7.0~1.2 x 10⁻²[2]
DMP 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine-(Used as capping agent)[1][2]
- 5-Nitro-2-SP7.0~1.2 x 10⁴[2]
- 5-CF₃-2-SP7.0~1.2 x 10³[2]
7 1-Phenyl 5-methylsulfonyl tetrazole7.0~4.3[1][2]
8 2-Methylsulfonyl-1,3,4-oxadiazole 5-phenyl7.0~160[1][2]
9 (MSBT) 2-Methylsulfonylbenzothiazole7.0~0.23[1][2]
10 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole7.0~1200[1][2]

Data is compiled from studies using model thiols like Glutathione (GSH) or N-acetylcysteine methyl ester (NACME).[1]

Experimental Protocols

Protocol for Site-Specific Protein Labeling

This protocol provides a general method for labeling a cysteine-containing protein with a 2-SP derivative. Optimization of concentration, temperature, and incubation time may be required for specific proteins and reagents.

Materials:

  • Cysteine-containing protein of interest in a suitable buffer (e.g., Potassium Phosphate KPi, pH 6.5-8.0).

  • This compound derivative stock solution (e.g., 10-100 mM in DMSO or DMF).

  • Reducing agent (optional, for disulfide reduction): Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching reagent (optional): L-cysteine or N-acetylcysteine.

  • Buffer for desalting/purification (e.g., PBS).

  • Desalting columns or dialysis equipment.

Procedure:

  • Protein Preparation:

    • If the target cysteine is part of a disulfide bond, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide.

    • Remove the excess TCEP using a desalting column equilibrated with the reaction buffer. The protein concentration should typically be in the low micromolar range (e.g., 10-50 µM).[1]

  • Labeling Reaction:

    • Warm the protein solution to the desired reaction temperature (typically 20-37 °C).[1]

    • Add the 2-SP derivative stock solution to the protein solution to achieve the desired molar excess (e.g., 10-100 equivalents).[1] The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <5%) to maintain protein stability.[1]

    • Incubate the reaction mixture for a predetermined time (ranging from minutes to hours, depending on the reactivity of the 2-SP derivative) with gentle mixing.

  • Reaction Quenching (Optional):

    • To stop the reaction, add a small molecule thiol like L-cysteine or N-acetylcysteine in large excess to consume any remaining 2-SP reagent.

  • Purification:

    • Remove unreacted 2-SP derivative, the leaving group, and any quenching reagent by size-exclusion chromatography, dialysis, or using a desalting column.

  • Analysis:

    • Confirm successful conjugation and determine the labeling efficiency using mass spectrometry (see Protocol 4.3), SDS-PAGE, or HPLC.

labeling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis P1 1. Protein Solution (Target Cysteine) P2 2. Optional: Reduce Disulfides (e.g., TCEP) P1->P2 If needed R1 4. Add 2-SP Derivative (e.g., 10-100 eq.) P1->R1 If no reduction P3 3. Buffer Exchange (Remove Reductant) P2->P3 P3->R1 R2 5. Incubate (e.g., 20-37°C) R1->R2 C1 6. Quench Reaction (e.g., L-Cysteine) R2->C1 C2 7. Purify Conjugate (e.g., Desalting Column) C1->C2 C3 8. Analyze Product (Mass Spec, SDS-PAGE) C2->C3

Caption: General workflow for site-specific protein labeling with 2-SP derivatives.

Protocol for Kinetic Analysis by NMR Spectroscopy

This protocol describes the determination of second-order rate constants for the reaction between a 2-SP derivative and a model thiol (e.g., Glutathione, GSH) using ¹H NMR.

Materials:

  • 2-SP derivative.

  • Model thiol (e.g., GSH).

  • Deuterated buffer (e.g., KPi in D₂O, pD 7.0).

  • Internal standard (optional).

  • NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the 2-SP derivative and the model thiol (GSH) in the deuterated buffer.

    • In an NMR tube, mix the 2-SP derivative and GSH. To ensure pseudo-first-order conditions, use a 1:10 ratio of the limiting reagent (typically the 2-SP derivative).[1]

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the spectrometer pre-equilibrated at the desired temperature (e.g., 25 °C).

    • Acquire a series of ¹H NMR spectra over time. The time interval between spectra should be chosen to capture the reaction progress adequately.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Monitor the reaction by integrating the signals corresponding to the disappearance of the starting 2-SP derivative and the appearance of the S-arylated product.[3]

    • Plot the natural logarithm of the concentration of the limiting reagent versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of the reagent in excess: k = k' / [GSH].

Protocol for Mass Spectrometry Analysis

Mass spectrometry (MS) is essential for confirming the covalent modification and identifying the specific cysteine residue that has been labeled. Both bottom-up and top-down proteomics approaches can be used.[6]

Materials:

  • Labeled protein conjugate (purified).

  • Denaturing buffer.

  • Reducing and alkylating agents (for bottom-up).

  • Protease (e.g., Trypsin).

  • LC-MS/MS system (e.g., ESI-Q-TOF or Orbitrap).

Procedure:

  • Intact Mass Analysis (Top-Down Approach):

    • Dilute the purified protein conjugate in a solution compatible with ESI-MS (e.g., water/acetonitrile with 0.1% formic acid).

    • Infuse the sample directly into the mass spectrometer.

    • Acquire the mass spectrum of the intact protein. The observed mass should correspond to the mass of the unmodified protein plus the mass of the pyrimidine moiety (minus the mass of the methylsulfonyl group and a proton). This confirms the covalent modification.[4][6]

  • Peptide Mapping (Bottom-Up Approach):

    • Denature the protein conjugate.

    • Reduce any remaining disulfide bonds (e.g., with DTT) and alkylate the resulting free thiols (e.g., with iodoacetamide) to prevent disulfide scrambling.

    • Digest the protein into peptides using a specific protease like trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.[7][8]

    • Search the MS/MS data against the protein sequence, including the mass of the pyrimidine adduct as a variable modification on cysteine residues.

    • Identification of a peptide with this specific mass shift will confirm the site of modification.[7]

ms_workflow cluster_top_down Top-Down Analysis cluster_bottom_up Bottom-Up Analysis Start Purified Protein Conjugate TD1 1. Dilute for ESI-MS Start->TD1 BU1 1. Denature, Reduce, Alkylate Start->BU1 TD2 2. Intact Mass Measurement TD1->TD2 TD3 Result: Confirms Covalent Adduct (Mass Shift) TD2->TD3 BU2 2. Proteolytic Digestion (e.g., Trypsin) BU1->BU2 BU3 3. LC-MS/MS Analysis BU2->BU3 BU4 Result: Identifies Specific Modified Cysteine Residue BU3->BU4 sar_logic cluster_mods Ring Substituents cluster_effects Effects on Reactivity Pyrimidine Pyrimidine Ring EWG Electron-Withdrawing Group (e.g., -NO₂, -CF₃) EDG Electron-Donating Group (e.g., -OMe, -NH₂) Increase Increased Electrophilicity & Faster Reaction Rate EWG->Increase Leads to Decrease Decreased Electrophilicity & Slower Reaction Rate EDG->Decrease Leads to

References

Synthesis of Substituted 2-Aminopyrimidines from 2-(Methylsulfonyl)pyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The synthesis of diverse libraries of substituted 2-aminopyrimidines is therefore of significant interest. A highly efficient and versatile method for accessing these compounds is the nucleophilic aromatic substitution (SNAr) of 2-(methylsulfonyl)pyrimidine with a variety of amine nucleophiles. The methylsulfonyl group acts as an excellent leaving group, activating the C2 position of the pyrimidine ring for nucleophilic attack. This application note provides detailed protocols and a summary of reaction outcomes for the synthesis of substituted 2-aminopyrimidines from this compound.

Reaction Principle and Mechanism

The synthesis of 2-aminopyrimidines from this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the exceptional leaving group ability of the methylsulfinate anion. The generally accepted mechanism involves two main steps:

  • Nucleophilic Attack: The amine nucleophile attacks the electrophilic C2 carbon of the pyrimidine ring, which bears the methylsulfonyl group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][3]

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the methylsulfinate leaving group, yielding the final 2-aminopyrimidine product.

The nitrogen atoms in the pyrimidine ring play a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance, which is why nucleophilic attack is favored at the C2 and C4 positions.[4][5]

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine this compound and Amine in Solvent reaction Heat and Stir (Monitor by TLC/LC-MS) start->reaction quench Quench Reaction (e.g., with water or NaHCO3) reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography end end chromatography->end Characterize Pure Product (NMR, MS)

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(Methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(methylsulfonyl)pyrimidine as a versatile electrophile in palladium-catalyzed cross-coupling reactions. The methylsulfonyl group serves as an effective leaving group, enabling a range of carbon-carbon and carbon-nitrogen bond formations that are crucial in the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for analogous heteroaryl sulfones and related compounds, providing a strong starting point for reaction optimization.

Introduction

The pyrimidine scaffold is a privileged structure in a vast number of biologically active compounds and approved pharmaceuticals. Consequently, the development of efficient and versatile methods for the functionalization of the pyrimidine core is of significant interest. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have become indispensable tools for the synthesis of substituted heterocycles. This compound has emerged as a valuable substrate for these transformations due to the excellent leaving group ability of the methylsulfinate anion. This allows for the introduction of a wide array of aryl, alkynyl, and amino substituents at the 2-position of the pyrimidine ring under relatively mild conditions.

Key Advantages of this compound in Cross-Coupling Reactions

  • Reactivity: The strong electron-withdrawing nature of the sulfonyl group activates the C2 position of the pyrimidine ring, facilitating oxidative addition to the palladium(0) catalyst.

  • Stability: this compound is a stable, crystalline solid that is generally easier to handle and purify compared to some of the more reactive halide or triflate analogues.

  • Versatility: It can participate in a variety of palladium-catalyzed cross-coupling reactions, providing access to a diverse range of substituted pyrimidines.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylpyrimidines

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. The coupling of this compound with various aryl and heteroaryl boronic acids provides a direct route to 2-arylpyrimidine derivatives, which are common motifs in pharmacologically active molecules. While direct examples with this compound are not extensively documented, successful couplings have been reported for other heteroaryl sulfones, providing a strong basis for the following protocol.

General Reaction Scheme:

Suzuki_Miyaura pyrimidine This compound plus1 + boronic_acid Ar-B(OH)₂ product 2-Arylpyrimidine boronic_acid->product catalyst Pd Catalyst Ligand, Base plus2 + side_product MeSO₂H + B(OH)₃

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

  • Phosphine ligand (e.g., RuPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), the palladium catalyst (1-5 mol%), and the ligand (1.2-1.5 eq. relative to Pd).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with stirring at the specified temperature (typically 80-120 °C) for the designated time (2-24 hours). The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyrimidine.

Data Presentation: Representative Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5)RuPhos (10)K₃PO₄ (2)1,4-Dioxane1001675-95Analogous to
Pd₂(dba)₃ (2.5)XPhos (7.5)Cs₂CO₃ (3)Toluene1101270-90Analogous to

Sonogashira Coupling: Synthesis of 2-Alkynylpyrimidines

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between this compound and a terminal alkyne. This reaction provides a direct route to 2-alkynylpyrimidines, which are valuable intermediates in organic synthesis and can be found in various functional materials and biologically active compounds. While specific protocols for this compound are scarce, conditions for the Sonogashira coupling of other heteroaryl halides and pseudohalides can be adapted.

General Reaction Scheme:

Sonogashira pyrimidine This compound plus1 + alkyne R-C≡CH product 2-Alkynylpyrimidine alkyne->product catalyst Pd Catalyst, Cu(I) salt Ligand, Base plus2 + side_product MeSO₂H + Base·HX

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent, followed by the base (2.0-3.0 eq.) and the terminal alkyne (1.2-1.5 eq.) via syringe.

  • Stir the reaction mixture at room temperature or elevated temperature (typically 25-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions
Catalyst (mol%)CuI (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)CuI (10)TEA (3)THF506-1260-85Analogous to[1]
PdCl₂(PPh₃)₂ (2)CuI (4)DIPEA (2.5)DMF604-865-90Analogous to[1]

Buchwald-Hartwig Amination: Synthesis of 2-Aminopyrimidines

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds. Reacting this compound with primary or secondary amines in the presence of a palladium catalyst and a strong base provides access to a wide range of 2-aminopyrimidine derivatives. These compounds are of great interest in drug discovery due to their frequent appearance in kinase inhibitors and other therapeutic agents. A patent application suggests the feasibility of this reaction on a substituted this compound.

General Reaction Scheme:

Buchwald_Hartwig pyrimidine This compound plus1 + amine R¹R²NH product 2-(R¹R²N)-pyrimidine amine->product catalyst Pd Catalyst Ligand, Base plus2 + side_product MeSO₂H + Base·H⁺

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky electron-rich phosphine ligand (e.g., Xantphos, BrettPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), the ligand (1.2-1.5 eq. relative to Pd), and the base (1.5-2.5 eq.) to a dry Schlenk flask.

  • Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) for the required time (1-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a plug of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-aminopyrimidine product.

Data Presentation: Representative Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (2)Toluene1004-1270-95Analogous to[2]
Pd(OAc)₂ (3)BrettPhos (6)K₂CO₃ (2.5)1,4-Dioxane11012-2465-90General conditions

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex L₂Pd(II)(Ar)(R) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X (2-(MeSO₂)pyrimidine) ArX->OxAdd NuM R-M (Boronic Acid, Alkyne, or Amine) NuM->Transmetalation

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants, Catalyst, Ligand, and Base B Add Degassed Solvent under Inert Atmosphere A->B C Heat and Stir B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Dilute D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling reactions.

Disclaimer: The provided protocols are intended as a general guide. Optimal reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may vary depending on the specific substrates used and should be optimized accordingly. It is essential to conduct all reactions under an inert atmosphere and to handle all reagents and solvents with appropriate safety precautions.

References

Application Notes and Protocols for the Characterization of 2-(Methylsulfonyl)pyrimidine-Protein Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent modification of proteins by reactive small molecules is a critical area of study in drug discovery and toxicology. 2-(Methylsulfonyl)pyrimidine and its derivatives have emerged as a class of compounds capable of forming covalent adducts with proteins, often targeting nucleophilic amino acid residues such as cysteine. The irreversible nature of these interactions can lead to potent and durable pharmacological effects. Consequently, robust analytical methods are required to characterize these adducts, confirming their formation, identifying the site of modification, and quantifying their abundance.

These application notes provide detailed protocols for the characterization of this compound-protein adducts using mass spectrometry-based techniques. The methodologies described herein are essential for researchers developing covalent inhibitors, assessing off-target effects, and investigating the toxicological implications of exposure to such compounds.

Key Analytical Strategies

The characterization of protein adducts primarily relies on mass spectrometry (MS), which offers high sensitivity and specificity.[1][2] Two main strategies are employed:

  • Top-Down (Intact Protein) Analysis: This approach involves the analysis of the intact protein-adduct complex. It is a rapid method to confirm covalent modification and determine the stoichiometry of the adduct (i.e., the number of small molecules bound per protein).[3][4]

  • Bottom-Up (Peptide) Analysis: In this strategy, the adducted protein is proteolytically digested into smaller peptides, which are then analyzed by MS. This "shotgun" proteomics approach allows for the precise identification of the amino acid residue(s) modified by the this compound moiety.[5][6]

Data Presentation: Quantitative Summary

The formation of a covalent adduct between a this compound and a protein results in a predictable mass shift. This mass change is a key indicator of adduct formation.

Adducted MoietyMolecular Formula of AdductMonoisotopic Mass (Da)Target Residue(s)Expected Mass Shift (Da)
2-Pyrimidinyl (from this compound)C4H3N279.0296Cysteine+79.0296

Note: The mass shift corresponds to the addition of the pyrimidinyl group and the loss of the methylsulfonyl group as a leaving group. The primary nucleophilic target for 2-sulfonylpyrimidines is the thiol group of cysteine residues.[7]

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry for Confirmation of Adduct Formation

Objective: To confirm the covalent binding of a this compound to a target protein and to determine the stoichiometry of the modification.

Materials:

  • Purified target protein

  • This compound compound

  • MS-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • C4 ZipTips or equivalent for desalting

  • Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source and a time-of-flight (TOF) or Orbitrap mass analyzer.[4]

Procedure:

  • Incubation:

    • Prepare a solution of the target protein at a concentration of 1-5 µM in the MS-compatible buffer.

    • Add the this compound compound to the protein solution at a desired molar excess (e.g., 10-fold).

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-4 hours). A control sample with the protein and vehicle (e.g., DMSO) should be prepared in parallel.

  • Sample Preparation:

    • After incubation, desalt the samples using C4 ZipTips according to the manufacturer's protocol to remove non-volatile salts and excess compound.

    • Elute the protein in a small volume of a solution suitable for MS analysis (e.g., 50% ACN, 0.1% FA).

  • LC-MS Analysis:

    • Inject the desalted sample into the LC-MS system.

    • Liquid Chromatography (LC):

      • Column: A reverse-phase column suitable for intact proteins (e.g., C4, 1.7 µm, 2.1 x 50 mm).

      • Mobile Phase A: Water with 0.1% FA.

      • Mobile Phase B: ACN with 0.1% FA.

      • Gradient: A shallow gradient from 5-95% B over 5-10 minutes.

      • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometry (MS):

      • Acquire data in positive ion mode over an appropriate m/z range (e.g., 600-2000).

      • Use a high-resolution mass analyzer to accurately determine the mass of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein in both the control and treated samples.

    • Compare the mass of the treated protein to the control. A mass increase corresponding to the addition of the pyrimidinyl group confirms covalent adduct formation.

Protocol 2: Bottom-Up Proteomics for Identification of the Modification Site

Objective: To identify the specific amino acid residue(s) modified by the this compound.

Materials:

  • Adducted protein sample (from Protocol 1 incubation)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • ACN and FA

  • C18 ZipTips or equivalent for peptide desalting

  • Nano-flow liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

Procedure:

  • Reduction and Alkylation:

    • To the adducted protein solution, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteine residues.

  • Proteolytic Digestion:

    • Add trypsin to the protein solution at a 1:50 (w/w) ratio (trypsin:protein).

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide mixture with FA to a final concentration of 0.1%.

    • Desalt the peptides using C18 ZipTips according to the manufacturer's protocol.

    • Elute the peptides in a solution of 50% ACN, 0.1% FA and dry down in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a small volume of 2% ACN, 0.1% FA.

    • Inject the sample into the nano-LC-MS/MS system.

    • Liquid Chromatography (LC):

      • Column: A reverse-phase column suitable for peptide separations (e.g., C18, 1.7 µm, 75 µm x 150 mm).

      • Mobile Phase A: Water with 0.1% FA.

      • Mobile Phase B: ACN with 0.1% FA.

      • Gradient: A gradient from 2-40% B over 60-90 minutes.

    • Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

      • Acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Specify the mass of the pyrimidinyl adduct (+79.0296 Da) as a variable modification on potential target residues (e.g., Cysteine).

    • The search results will identify the peptide containing the modification and pinpoint the specific adducted amino acid residue.

Visualizations

experimental_workflow cluster_intact Intact Protein Analysis cluster_bottomup Bottom-Up Proteomics p1 Protein Incubation p2 Desalting (C4) p1->p2 b1 Reduction & Alkylation p1->b1 Adducted Protein p3 LC-MS Analysis p2->p3 p4 Deconvolution p3->p4 p5 Mass Comparison p4->p5 end_intact Confirmation of Adduct & Stoichiometry p5->end_intact b2 Tryptic Digestion b1->b2 b3 Peptide Desalting (C18) b2->b3 b4 nanoLC-MS/MS b3->b4 b5 Database Search b4->b5 end_bottomup Identification of Modification Site b5->end_bottomup start Sample: Protein + This compound start->p1

Caption: Workflow for characterizing protein adducts.

signaling_pathway cluster_pathway Cellular Signaling Pathway msp This compound protein Target Protein (e.g., Kinase, Enzyme) msp->protein Covalent Modification adduct Covalent Protein Adduct downstream Downstream Signaling protein->downstream adduct->downstream upstream Upstream Signal upstream->protein response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response

Caption: Impact of adduct formation on a signaling pathway.

References

Application Notes and Protocols: Employing 2-(Methylsulfonyl)pyrimidine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its ability to mimic the purine ring of ATP allows for effective competition at the kinase ATP-binding site. A particularly useful building block for the synthesis of pyrimidine-based kinase inhibitors is 2-(methylsulfonyl)pyrimidine. The methylsulfonyl group acts as an excellent leaving group, readily displaced by nucleophiles such as amines, facilitating the construction of diverse libraries of substituted pyrimidines. This reactivity profile makes it a valuable synthon in the development of targeted cancer therapeutics.

These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on Aurora kinases. Detailed experimental protocols, quantitative biological data, and visualizations of synthetic pathways and cellular signaling are presented to guide researchers in this field.

Key Advantages of this compound in Kinase Inhibitor Synthesis

  • Versatile Chemical Handle: The methylsulfonyl group is a highly effective leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][2]

  • Facile Diversification: Its reactivity allows for the straightforward introduction of various amine-containing fragments, enabling extensive structure-activity relationship (SAR) studies.[1][2]

  • Proven Scaffold: Numerous potent kinase inhibitors targeting critical oncogenic pathways have been successfully synthesized using this building block.[1][2]

Application Example: Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their dysregulation is frequently observed in various cancers, making them attractive targets for cancer therapy. The following sections detail the synthesis and activity of a series of pyrimidine-based Aurora kinase inhibitors derived from a this compound precursor.

Synthetic Workflow

The general synthetic strategy involves a sequential nucleophilic aromatic substitution approach, starting from a dichlorinated this compound derivative. This allows for the controlled and regioselective introduction of different substituents at the C4 and C6 positions of the pyrimidine ring.

G cluster_synthesis Synthetic Workflow for Pyrimidine-Based Kinase Inhibitors A 4,6-dichloro-2- (methylsulfonyl)pyrimidine B Intermediate 32 A:e->B:w tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, Triethylamine C Intermediate 33 B:e->C:w 5-methyl-1H-pyrazol-3-amine, NaI, Triethylamine, DMSO D Final Kinase Inhibitor (e.g., Compound 34) C:e->D:w Amine (e.g., 1-ethylpiperazine), 140 °C

A generalized synthetic scheme for pyrimidine-based kinase inhibitors.
Experimental Protocols

Protocol 1: Synthesis of tert-butyl (S)-3-((6-chloro-2-(methylsulfonyl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (Intermediate 32) [1][2]

  • To a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add triethylamine (1.5 eq).

  • Add tert-butyl (S)-3-aminopyrrolidine-1-carboxylate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Upon completion, quench the reaction with brine and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, dry over magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography to afford Intermediate 32.

Protocol 2: Synthesis of tert-butyl (S)-3-((6-((5-methyl-1H-pyrazol-3-yl)amino)-2-(methylsulfonyl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (Intermediate 33) [1][2]

  • To a solution of Intermediate 32 (1.0 eq) in dimethyl sulfoxide (DMSO), add 5-methyl-1H-pyrazol-3-amine (1.2 eq), sodium iodide (NaI, 0.2 eq), and triethylamine (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain Intermediate 33.

Protocol 3: General Procedure for the Synthesis of Final Kinase Inhibitors (e.g., Compound 34) [1][2]

  • In a sealed tube, dissolve Intermediate 33 (1.0 eq) and the desired amine (e.g., 1-ethylpiperazine, 2.0 eq) in 1-pentanol.

  • Heat the reaction mixture to 140 °C for 2 hours.

  • Cool the reaction to room temperature and dilute with brine.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, dry over magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude residue by silica gel column chromatography to yield the final compound.

Biological Activity and Data Presentation

The synthesized compounds were evaluated for their inhibitory activity against Aurora A kinase and their anti-proliferative effects on cancer cell lines with high levels of MYC oncoproteins.

CompoundAurora A IC50 (nM)NCI-H82 (cMYC) Proliferation IC50 (nM)SK-N-BE(2) (MYCN) Proliferation IC50 (nM)
13 < 100< 200< 200
19 > 100> 1000> 1000
20 > 100> 1000> 1000
21 > 100> 1000> 1000
25 (Prodrug of 13) -< 200< 200

Data summarized from Lee, J. H., et al. (2021). Journal of Medicinal Chemistry.[1][2]

Relevant Signaling Pathway

The inhibitors developed are designed to target the Aurora A kinase, which is a key regulator of cell division. Inhibition of Aurora A can lead to mitotic arrest and apoptosis in cancer cells, particularly those that are dependent on oncogenes like MYC for their proliferation.

G cluster_pathway Simplified Aurora A Signaling Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K/AKT Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS MYC MYC Oncoprotein PI3K->MYC RAS->MYC AuroraA Aurora A Kinase MYC->AuroraA Upregulates Mitosis Mitotic Progression AuroraA->Mitosis Promotes Inhibitor This compound -based Inhibitor Inhibitor->AuroraA Inhibits

Targeting the Aurora A kinase signaling pathway.

Structure-Activity Relationship (SAR) Logic

The development of potent kinase inhibitors relies on a systematic exploration of the structure-activity relationship. The versatile chemistry of the this compound scaffold allows for such investigations.

G cluster_sar Structure-Activity Relationship (SAR) Exploration Core This compound Core Scaffold R1 Modification at C4 Core->R1 R2 Modification at C6 Core->R2 R3 Modification of Amine Substituent R1->R3 R2->R3 Activity Biological Activity (e.g., IC50) R3->Activity PK Pharmacokinetic Properties Activity->PK

Logical flow of SAR studies for kinase inhibitor optimization.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pyrimidine-based kinase inhibitors. Its favorable reactivity allows for the efficient generation of diverse chemical libraries, facilitating the discovery and optimization of potent and selective inhibitors for various kinase targets. The detailed protocols and data presented herein serve as a practical guide for researchers engaged in the design and synthesis of novel kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-(Methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) on pyrimidine scaffolds is a cornerstone reaction in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent motif in a vast array of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2] Among the various activated pyrimidine substrates, 2-(methylsulfonyl)pyrimidine stands out as a highly versatile and reactive building block. The methylsulfonyl group serves as an excellent leaving group, readily displaced by a wide range of nucleophiles under mild conditions. This reactivity allows for the efficient synthesis of diverse libraries of 2-substituted pyrimidines, which are valuable for structure-activity relationship (SAR) studies in drug development programs.[3][4]

These application notes provide detailed protocols for the SNAr reaction of this compound with various amine nucleophiles, including primary amines, secondary amines, anilines, piperidine, and morpholine. Furthermore, we present quantitative data to guide reaction optimization and discuss the application of the resulting compounds as inhibitors of key cellular signaling pathways.

Data Presentation

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution on this compound and related analogues with various amine nucleophiles.

Table 1: Reaction of this compound Analogues with Primary and Secondary Amines

EntryAmine NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
1N-methylpiperazineDry EthanolKOH (catalytic)Reflux12-[5]
2N-phenylpiperazineDry EthanolKOH (catalytic)Reflux12-[5]
3PyrrolidineHPMC/WaterKOHRoom Temp0.3390[6]
4DiethylamineCH2Cl2-Room Temp-91[7][8][9]

Table 2: Reaction of 2-Chloro-4,6-dimethylpyrimidine with Anilines (Microwave-assisted)

EntryAniline DerivativeSolventTemperature (°C)Time (min)Yield (%)Reference
1AnilineEthanol1201591[10][11][12]
24-MethoxyanilineEthanol1201595[10][11][12]
34-ChloroanilineEthanol1202088[10][11][12]
43,4,5-TrimethoxyanilineEthanol1201590[10][11][12]

Experimental Protocols

General Considerations:
  • Reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents should be used when specified, particularly for reactions sensitive to moisture.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Purification of the final products is typically achieved by column chromatography on silica gel or recrystallization.[13]

Protocol 1: General Procedure for the Reaction of this compound with Primary or Secondary Amines

This protocol is a generalized procedure based on the amination of related sulfonyl- and chloropyrimidines.[7][8][9][13]

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.1 - 1.5 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and the chosen anhydrous solvent.

  • Add the primary or secondary amine (1.1 - 1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel or recrystallization to yield the pure 2-aminopyrimidine derivative.

Protocol 2: General Procedure for the Reaction of this compound with Anilines

This protocol is adapted from procedures for the synthesis of 2-anilinopyrimidines from chloropyrimidines under microwave irradiation, a technique that can often be applied to sulfonylpyrimidines to accelerate the reaction.[10][11][12]

Materials:

  • This compound (1.0 eq.)

  • Aniline derivative (1.0 - 1.2 eq.)

  • Ethanol

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq.), the aniline derivative (1.0 - 1.2 eq.), and ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2-anilinopyrimidine.

Protocol 3: General Procedure for the Reaction of this compound with Piperidine or Morpholine

This protocol is a general procedure based on the reaction of related pyrimidine electrophiles with cyclic secondary amines like piperidine and morpholine.[5][6][14]

Materials:

  • This compound (1.0 eq.)

  • Piperidine or Morpholine (1.1 - 2.0 eq.)

  • Solvent (e.g., Ethanol, DMF, or an aqueous system with a phase-transfer catalyst like HPMC)

  • Base (e.g., K₂CO₃ or KOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the chosen solvent, and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add piperidine or morpholine (1.1 - 2.0 eq.) to the mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an organic solvent was used, it can be removed under reduced pressure. If an aqueous system was used, the product may be extracted with an organic solvent (e.g., ethyl acetate).

  • The crude product is purified by column chromatography or recrystallization to give the final 2-substituted pyrimidine.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The general workflow for the synthesis and evaluation of 2-substituted pyrimidines as potential drug candidates is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start SNAr_Reaction SNAr Reaction: This compound + Nucleophile Start->SNAr_Reaction Reactants Purification Purification (Chromatography/ Recrystallization) SNAr_Reaction->Purification Crude Product Characterization Characterization (NMR, MS) Purification->Characterization Purified Product Final_Compound 2-Substituted Pyrimidine Characterization->Final_Compound In_vitro_assay In vitro Kinase Assay (e.g., mTOR) Final_Compound->In_vitro_assay Test Compound Cell_based_assay Cell-based Assay (e.g., Proliferation) In_vitro_assay->Cell_based_assay SAR_analysis SAR Analysis Cell_based_assay->SAR_analysis Lead_optimization Lead Optimization SAR_analysis->Lead_optimization mTOR_pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Pyrimidine_Inhibitor 2-Substituted Pyrimidine (SNAr Product) Pyrimidine_Inhibitor->mTORC1 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(methylsulfonyl)pyrimidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and efficient method for synthesizing this compound involves a two-step process:

  • Formation of the 2-(methylthio)pyrimidine precursor: This is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with S-methylisothiouronium sulfate.

  • Oxidation of the thioether: The 2-(methylthio)pyrimidine is then oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (Oxone®), and hydrogen peroxide in the presence of a catalyst like sodium tungstate.

Q2: What are the most common side reactions observed during this synthesis?

The primary side reactions of concern are:

  • Hydrolysis: The this compound product, particularly if substituted with electron-withdrawing groups, can be susceptible to hydrolysis, yielding the corresponding pyrimidin-2-ol. This byproduct is generally unreactive and can complicate purification.

  • Incomplete Oxidation: The oxidation of the 2-(methylthio)pyrimidine may stop at the intermediate sulfoxide stage, resulting in a mixture of sulfoxide and sulfone.

  • Byproducts from Precursor Synthesis: The initial cyclocondensation to form the pyrimidine ring can sometimes yield undesired isomers or byproducts if the reaction conditions are not carefully controlled.

Q3: How can I minimize the formation of the pyrimidin-2-ol byproduct?

Hydrolysis is often promoted by the presence of water and is pH-dependent. To minimize its formation:

  • Use Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents, particularly during the oxidation step and subsequent workup and storage.

  • Control pH: The rate of hydrolysis can be influenced by the pH of the reaction mixture. For some derivatives, hydrolysis is faster at higher pH.[1]

  • Minimize Reaction Time: Once the oxidation is complete, proceed with the workup promptly to reduce the exposure of the product to aqueous conditions.

Q4: My oxidation reaction is sluggish or incomplete. What should I do?

If you are observing incomplete conversion to the sulfone:

  • Check Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For example, when using m-CPBA, at least 2.2 equivalents are recommended for the complete conversion of a sulfide to a sulfone.[2]

  • Increase Reaction Temperature: Gently warming the reaction mixture can increase the reaction rate. However, this should be done cautiously as it may also increase the rate of side reactions.

  • Consider a Catalyst: For oxidations using hydrogen peroxide, the addition of a catalyst like sodium tungstate can significantly improve the reaction efficiency.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of this compound with a significant amount of a more polar byproduct. The product is likely undergoing hydrolysis to pyrimidin-2-ol.- Ensure all solvents and reagents are anhydrous.- If the workup is aqueous, perform it quickly and at a lower temperature.- Consider a non-aqueous workup if feasible.- For sensitive substrates, avoid basic conditions during workup.
TLC/LC-MS analysis shows a mixture of the desired sulfone and the intermediate sulfoxide. Incomplete oxidation of the thioether.- Increase the equivalents of the oxidizing agent (e.g., use >2.2 eq. of m-CPBA).- Extend the reaction time.- If the reaction is being run at a low temperature, allow it to warm to room temperature.- For H₂O₂ oxidations, ensure the catalyst is active and present in a sufficient amount.
The final product is difficult to purify from the oxidant's byproducts (e.g., m-chlorobenzoic acid). Inefficient workup to remove acidic byproducts.- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.- A wash with a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) can be used to quench excess peroxide oxidant.[2]
Low yield in the initial synthesis of 2-(methylthio)pyrimidine. Suboptimal conditions for the cyclocondensation reaction.- Verify the purity of the starting materials (1,3-dicarbonyl compound and S-methylisothiouronium salt).- Optimize the reaction temperature and time.- Ensure the appropriate base and solvent are being used as specified in the protocol.

Quantitative Data on Product Stability

While quantitative data on byproduct formation during synthesis is scarce, stability studies of the final this compound (2-SP) products in aqueous buffers provide insight into their susceptibility to hydrolysis. This is a key consideration, as similar degradation can occur during aqueous workup procedures.

Table 1: Hydrolytic Stability of Substituted 2-Sulfonylpyrimidines

CompoundSubstituent at C5ConditionObservationReference
4w -NO₂Aqueous bufferPartial, slow hydrolysis to pyrimidin-2-ol.[1]
4l, 4x -CF₃Aqueous bufferPartial, slow hydrolysis to pyrimidin-2-ol.[1]
General 2-SPs VariouspH 7.0 bufferHydrolysis occurred to a quantifiable extent (>5%) after several hours.[1]

This data highlights that electron-withdrawing groups on the pyrimidine ring can increase the susceptibility of the 2-methylsulfonyl group to nucleophilic attack by water.

Experimental Protocols

Protocol 1: Synthesis of 2-(methylthio)pyrimidine Precursor

This protocol describes a general method for the cyclocondensation of a 1,3-dicarbonyl compound with S-methylisothiouronium sulfate.

Materials:

  • 1,3-dicarbonyl compound (e.g., acetylacetone, malondialdehyde)

  • S-methylisothiouronium hemisulfate

  • Sodium methoxide

  • Methanol

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve sodium methoxide (2.2 equivalents) in methanol under a nitrogen atmosphere.

  • To this solution, add the 1,3-dicarbonyl compound (1 equivalent) and stir for 15-20 minutes at room temperature.

  • Add S-methylisothiouronium hemisulfate (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(methylthio)pyrimidine, which can be purified by column chromatography or recrystallization.

Protocol 2: Oxidation of 2-(methylthio)pyrimidine to this compound using m-CPBA

Materials:

  • 2-(methylthio)pyrimidine

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the 2-(methylthio)pyrimidine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

  • Add m-CPBA (2.2-2.5 equivalents) in portions to the stirred solution at room temperature.[2]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.[2]

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

Protocol 3: Oxidation of 2-(methylthio)pyrimidine to this compound using Oxone®

Materials:

  • 2-(methylthio)pyrimidine

  • Oxone® (potassium peroxymonosulfate)

  • Methanol/water or Acetone/water solvent mixture

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the 2-(methylthio)pyrimidine (1 equivalent) in a suitable solvent system (e.g., 1:1 methanol/water or acetone/water) in a round-bottom flask.[3]

  • Add Oxone® (2.2 equivalents) in portions to the stirred solution at room temperature.[3]

  • Stir the reaction mixture vigorously at room temperature until TLC analysis indicates the complete conversion of the starting material to the sulfone.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizations

Synthesis_Pathway cluster_precursor Step 1: Precursor Synthesis cluster_oxidation Step 2: Oxidation 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Cyclocondensation Cyclocondensation 1_3_Dicarbonyl->Cyclocondensation SMT S-Methylisothiouronium Sulfate SMT->Cyclocondensation Thioether 2-(Methylthio)pyrimidine Cyclocondensation->Thioether Oxidation Oxidation Thioether->Oxidation Oxidant Oxidizing Agent (m-CPBA, Oxone®, etc.) Oxidant->Oxidation Sulfone This compound Oxidation->Sulfone

Caption: General two-step synthesis of this compound.

Side_Reactions Thioether 2-(Methylthio)pyrimidine Oxidation Oxidation Thioether->Oxidation Incomplete Oxidation Sulfoxide Intermediate: 2-(Methylsulfinyl)pyrimidine Oxidation->Sulfoxide Incomplete Oxidation Sulfone Desired Product: This compound Oxidation->Sulfone Sulfoxide->Oxidation Hydrolysis Hydrolysis (H₂O) Sulfone->Hydrolysis Byproduct Side Product: Pyrimidin-2-ol Hydrolysis->Byproduct

Caption: Key reactions and side reactions in the synthesis.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield or Impure Product? Start->Check_Yield Identify_Byproduct Identify Byproduct(s) (TLC, LC-MS, NMR) Check_Yield->Identify_Byproduct Yes End Successful Synthesis Check_Yield->End No Is_Polar Is Byproduct Polar (Pyrimidin-2-ol)? Identify_Byproduct->Is_Polar Is_Sulfoxide Is Byproduct Sulfoxide Intermediate? Is_Polar->Is_Sulfoxide No Anhydrous Use Anhydrous Conditions & Control pH Is_Polar->Anhydrous Yes Increase_Oxidant Increase Oxidant Stoichiometry & Reaction Time/Temp Is_Sulfoxide->Increase_Oxidant Yes Other_Issue Consult Precursor Synthesis Guide Is_Sulfoxide->Other_Issue No Anhydrous->Start Increase_Oxidant->Start

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-(Methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of nucleophilic substitution on 2-(methylsulfonyl)pyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) on this compound substrates.

IssuePotential Cause(s)Troubleshooting Steps
1. Low to No Product Yield a. Insufficiently Activated Pyrimidine Ring: The pyrimidine ring may lack sufficient electron-withdrawing groups to facilitate nucleophilic attack.[1] b. Weak Nucleophile: The attacking nucleophile may not be strong enough to displace the methylsulfonyl group.[1] c. Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[1] d. Unsuitable Solvent: The solvent may not effectively solvate the nucleophile or facilitate the formation of the Meisenheimer intermediate.[1] e. Incorrect Base: The base may be too weak to deprotonate the nucleophile (if required) or may be participating in side reactions.[1]a. While the methylsulfonyl group is a strong activating group, consider if additional electron-withdrawing substituents on the pyrimidine ring are necessary for your specific nucleophile.[2][3] b. Increase the nucleophilicity. For alcohols, use a strong base (e.g., NaH, t-BuOK) to generate the more reactive alkoxide. For amines, ensure the reaction conditions do not protonate the amine, reducing its nucleophilicity.[1] c. Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[1] d. Use a polar aprotic solvent such as DMF, DMSO, or THF to enhance the reaction rate.[1] e. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often suitable. For alcohol nucleophiles, a stronger base like sodium hydride (NaH) is typically required.[1]
2. Formation of Multiple Products a. Competing Reaction at Other Positions: If other leaving groups are present on the pyrimidine ring (e.g., at the C4 position), the nucleophile may attack at multiple sites.[1] b. Di-substitution: An excess of the nucleophile may lead to multiple substitutions on the pyrimidine ring if more than one leaving group is present.[1]a. The regioselectivity of SNAr on substituted pyrimidines is influenced by the electronic environment. Electron-donating groups at C5 or C6 can favor substitution at C2.[1] Consider modifying the nucleophile or reaction conditions to enhance selectivity. b. Use a stoichiometric amount of the nucleophile. Lowering the reaction temperature may also improve selectivity for mono-substitution.[1]
3. Side Reactions a. Solvolysis: The solvent, if nucleophilic (e.g., methanol), can compete with the intended nucleophile.[1] b. Hydrolysis: The presence of water can lead to hydrolysis of the starting material or the product, especially under basic conditions.[1] c. Ring Degradation: Harsh basic conditions or very high temperatures can cause the pyrimidine ring to open or degrade.[1]a. Use a non-nucleophilic solvent. If a nucleophilic solvent is required, it may need to be used as the limiting reagent.[1] b. Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] c. Employ milder bases and reaction temperatures.
4. Difficulty in Product Purification a. Polar Product: The product may be highly polar, making it difficult to separate from polar byproducts or residual base.[1] b. Contamination with Starting Material: Incomplete reaction will lead to a mixture of starting material and product.a. Perform an aqueous workup to remove inorganic salts. Acid-base extraction can be effective for separating basic or acidic products/impurities. Recrystallization or column chromatography with an appropriate solvent system may be necessary.[1] b. Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete consumption of the starting material.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-methylsulfonyl group a good leaving group for nucleophilic aromatic substitution on pyrimidines?

A1: The methylsulfonyl (-SO₂Me) group is a very effective leaving group in SNAr reactions due to its strong electron-withdrawing nature. This property significantly activates the C2 position of the pyrimidine ring towards nucleophilic attack.[4] Studies have shown that sulfonyl-based leaving groups are superior in reactivity compared to halo, methylthio, hydroxy, and amino groups on the pyrimidine series.[2][5]

Q2: How do substituents on the pyrimidine ring affect the reaction yield?

A2: Substituents on the pyrimidine ring have a profound impact on the reaction rate and yield. Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) at the 5-position drastically increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate.[2][3] Conversely, electron-donating groups (EDGs) like amino (-NH₂) or methoxy (-OMe) can deactivate the ring towards nucleophilic attack and may even halt the reaction.[5]

Q3: What is the general mechanism for the nucleophilic substitution on this compound?

A3: The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This involves a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

  • Leaving Group Departure: The methylsulfinate anion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final product.[7]

Q4: What role does the base play in reactions with amine and alcohol nucleophiles?

A4: The role of the base depends on the nucleophile:

  • Amine Nucleophiles: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the protonated amine that can form during the reaction, thus maintaining the nucleophilicity of the amine.[1]

  • Alcohol Nucleophiles: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is often required to deprotonate the alcohol and generate the more nucleophilic alkoxide anion.[1]

Q5: Can you provide a general experimental protocol for this reaction?

A5: Yes, a general protocol for the reaction of this compound with an amine nucleophile is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following table summarizes the effect of substituents at the 5-position of the this compound on the reaction rate constant with a model thiol nucleophile (glutathione) at pH 7.0. This data highlights the significant influence of electronic effects on the reaction yield and rate.

5-SubstituentRate Constant (k) [M⁻¹s⁻¹]Relative Reactivity
-H1.2 x 10⁻²1
-COOMe9.9 x 10³>800,000x
-NO₂~1.2 x 10³~100,000x
-CF₃~4.3~360x
-NH₂No reaction observed0
-OMeNo reaction observed0

Data adapted from structure-reactivity studies on 2-sulfonylpyrimidines.[2][3]

Experimental Protocols

Key Experiment: Nucleophilic Substitution with an Amine Nucleophile

This protocol describes a general procedure for the reaction of a this compound with a primary or secondary amine.

Materials:

  • This compound derivative (1.0 eq.)

  • Amine nucleophile (1.0 - 1.2 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 - 2.0 eq.)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the this compound (1.0 eq.) and the chosen anhydrous solvent.

  • Nucleophile Addition: Add the amine nucleophile (1.0 - 1.2 eq.) to the flask.

  • Base Addition: Add the non-nucleophilic base (1.5 - 2.0 eq.) to the reaction mixture.[1]

  • Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 80-120 °C). The optimal temperature will depend on the specific reactants.[1]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup to remove inorganic salts and water-soluble impurities. This may involve partitioning the mixture between an organic solvent and water.

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.

Visualizations

Caption: SNAr reaction mechanism on this compound.

experimental_workflow General Experimental Workflow start Start setup Setup Reaction: - Dry Glassware - Inert Atmosphere start->setup add_reagents Add Reagents: - this compound - Solvent setup->add_reagents add_nucleophile Add Nucleophile add_reagents->add_nucleophile add_base Add Base add_nucleophile->add_base react React at Optimal Temperature add_base->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_yield Troubleshooting Low Yield decision decision start Low or No Product Yield decision_temp Temperature Optimization? start->decision_temp Is reaction slow? check_temp Increase Temperature check_nucleophile Increase Nucleophile Strength (e.g., generate alkoxide) check_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_base Use Appropriate Base (e.g., NaH for alcohols) check_activation Consider Pyrimidine Ring Activation decision_temp->check_temp Yes decision_nucleophile Weak Nucleophile? decision_temp->decision_nucleophile No decision_nucleophile->check_nucleophile Yes decision_solvent Inappropriate Solvent? decision_nucleophile->decision_solvent No decision_solvent->check_solvent Yes decision_base Incorrect Base? decision_solvent->decision_base No decision_base->check_base Yes decision_base->check_activation No

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Optimizing Amination of 2-(Methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 2-(methylsulfonyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols to overcome common challenges and improve reaction success.

The amination of this compound is a crucial transformation in medicinal chemistry for the synthesis of various biologically active compounds. The methylsulfonyl group is an excellent leaving group for nucleophilic aromatic substitution (SNAr), often demonstrating superior reactivity compared to corresponding chloro- or methylthio-pyrimidines.[1] This heightened reactivity, however, can also lead to specific challenges that require careful optimization of reaction conditions.

Frequently Asked questions (FAQs)

Q1: Why is this compound often preferred over 2-chloropyrimidine for amination reactions?

A1: The methylsulfonyl group (-SO₂Me) is a more potent electron-withdrawing group and a better leaving group than chlorine. This results in a more activated pyrimidine ring towards nucleophilic attack, leading to faster reaction rates and often allowing for milder reaction conditions.[1]

Q2: What is the general mechanism for the amination of this compound?

A2: The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amine nucleophile attacks the electron-deficient C2 position of the pyrimidine ring, forming a Meisenheimer intermediate. Subsequent departure of the methylsulfinate leaving group yields the 2-aminopyrimidine product.

Q3: How do substituents on the pyrimidine ring affect the reaction rate?

A3: Electron-withdrawing groups (EWGs) on the pyrimidine ring, particularly at the 5-position, drastically increase the reaction rate by further activating the ring towards nucleophilic attack.[1] Conversely, electron-donating groups (EDGs) decrease the reactivity and may necessitate harsher reaction conditions.[1]

Q4: Can this reaction be performed under metal-catalyzed conditions?

A4: While the high reactivity of this compound makes it well-suited for SNAr, palladium-catalyzed Buchwald-Hartwig amination is also a viable, albeit less common, method for forming C-N bonds with pyrimidines. This approach can be particularly useful for less nucleophilic amines or when SNAr conditions lead to undesired side reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low to No Product Yield 1. Insufficiently Activated Pyrimidine Ring: The presence of strong electron-donating groups can deactivate the ring.- Increase the reaction temperature. - Consider using a more forcing solvent (e.g., DMSO, DMA). - If feasible, modify the substrate to include an electron-withdrawing group.
2. Weak Nucleophile (Amine): The amine may not be nucleophilic enough to attack the pyrimidine ring under the current conditions.- Use a stronger base to deprotonate the amine, increasing its nucleophilicity. - Increase the reaction temperature. - Consider switching to a Buchwald-Hartwig protocol.
3. Poor Solubility: The starting materials or reagents may not be fully dissolved in the chosen solvent.- Switch to a more appropriate solvent (e.g., a more polar aprotic solvent like DMF or DMSO). - Gently warm the reaction mixture to aid dissolution before proceeding with the reaction.
4. Inappropriate Base: The base may be too weak to facilitate the reaction or may be sterically hindered.- For primary and secondary amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. - For less nucleophilic amines, a stronger base like potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaOtBu) may be necessary.
Formation of Side Products 1. Hydrolysis: The highly reactive this compound can react with trace amounts of water in the solvent or on glassware, especially with electron-withdrawing groups on the ring.[1]- Use anhydrous solvents and dry glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Solvolysis: If a nucleophilic solvent (e.g., methanol, ethanol) is used, it can compete with the amine, leading to the formation of an alkoxy-pyrimidine byproduct.- Switch to a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, THF, or dioxane.
3. Di-substitution (if applicable): If the pyrimidine has other leaving groups, the amine may react at multiple sites.- Use a stoichiometric amount of the amine. - Lower the reaction temperature.
Difficult Product Purification 1. Polar Product and Byproducts: The desired 2-aminopyrimidine and any unreacted starting materials or byproducts may have similar polarities.- Perform an aqueous workup to remove inorganic salts. - Utilize acid-base extraction to separate basic (amine) or acidic (unreacted starting materials) components. - Employ column chromatography with a carefully selected solvent system.

Experimental Protocols

Protocol 1: General Procedure for SNAr Amination

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.5 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv or DIPEA, 2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound and the chosen solvent.

  • Add the amine, followed by the base.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables provide representative data for the amination of pyrimidine systems. Note that the data for the tandem reductive amination/SNAr is for a substituted this compound and should be considered as a guideline for reactivity.

Table 1: Tandem Reductive Amination/Intermolecular SNAr of 2-Methanesulfonyl-4,6-dimethoxypyrimidine with Various Anilines [2]

EntryAldehydeArylamineSolventBaseYield (%)
12-HydroxybenzaldehydeAnilineDioxaneK₂CO₃82
22-Hydroxybenzaldehyde3-MethylanilineDioxaneK₂CO₃78
32-Hydroxybenzaldehyde4-ChloroanilineDioxaneK₂CO₃84
44-HydroxybenzaldehydeAnilineDioxaneK₂CO₃80
54-Hydroxybenzaldehyde4-ChloroanilineDioxaneK₂CO₃82

Reaction conditions: Aldehyde (1 equiv), arylamine (1 equiv), 2-methanesulfonyl-4,6-dimethoxypyrimidine (1 equiv), NaBH₄ (1 equiv), K₂CO₃ (1.5 equiv), PTSA (10 mol%), dioxane, reflux, 6 h.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound and anhydrous solvent B Add amine and base under inert atmosphere A->B 1. C Heat and stir reaction mixture B->C 2. D Monitor progress (TLC, LC-MS) C->D 3. E Quench with water and extract with organic solvent D->E 4. F Wash, dry, and concentrate E->F 5. G Purify by chromatography or recrystallization F->G 6.

Caption: General experimental workflow for the SNAr amination of this compound.

troubleshooting_flowchart start Low or No Product Yield cause1 Check Reagent Quality and Stoichiometry start->cause1 cause2 Optimize Reaction Conditions start->cause2 cause3 Consider Alternative Methodology start->cause3 solution1a Use fresh, pure reagents. Verify stoichiometry. cause1->solution1a solution2a Increase temperature. Screen solvents (DMF, DMSO). Screen bases (K2CO3, DIPEA, NaOtBu). cause2->solution2a solution3a If SNAr fails, consider Buchwald-Hartwig amination. cause3->solution3a

Caption: Troubleshooting flowchart for low or no product yield in the amination of this compound.

References

preventing hydrolysis of 2-(Methylsulfonyl)pyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of 2-(methylsulfonyl)pyrimidine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product observed in reactions involving this compound?

A1: The most common side product is the corresponding pyrimidin-2-ol, which results from the hydrolysis of the this compound starting material. This byproduct is generally unreactive under the same conditions.[1]

Q2: What factors influence the rate of hydrolysis of this compound?

A2: The hydrolysis of this compound is influenced by several factors:

  • pH: The rate of hydrolysis is pH-dependent.[1]

  • Reaction Time: Hydrolysis is a time-dependent process; longer reaction times can lead to a greater extent of hydrolysis.[1]

  • Substituents on the Pyrimidine Ring: Electron-withdrawing groups (EWGs) on the pyrimidine ring, such as nitro (-NO2) or trifluoromethyl (-CF3), increase the electrophilicity of the C2 position. While this enhances the rate of the desired reaction with nucleophiles, it also accelerates the rate of hydrolysis.[1]

  • Nature of the Heterocyclic Core: The aromatic system plays a crucial role. For instance, replacing the pyrimidine ring with a 1,3,5-triazine drastically increases susceptibility to hydrolysis, even by trace moisture.[1]

Q3: How can I minimize the hydrolysis of my this compound derivative during a reaction?

A3: The key to minimizing hydrolysis is to ensure that the rate of the desired reaction is significantly faster than the rate of hydrolysis. Here are some strategies:

  • Optimize Reaction Time: Aim for the shortest reaction time necessary for the completion of the desired transformation. Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR.

  • Control the pH: Maintain the reaction at a pH that favors the desired nucleophilic attack over hydrolysis. For reactions with thiols, a pH around 7.0 is often a good starting point, as it promotes the formation of the more nucleophilic thiolate anion.[1]

  • Choice of Reagents: If possible, select a this compound derivative with substituents that provide a good balance between reactivity towards the desired nucleophile and stability against hydrolysis. Avoid highly activating EWGs if hydrolysis is a significant issue.

  • Anhydrous Conditions: For highly sensitive substrates, such as those with a 1,3,5-triazine core, performing the reaction under anhydrous conditions is critical.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Significant amount of pyrimidin-2-ol byproduct is observed. The reaction is too slow, allowing hydrolysis to compete.- Increase the concentration of the nucleophile.- Gently increase the reaction temperature (e.g., from room temperature to 37°C).- If using a thiol nucleophile, consider a slight increase in pH (e.g., from 6.5 to 7.0) to increase the concentration of the more reactive thiolate.
The this compound derivative is too activated.If possible, switch to a derivative with less strongly electron-withdrawing substituents.
The reaction time is too long.Monitor the reaction more frequently and quench it as soon as the starting material is consumed.
Low or no yield of the desired product. The nucleophile is not reactive enough under the current conditions.- If using an alcohol or thiol, consider adding a non-nucleophilic base to generate the more reactive alkoxide or thiolate.- Ensure the pH of the reaction medium is optimal for the nucleophile's reactivity.
The this compound derivative is not soluble in the reaction medium.While 2-sulfonylpyrimidines generally have good aqueous solubility, a small amount of a polar aprotic co-solvent (e.g., DMSO or DMF, up to 5% v/v) can be added to improve solubility.[1]
Inconsistent reaction outcomes. Trace moisture is causing variable rates of hydrolysis.For highly sensitive substrates, ensure all glassware is oven-dried and use anhydrous solvents.

Data Presentation

The following table summarizes the hydrolytic stability of various this compound derivatives in a potassium phosphate (KPi) buffer at pH 7.0, as monitored by NMR over 36 hours. The data highlights that while some hydrolysis is observed over extended periods, the desired reaction with nucleophiles like glutathione (GSH) is typically much faster.

CompoundSubstituent at C4Substituent at C5% Hydrolysis (after 36h)
4a -H-H< 5%
4l -CF3-H~10%
4w -H-NO2~15%
4x -CF3-CF3> 20%

Data is representative and based on findings from "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation" which notes that hydrolysis generally occurred to a quantifiable extent (>5%) after several hours for some derivatives, particularly those with strong electron-withdrawing groups. The arylation reaction with GSH was complete within seconds to minutes.[1]

Experimental Protocols

General Protocol for the Reaction of this compound with a Thiol Nucleophile

This protocol is designed to favor the desired S-arylation and minimize hydrolysis.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the thiol nucleophile (e.g., glutathione) in a suitable aqueous buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

    • Prepare a stock solution of an internal standard (e.g., TMSP for NMR) in the same buffer.

  • Reaction Setup:

    • In a clean reaction vessel (e.g., an NMR tube for in-situ monitoring), add the aqueous buffer.

    • Add the internal standard stock solution.

    • Add the thiol nucleophile stock solution to the desired final concentration.

    • Initiate the reaction by adding the this compound stock solution.

  • Reaction Monitoring:

    • Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., ¹H NMR, LC-MS).

    • For NMR monitoring, the disappearance of the signals corresponding to the this compound and the appearance of signals for the S-arylated product should be observed. The formation of the pyrimidin-2-ol byproduct can also be monitored.

  • Work-up and Purification:

    • Once the reaction has reached completion (as determined by the monitoring technique), quench the reaction if necessary.

    • The work-up procedure will depend on the nature of the product. A typical work-up may involve dilution with an organic solvent, washing with brine, drying the organic layer, and evaporation of the solvent.

    • Purify the crude product using an appropriate method, such as column chromatography or recrystallization.

Visualizations

Hydrolysis_Pathway 2-Ms-Pyrimidine This compound Meisenheimer_Complex Meisenheimer-like Intermediate 2-Ms-Pyrimidine->Meisenheimer_Complex + H₂O H2O H₂O Pyrimidin-2-ol Pyrimidin-2-ol Meisenheimer_Complex->Pyrimidin-2-ol Elimination Methanesulfinic_Acid Methanesulfinic Acid Meisenheimer_Complex->Methanesulfinic_Acid

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Prepare Stock Solutions (Substrate, Nucleophile, Buffer) Setup Combine Reagents in Buffer (pH 6.5-7.0) Reagents->Setup Monitor Monitor Progress (NMR, LC-MS) Setup->Monitor Monitor->Setup Adjust Conditions (if hydrolysis > desired rxn) Workup Quench and Work-up Monitor->Workup Reaction Complete Purify Purify Product Workup->Purify

References

Technical Support Center: Purification of 2-(Methylsulfonyl)pyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products of 2-(methylsulfonyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route. A frequent method for synthesizing 2-(methylsulfonyl)pyrimidines is the oxidation of 2-(methylthio)pyrimidines. In this case, common impurities include:

  • Unreacted 2-(methylthio)pyrimidine: The starting material may not have fully reacted.

  • 2-(Methylsulfinyl)pyrimidine: Incomplete oxidation can lead to the formation of the corresponding sulfoxide.

  • Over-oxidation byproducts: While less common, harsh oxidation conditions could potentially lead to ring-opened or degraded products.[1]

  • Reagents and byproducts from upstream reactions: Impurities from the synthesis of the 2-(methylthio)pyrimidine precursor can also be carried over.

Q2: Which purification techniques are most effective for this compound derivatives?

A2: The choice of purification technique depends on the scale of the reaction and the nature of the impurities. The most common and effective methods are:

  • Recrystallization: Often a good choice for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be found.

  • Flash Column Chromatography: A versatile and widely used technique for separating the desired product from impurities with different polarities.[2][3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for achieving very high purity, especially for challenging separations or for final purification of small quantities of material.

  • Liquid-Liquid Extraction: Primarily used during the work-up to remove water-soluble or acid/base-soluble impurities.

Q3: My this compound product appears to be an oil and will not crystallize. What can I do?

A3: Oiling out during crystallization is a common problem. Here are several strategies to address this:

  • Purity Check: Ensure that the crude product is reasonably pure before attempting recrystallization. Significant impurities can inhibit crystal formation. Consider a preliminary purification by column chromatography.[4]

  • Solvent System: The choice of solvent is critical. Try a different solvent or a two-solvent system. In a two-solvent system, dissolve your compound in a "good" solvent in which it is soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid.[5]

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling can promote oiling out.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Trituration: If the oil is persistent, try triturating it with a non-polar solvent like hexanes or diethyl ether to see if it solidifies.[4]

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Product co-elutes with an impurity. The polarity of the eluent is too high or too low.Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product and good separation from impurities.[6] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
The column is overloaded with the crude product.Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a silica gel to crude product ratio of 30:1 to 100:1 by weight.
Improper column packing.Ensure the silica gel is packed uniformly without cracks or air bubbles. "Wet loading" (packing the silica as a slurry in the eluent) is often preferred to "dry loading".[3]
Product is streaking on the column. The compound is highly polar and strongly interacting with the silica gel.Add a small amount of a polar modifier to the eluent, such as methanol or a few drops of acetic acid or triethylamine, depending on the nature of your compound.
The sample was loaded in a solvent that is too polar.Dissolve the sample in the minimum amount of the eluent or a less polar solvent. If the compound is not very soluble, consider "dry loading" where the compound is adsorbed onto a small amount of silica gel before being added to the column.
No product is eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not sufficient, consider adding a small percentage of methanol.
Issue 2: Low Recovery After Recrystallization
Symptom Possible Cause(s) Suggested Solution(s)
Very little or no product crystallizes out of solution. Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The product is too soluble in the chosen solvent, even at low temperatures.Choose a different solvent in which the product has lower solubility at room temperature. Alternatively, use a two-solvent system by adding an anti-solvent.[5]
The cooling process was too fast, leading to a supersaturated solution that did not crystallize.Allow the solution to cool slowly. If crystals still do not form, try scratching the flask or seeding the solution.
A significant amount of product remains in the mother liquor. The product has moderate solubility in the cold solvent.Cool the flask in an ice bath or freezer to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals during filtration.
The crystals were washed with a solvent at room temperature.Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine a suitable solvent system. A mixture of hexanes and ethyl acetate or dichloromethane and methanol are common starting points. The ideal system should give your product an Rf value of approximately 0.2-0.4.[6]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply positive pressure (e.g., with a pump or compressed air) to push the solvent through the column.

    • Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of a suitable solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Pyrimidine Derivatives

Stationary PhaseMobile Phase (Eluent)PolarityTypical Applications
Silica GelHexane / Ethyl AcetateNon-polar to MediumGood for separating compounds of low to moderate polarity. The ratio is varied to achieve optimal separation.
Silica GelDichloromethane / MethanolMedium to HighEffective for more polar pyrimidine derivatives. A small amount of acetic acid or triethylamine can be added to improve peak shape for acidic or basic compounds.
Reversed-Phase C18Acetonitrile / WaterPolarUsed in HPLC for the purification of polar compounds. Buffers are often added to control the pH and improve separation.

Table 2: Troubleshooting Summary for Recrystallization

ProblemPotential CauseQuick Solution
Oiling OutCompound is melting before dissolving; solvent is too non-polar; cooling is too rapid.Use more solvent; switch to a more polar solvent; cool the solution more slowly.
No Crystals FormSolution is not saturated; supersaturation.Evaporate some solvent; scratch the flask with a glass rod; add a seed crystal.
Low RecoveryCompound is too soluble in the cold solvent; too much solvent used for washing.Use a different solvent; cool in an ice bath; wash with minimal ice-cold solvent.
Colored ImpuritiesImpurities are co-crystallizing.Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Visualizations

experimental_workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture workup Aqueous Work-up (Liquid-Liquid Extraction) start->workup Quench chromatography Column Chromatography workup->chromatography Crude Product recrystallization Recrystallization chromatography->recrystallization Partially Pure Product analysis Purity Analysis (TLC, HPLC, NMR) chromatography->analysis Pure Fractions recrystallization->analysis product Pure Product analysis->product Purity Confirmed

Caption: A general experimental workflow for the purification of this compound reaction products.

troubleshooting_logic start Purification Unsuccessful? issue_type Identify Primary Issue start->issue_type low_purity Low Purity issue_type->low_purity Co-elution/ Impure Crystals low_yield Low Yield issue_type->low_yield Product Loss oiling_out Product Oils Out issue_type->oiling_out No Crystals solution_purity Optimize Chromatography - Change solvent system - Adjust loading low_purity->solution_purity solution_yield Optimize Recrystallization - Reduce solvent volume - Slower cooling low_yield->solution_yield solution_oiling Modify Crystallization - Use anti-solvent - Scratch or seed oiling_out->solution_oiling solution_purity->start Re-evaluate solution_yield->start Re-evaluate solution_oiling->start Re-evaluate

Caption: A logical troubleshooting guide for common purification issues.

References

Technical Support Center: Managing Regioselectivity in Reactions with Substituted 2-(Methylsulfonyl)pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted 2-(methylsulfonyl)pyrimidines. The focus is on managing regioselectivity in nucleophilic aromatic substitution (SNAr) and other functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions of 2,4-disubstituted pyrimidines?

In SNAr reactions involving 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[1][2] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during C4 attack, which can be delocalized over both ring nitrogens, leading to a more stable para-quinoid intermediate compared to the ortho-quinoid intermediate from C2 attack.[1] However, this selectivity is often moderate, and mixtures of C2 and C4 substituted products can be obtained.[1]

Q2: How does the methylsulfonyl group at the C2 position influence the reactivity and regioselectivity of the pyrimidine ring?

The 2-methylsulfonyl group (-SO₂Me) is a powerful electron-withdrawing group and an excellent leaving group in SNAr reactions.[3] Its presence significantly activates the pyrimidine ring towards nucleophilic attack. In a 2-(methylsulfonyl)-4-chloropyrimidine system, a dichotomy in regioselectivity is observed. While reactions with amines and Stille couplings tend to occur at the C4 position, substitutions with alkoxides and formamide anions have been shown to be selective for the C2 position.[4]

Q3: What factors can be manipulated to control the regioselectivity of SNAr reactions on 2,4-disubstituted pyrimidines?

Several factors can be adjusted to influence the regioselectivity:

  • Electronic Effects of Substituents: The electronic nature of other substituents on the pyrimidine ring plays a crucial role. Electron-donating groups (EDGs) at the C6 position can reverse the typical C4 selectivity and favor substitution at the C2 position.[5] Conversely, electron-withdrawing groups (EWGs) at the C5 position generally enhance the preference for C4 substitution.[6]

  • Nature of the Nucleophile: The choice of nucleophile is critical. For instance, tertiary amines have been shown to direct substitution to the C2 position in 5-substituted-2,4-dichloropyrimidines.[6][7] Anionic nucleophiles, such as anilides formed by deprotonating anilines, can also influence selectivity.[1]

  • Reaction Conditions: The solvent, base, temperature, and presence of a catalyst can dramatically alter the regiochemical outcome.[1] For example, in palladium-catalyzed aminations, the choice of ligand and base is critical for achieving high regioselectivity.[1]

  • Steric Hindrance: Bulky substituents on the pyrimidine ring or the nucleophile can influence the site of attack by favoring the less sterically hindered position.[5]

Troubleshooting Guides

Problem 1: My SNAr reaction on a 2,4-dichloropyrimidine is non-selective, yielding a difficult-to-separate mixture of C2 and C4 isomers.

  • Possible Cause: The intrinsic selectivity for your specific substrate and nucleophile is low under the current reaction conditions.

  • Troubleshooting Steps:

    • Modify Reaction Conditions: Systematically vary the solvent, base, and temperature. For palladium-catalyzed reactions, screen different ligands and bases. For example, using LiHMDS as a base in Pd-catalyzed aminations has been shown to favor C4 substitution.[1]

    • Change the Nucleophile's Nature: If applicable, consider converting a neutral nucleophile to its anionic form (e.g., using a strong base to deprotonate an amine or alcohol) as this can alter selectivity.

    • Introduce a Directing Group: If feasible through your synthetic route, introducing an electron-donating group at the C6 position can promote C2 selectivity.[5]

    • Utilize a Different Catalyst System: For cross-coupling reactions, palladium precatalysts with bulky N-heterocyclic carbene ligands have been found to uniquely promote C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[8]

Problem 2: I want to achieve selective substitution at the C2 position of a 2,4-dichloropyrimidine, but I am predominantly getting the C4-substituted product.

  • Possible Cause: The inherent electronic preference of the pyrimidine ring favors C4 attack.

  • Troubleshooting Steps:

    • Employ a C6 Electron-Donating Group: The introduction of an EDG, such as a methoxy (-OMe) or amino (-NH₂) group, at the C6 position can electronically favor nucleophilic attack at the C2 position.[5]

    • Use a Tertiary Amine Nucleophile: With a C5 electron-withdrawing substituent, tertiary amines can selectively react at the C2 position.[6][7]

    • Consider a 2-Chloro-4-thiomethoxy Analogue: For challenging aminations, using a 2-chloro-4-thiomethoxy pyrimidine derivative can exclusively yield the desired 2-aminated product.[9][10]

    • Investigate Palladium Catalysis with Specific Ligands: Recent studies have shown that specific palladium catalysts can invert the conventional C4 selectivity in cross-coupling reactions.[3][8]

Problem 3: My reaction with a 2-(methylsulfonyl)-4-chloropyrimidine is giving an unexpected regiochemical outcome.

  • Possible Cause: The regioselectivity of this system is highly dependent on the nucleophile.

  • Troubleshooting Steps:

    • Analyze the Nucleophile: Be aware of the dichotomy in reactivity. Amine nucleophiles tend to react at C4, while alkoxides and formamide anions favor C2.[4]

    • Computational Analysis: If possible, perform LUMO and LUMO+1 calculations. A small energy gap between these orbitals may indicate that both C2 and C4 are susceptible to attack, and the outcome will be dictated by the transition state energies with the specific nucleophile.[4] The formation of a hydrogen-bonded complex between the substrate and the nucleophile can also influence the regioselectivity.[4]

Data Presentation

Table 1: Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidines

EntryC6-Aryl GroupAmineCatalyst (mol%)BaseC4:C2 RatioYield (%)
14-FluorophenylDibutylamineNoneK₂CO₃70:30-
24-FluorophenylDibutylaminePd₂(dba)₃ (1) / dppb (2)LiHMDS>99:195
3PhenylDibutylaminePd₂(dba)₃ (1) / dppb (2)LiHMDS>99:193
44-MethoxyphenylDibutylaminePd₂(dba)₃ (1) / dppb (2)LiHMDS>99:196
54-FluorophenylAnilineNoneLiHMDS97:391

Data synthesized from Organic Letters, 2006, 8 (23), pp 5255–5258.[1]

Table 2: Regioselectivity of SNAr Reactions with 2-(Methylsulfonyl)-4-chloropyrimidine

NucleophilePosition of Substitution
AminesC4
Stille CouplingC4
AlkoxidesC2
Formamide AnionsC2

Data synthesized from "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine".[4]

Experimental Protocols

Protocol 1: General Procedure for Highly C4-Regioselective Pd-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine [1]

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., dppb, 2 mol%).

  • Add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) and the secondary amine (1.1 equiv).

  • Add anhydrous solvent (e.g., THF).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of LiHMDS (1.0 M in THF, 1.1 equiv) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete almost instantly.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for C2-Selective Amination of 5-Substituted-2,4-dichloropyrimidines using a Tertiary Amine [6][7]

  • To a solution of the 5-substituted-2,4-dichloropyrimidine (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add the tertiary amine (e.g., triethylamine, 2-5 equiv).

  • Stir the reaction mixture at room temperature. For slower reactions, gentle heating (e.g., 40 °C) may be required.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the C2-aminated product, which results from an in-situ N-dealkylation of the intermediate.

Mandatory Visualizations

Regioselectivity_Decision_Workflow start Start: Substituted 2,4-Dihalopyrimidine desired_product Desired Regioisomer? start->desired_product c4_strategy Strategies for C4-Selectivity desired_product->c4_strategy C4-Substituted c2_strategy Strategies for C2-Selectivity desired_product->c2_strategy C2-Substituted snar_conditions Standard SNAr Conditions (e.g., K2CO3, DMAc) c4_strategy->snar_conditions pd_catalysis Pd-Catalysis (e.g., Pd(dppb)Cl2, LiHMDS) c4_strategy->pd_catalysis c6_edg Introduce C6-EDG (e.g., -OMe, -NH2) c2_strategy->c6_edg tert_amine Use Tertiary Amine Nucleophile (with C5-EWG) c2_strategy->tert_amine thiomethoxy Use 2-Cl-4-SMe analogue c2_strategy->thiomethoxy c2_pd_catalysis C2-Selective Pd-Catalysis (bulky NHC ligands) c2_strategy->c2_pd_catalysis

Caption: Decision workflow for achieving regioselective pyrimidine functionalization.

SNAr_Mechanism_Regioselectivity cluster_C4 C4 Attack (Favored) cluster_C2 C2 Attack (Disfavored) start_c4 2,4-Dichloropyrimidine + Nucleophile intermediate_c4 Meisenheimer Intermediate (para-quinoid) start_c4->intermediate_c4 Attack at C4 product_c4 C4-Substituted Product intermediate_c4->product_c4 Loss of Cl- intermediate_c2 Meisenheimer Intermediate (ortho-quinoid) start_c2 2,4-Dichloropyrimidine + Nucleophile start_c2->intermediate_c2 Attack at C2 product_c2 C2-Substituted Product intermediate_c2->product_c2 Loss of Cl- note C4 intermediate is more stable due to better negative charge delocalization across both N atoms.

Caption: Rationale for preferential C4 substitution in SNAr reactions.

References

Technical Support Center: Troubleshooting Poor Solubility of 2-(Methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the poor solubility of 2-(Methylsulfonyl)pyrimidine in reaction media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help overcome challenges encountered during experimental work.

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen reaction solvent.

  • Question: My this compound is insoluble or poorly soluble in my reaction solvent at room temperature. What are my initial steps? Answer: When encountering poor solubility, a systematic approach is recommended. Begin with small-scale tests to identify a suitable solvent or conditions before proceeding with your full-scale reaction.

    • Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities. This will help you identify the most promising solvent systems for your reaction.

    • Temperature Adjustment: The solubility of most solid organic compounds increases with temperature.[1] Gently heating the solvent while stirring can significantly improve the dissolution of this compound.

    • Sonication: If heating is not desirable or fully effective, use a sonicator bath to provide mechanical energy to break up solid aggregates and enhance dissolution.

Issue: The compound precipitates out of solution during the reaction.

  • Question: My this compound initially dissolves, but then precipitates as the reaction progresses. How can I maintain its solubility? Answer: Precipitation during a reaction can be due to changes in the composition of the reaction mixture, temperature fluctuations, or the formation of a less soluble product.

    • Co-solvent System: Employing a mixture of solvents is a highly effective strategy. A small amount of a strong polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added to a less polar reaction medium to maintain the solubility of polar intermediates and products.[2]

    • Maintain Elevated Temperature: If you observed that heating improved the initial solubility, maintaining the reaction at an elevated temperature (while ensuring the stability of all reactants and reagents) can prevent precipitation.

    • Monitor Reactant Concentration: High concentrations of reactants can lead to the formation of products that exceed their solubility limit. If possible, consider running the reaction at a more dilute concentration.

Frequently Asked Questions (FAQs)

  • Q1: What are the best general-purpose solvents for dissolving this compound? A1: Based on the behavior of similar pyrimidine derivatives, polar aprotic solvents are often a good starting point. Solvents to consider for initial screening include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

  • Q2: Is there any quantitative solubility data available for this compound? A2: While specific, comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not readily available in published literature, studies on 2-sulfonylpyrimidines have shown good solubility (in the millimolar range) in aqueous buffers containing a small percentage of DMSO (e.g., 5% v/v).[3][4] For organic reactions, experimental determination of solubility in the solvent system of interest is highly recommended.

  • Q3: How does temperature affect the solubility of this compound? A3: The solubility of pyrimidine derivatives generally increases with a rise in temperature.[5] Therefore, heating the reaction mixture is a viable strategy to increase the concentration of dissolved this compound. However, it is crucial to ensure the thermal stability of the compound and other reaction components at the desired temperature.

  • Q4: Can I use a co-solvent, and what are the recommended combinations? A4: Yes, using a co-solvent is a very effective technique. A common approach is to use a small amount of a highly polar solvent to solubilize the compound before adding the bulk, less polar reaction solvent. For example, you can dissolve the this compound in a minimal amount of DMF or DMSO and then slowly add this solution to your primary reaction solvent (e.g., THF, toluene, or DCM) with vigorous stirring.

  • Q5: Are there any structural modifications to the this compound scaffold that could improve solubility? A5: While this is a more advanced approach, structural modifications can be considered if solubility issues persist and the core structure can be altered without compromising its desired activity. The introduction of polar functional groups or groups that disrupt crystal lattice packing can enhance solubility.

Data Presentation

As extensive quantitative solubility data for this compound is not available in the literature, the following table provides a qualitative guide based on the general solubility of pyrimidine derivatives. It is strongly recommended to experimentally determine the solubility for your specific application.

Solvent CategorySolvent ExamplesExpected Qualitative Solubility of this compound
Polar Aprotic DMF, DMSO, AcetonitrileGood to Moderate
Polar Protic Methanol, EthanolModerate to Low
Ethers THF, 1,4-DioxaneModerate to Low
Halogenated Dichloromethane (DCM), ChloroformLow
Aromatic Toluene, BenzeneVery Low
Non-polar Hexanes, HeptaneInsoluble

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Determination

This protocol outlines a method for systematically screening various solvents to determine the approximate solubility of this compound.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMF, DMSO, ACN, THF, DCM, Methanol, Toluene)

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • Magnetic stir plate and stir bars (optional)

  • Vortex mixer

  • Analytical balance

  • Temperature-controlled shaker or water bath (optional)

Procedure:

  • Preparation: Add a pre-weighed amount of this compound (e.g., 5 mg) to a series of labeled vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL).

  • Initial Dissolution Attempt: Cap the vials and vortex them vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect each vial for undissolved solid. If the solid has completely dissolved, the solubility is at least 10 mg/mL.

  • Incremental Solvent Addition: If solid remains, add the same solvent in small, measured increments (e.g., 0.1 mL), vortexing thoroughly after each addition, until the solid completely dissolves. Record the total volume of solvent added.

  • Heating (Optional): If the compound remains insoluble at room temperature, gently heat the vials in a temperature-controlled water bath or on a stir plate with a heating function (e.g., to 40 °C, 60 °C) and observe any changes in solubility.

  • Calculation: Calculate the approximate solubility in mg/mL or mol/L for each solvent and temperature.

Protocol 2: Utilizing a Co-solvent System to Enhance Solubility in a Reaction

This protocol describes how to use a co-solvent to prepare a solution of this compound for use in a chemical reaction where it is poorly soluble in the primary reaction solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., THF, Toluene)

  • Co-solvent (e.g., DMF, DMSO)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolution in Co-solvent: In a separate, small container, dissolve the required amount of this compound in a minimal volume of the co-solvent (e.g., DMF or DMSO). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Preparation of Reaction Mixture: In the main reaction vessel, combine the other reactants and the primary reaction solvent.

  • Slow Addition: With vigorous stirring, slowly add the concentrated solution of this compound in the co-solvent to the main reaction mixture.

  • Observation: Monitor the reaction mixture for any signs of precipitation. If precipitation occurs, a slight increase in the proportion of the co-solvent may be necessary. It is advisable to use the minimum amount of co-solvent required to maintain a homogeneous solution.

Visualizations

experimental_workflow cluster_solubility_screening Protocol 1: Solubility Screening start Start weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent vortex Vortex at RT add_solvent->vortex observe Observe Solubility vortex->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Solid Remains observe->not_dissolved No calculate Calculate Solubility dissolved->calculate heat Apply Heat not_dissolved->heat dissolved_heat Dissolved with Heat heat->dissolved_heat Yes insoluble Insoluble heat->insoluble No dissolved_heat->calculate end End insoluble->end calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship cluster_troubleshooting_flowchart Troubleshooting Poor Solubility start Poor Solubility of This compound solvent_screen Perform Solvent Screen start->solvent_screen increase_temp Increase Temperature solvent_screen->increase_temp use_cosolvent Use Co-solvent System (e.g., with DMF/DMSO) increase_temp->use_cosolvent sonicate Apply Sonication use_cosolvent->sonicate success Solubility Achieved sonicate->success If successful consider_alternatives Consider Alternative Strategies (e.g., structural modification) sonicate->consider_alternatives If still problematic

Caption: Decision-making flowchart for addressing poor solubility issues.

References

minimizing byproduct formation in 2-(Methylsulfonyl)pyrimidine couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing byproduct formation in cross-coupling reactions involving 2-(methylsulfonyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in Suzuki-Miyaura couplings with this compound?

A1: The most common byproducts in Suzuki-Miyaura couplings involving this compound and a boronic acid partner are typically:

  • Protodeboronation Product: The boronic acid reagent is converted back to its corresponding arene or heteroarene, which is a common side reaction for many boronic acids, especially heteroaromatic ones.[1]

  • Homocoupling Product: Two molecules of the boronic acid reagent couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen in the reaction mixture.[2][3]

  • Hydrolysis Product (2-Hydroxypyrimidine): The this compound starting material can undergo hydrolysis to form 2-hydroxypyrimidine, particularly under basic aqueous conditions.[1][4] This byproduct is often unreactive in the desired cross-coupling reaction.

Q2: What are the primary side reactions in Buchwald-Hartwig amination with this compound?

A2: In addition to the potential for hydrolysis of the starting material, a key side reaction in Buchwald-Hartwig amination is:

  • Hydrodehalogenation (or Hydrodesulfonylation): This results in the formation of unsubstituted pyrimidine. A competing side reaction can occur where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine product.[2]

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5]

Q3: How can I minimize protodeboronation of my boronic acid?

A3: Protodeboronation is often exacerbated by high temperatures and prolonged exposure to basic, aqueous conditions.[1] To minimize this side reaction, consider the following strategies:

  • Use Boronic Esters: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These reagents often exhibit greater stability and can provide a slow release of the boronic acid during the reaction.[1]

  • Optimize the Base: Screen weaker bases such as K₃PO₄ or Cs₂CO₃, as stronger bases can accelerate protodeboronation.[4]

  • Anhydrous Conditions: If feasible for your specific reaction, using anhydrous conditions can significantly reduce the rate of protodeboronation.[4]

  • Slow Addition: Slowly adding the boronic acid or ester to the reaction mixture can keep its instantaneous concentration low, thus minimizing decomposition.[4]

Q4: My reaction is plagued by homocoupling of the boronic acid. How can I prevent this?

A4: Homocoupling is primarily driven by the presence of oxygen and Pd(II) species. To mitigate this:

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[6]

  • Use a Pd(0) Precatalyst: Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ instead of a Pd(II) salt like Pd(OAc)₂ or PdCl₂.[6]

  • Add a Reducing Agent: If using a Pd(II) precatalyst, the addition of a mild reducing agent like potassium formate can help to generate the active Pd(0) species and minimize Pd(II)-mediated homocoupling.[6]

Q5: I am observing a significant amount of 2-hydroxypyrimidine in my reaction mixture. What is the cause and how can it be avoided?

A5: The formation of 2-hydroxypyrimidine is due to the hydrolysis of the this compound starting material.[1][4] The methylsulfonyl group is a good leaving group, and under basic, aqueous conditions, it can be displaced by hydroxide. To avoid this:

  • Base Selection: Use non-hydroxide bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.

  • Solvent Choice: Minimize the amount of water in the reaction or consider using anhydrous conditions if the catalytic cycle permits.

  • Temperature Control: Lowering the reaction temperature can reduce the rate of hydrolysis.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Coupled Product
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a more active, pre-formed Pd(0) catalyst or a modern, bulky phosphine ligand.
Catalyst Inhibition The nitrogen atoms of the pyrimidine ring may be coordinating to the palladium center.[5] Try using a different ligand that is known to be effective for heteroaromatic substrates, such as XPhos, SPhos, or RuPhos.
Ineffective Base The base may not be strong enough or soluble enough to facilitate the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step. Screen a range of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[4]
Decomposition of Reagents The boronic acid may be undergoing protodeboronation, or the this compound may be hydrolyzing. Confirm the stability of your starting materials under the reaction conditions without the catalyst. Consider using a boronic ester.[1][4]
Suboptimal Solvent The solvent may not be appropriate for the reaction temperature or for solubilizing all components. Common solvents for these couplings include 1,4-dioxane, toluene, and DMF, often with a small amount of water for Suzuki reactions.[6]
Problem 2: Significant Formation of Byproducts
Observed Byproduct Primary Cause Recommended Action
Protodeboronation Product Unstable boronic acid, harsh basic conditions, high temperature.[1]Use a more stable boronic ester (e.g., pinacol or MIDA). Screen milder bases (K₃PO₄, Cs₂CO₃). Reduce reaction temperature.[4]
Homocoupling Product Presence of oxygen or Pd(II) species.[6]Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).[6]
2-Hydroxypyrimidine Hydrolysis of the this compound starting material.[1][4]Minimize water content in the reaction. Use non-hydroxide bases. Lower the reaction temperature.
Hydrodesulfonylation Product Beta-hydride elimination (Buchwald-Hartwig) or other catalyst decomposition pathways.[2]Optimize the ligand and base combination. Bulky, electron-rich ligands can sometimes suppress this pathway.

Quantitative Data Summary

The following tables summarize data from studies on analogous heterocyclic systems, which can provide a valuable starting point for the optimization of this compound couplings.

Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield of Dichloropyrimidines

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[6]

Catalyst (5 mol%)LigandYield (%)
Pd(PPh₃)₄PPh₃65
Pd(dppf)Cl₂dppf58
Pd(OAc)₂None35
PdCl₂(PPh₃)₂PPh₃42

Table 2: Effect of Base on Buchwald-Hartwig Amination Yield (Representative System)

Note: This data is for a representative Buchwald-Hartwig reaction and illustrates the impact of the base on the yield. The optimal base will be substrate-dependent.

BaseSolventTemperature (°C)Yield (%)
NaOtBuToluene100>95
K₃PO₄Dioxane10085
Cs₂CO₃Toluene11090
K₂CO₃DMF12075

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting protocol and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and any additional ligand under a positive pressure of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This is a general starting protocol and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, XPhos, or RuPhos) (2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent, followed by the this compound and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[7]

Visualizations

Suzuki_Catalytic_Cycle cluster_main_cycle Desired Catalytic Cycle cluster_byproducts Byproduct Formation Pathways Pd0 Pd(0)L_n OA_complex R-Pd(II)L_n-X (Oxidative Addition) Pd0->OA_complex R-X Transmetalation_complex R-Pd(II)L_n-Ar (Transmetalation) OA_complex->Transmetalation_complex Ar-B(OR)₂ Base Transmetalation_complex->Pd0 Reductive Elimination RE_product Desired Product (Pyrimidine-Ar) Transmetalation_complex->RE_product Boronic_Acid Ar-B(OR)₂ Protodeboronation Ar-H (Protodeboronation) Boronic_Acid->Protodeboronation H⁺, H₂O Homocoupling Ar-Ar (Homocoupling) Boronic_Acid->Homocoupling O₂, Pd(II) Hydrolysis Pyrimidine-OH (Hydrolysis) Start_Mat R-X (Pyrimidine-SO₂Me) Start_Mat->Hydrolysis Base, H₂O

Caption: Catalytic cycle for Suzuki-Miyaura coupling and competing byproduct pathways.

Troubleshooting_Workflow start Low Yield or High Byproducts check_reagents Check Reagent Purity & Stability (NMR) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Resynthesize Starting Materials reagents_ok->purify_reagents No screen_base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) reagents_ok->screen_base Yes base_ok Improvement? screen_base->base_ok screen_ligand Screen Ligands (e.g., XPhos, SPhos, dppf) base_ok->screen_ligand No base_ok->screen_ligand Yes ligand_ok Improvement? screen_ligand->ligand_ok screen_solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) ligand_ok->screen_solvent No ligand_ok->screen_solvent Yes solvent_ok Improvement? screen_solvent->solvent_ok optimize_temp Optimize Temperature & Concentration solvent_ok->optimize_temp Yes solvent_ok->optimize_temp No success Reaction Optimized optimize_temp->success

Caption: A logical workflow for troubleshooting and optimizing coupling reactions.

Optimization_Decision_Tree cluster_issues Problem Identification cluster_solutions Potential Solutions start Initial Reaction Setup lcms Analyze by LC-MS: Identify Products & Byproducts start->lcms low_conversion Low Conversion lcms->low_conversion protodeboronation Protodeboronation lcms->protodeboronation hydrolysis Hydrolysis lcms->hydrolysis homocoupling Homocoupling lcms->homocoupling sol_conversion Increase Temperature Change Ligand/Catalyst low_conversion->sol_conversion sol_proto Use Boronic Ester Screen Weaker Bases Lower Temperature protodeboronation->sol_proto sol_hydrolysis Reduce Water Content Screen Bases hydrolysis->sol_hydrolysis sol_homo Degas Thoroughly Use Pd(0) Precatalyst homocoupling->sol_homo

References

Validation & Comparative

A Researcher's Guide to Validating Covalent Adduct Formation with 2-(Methylsulfonyl)pyrimidine using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation of covalent bond formation is a critical step in the development of targeted covalent inhibitors. The 2-(methylsulfonyl)pyrimidine group has emerged as a promising electrophilic warhead for its ability to react with nucleophilic residues, particularly cysteine, on target proteins. This guide provides a comprehensive comparison of mass spectrometry-based methods for validating covalent adduct formation with this moiety, alongside alternative techniques, supported by experimental data and detailed protocols.

The Rise of this compound in Covalent Inhibition

The this compound scaffold has gained traction in drug discovery due to its favorable reactivity and selectivity profile. Unlike more reactive electrophiles, it often exhibits a "tunable" reactivity, allowing for selective engagement with the target protein while minimizing off-target effects. The validation of this covalent engagement is paramount to understanding the mechanism of action and optimizing inhibitor design.

Mass Spectrometry: The Gold Standard for Covalent Adduct Validation

Mass spectrometry (MS) stands as the primary and most definitive method for confirming the formation of covalent adducts.[1][2][3] It provides direct evidence of the mass increase corresponding to the addition of the inhibitor to the target protein. Two main MS-based workflows are employed for this purpose: intact protein analysis and bottom-up proteomics (peptide mapping).

Intact Protein Mass Spectrometry: A Rapid First Look

Intact protein MS analysis offers a swift and straightforward method to confirm covalent modification and determine the stoichiometry of binding.[3][4] This "top-down" approach involves analyzing the entire protein-inhibitor complex.

Key Advantages:

  • Speed: Provides rapid confirmation of covalent binding.

  • Stoichiometry: Clearly indicates the number of inhibitor molecules bound to the protein.

  • Simplicity: The experimental workflow is relatively simple compared to bottom-up approaches.

Data Presentation: Observed Mass Shifts in Intact Protein Analysis

The hallmark of covalent adduct formation in intact protein MS is a characteristic mass shift. The observed mass of the protein will increase by the molecular weight of the inhibitor fragment that attaches to the protein. For a this compound-based inhibitor, the mass addition corresponds to the pyrimidine-containing fragment after the departure of the methylsulfinate leaving group.

Target ProteinInhibitor WarheadExpected Mass Shift (Da)Observed Mass Shift (Da)Reference(s)
WRN Helicase2-Sulfonylpyrimidine derivative+252+252[5]
WRN Helicase2-Sulfonamide pyrimidine derivative+253+253[5]
WRN Helicase2-Sulfonamide pyrimidine derivative+307+307[5]
SrtA2-Sulfonylpyrimidine derivative+379+379[6]

Experimental Protocol: Intact Protein Mass Spectrometry

  • Sample Preparation:

    • Incubate the purified target protein (typically 1-10 µM) with the this compound inhibitor (typically a 5-10 fold molar excess) in an MS-compatible buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) for a specified time (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C).

    • Include a control sample of the protein incubated with the vehicle (e.g., DMSO) under the same conditions.

  • Chromatography (Optional but Recommended):

    • To remove non-covalently bound inhibitor and salts, perform a desalting step using a reverse-phase C4 or C8 column with a rapid gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.[7]

  • Mass Spectrometry:

    • Analyze the samples using an electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Acquire data in positive ion mode over a mass-to-charge (m/z) range appropriate for the protein of interest.

  • Data Analysis:

    • Deconvolute the resulting multiply charged spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the inhibitor-treated protein with the vehicle-treated control. A mass increase corresponding to the covalent adduction of the inhibitor confirms the formation of the covalent bond.

Intact_Protein_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatography cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Protein Purified Protein Incubation Incubation Protein->Incubation Inhibitor This compound Inhibitor Inhibitor->Incubation Desalting Reverse-Phase Desalting (LC) Incubation->Desalting ESI_MS ESI-MS Analysis Desalting->ESI_MS Deconvolution Deconvolution ESI_MS->Deconvolution Mass_Comparison Mass Comparison (Treated vs. Control) Deconvolution->Mass_Comparison Result Confirmation of Covalent Adduct Mass_Comparison->Result

Bottom-Up Proteomics (Peptide Mapping): Pinpointing the Modification Site

While intact protein analysis confirms if a covalent bond has formed, bottom-up proteomics, or peptide mapping, reveals where it has formed.[3] This technique involves proteolytically digesting the protein-inhibitor complex and analyzing the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Advantages:

  • Site Identification: Precisely identifies the amino acid residue modified by the inhibitor.

  • High Resolution: Provides detailed information about the modified peptide.

  • Confirmation: Offers an orthogonal method to confirm covalent binding.

Data Presentation: Identifying the Modified Peptide

In a bottom-up experiment, the modified peptide will exhibit a specific mass shift in the MS1 spectrum. Subsequent fragmentation of this peptide in MS/MS will generate fragment ions (b- and y-ions) that allow for the precise localization of the modification to a specific amino acid.

Target ProteinModified Peptide SequenceModified ResidueMass Shift (Da)Reference(s)
SrtA(K)IATC DSNEQIDLFSKCys184+379[6]

Experimental Protocol: LC-MS/MS for Site Identification

  • Sample Preparation and Digestion:

    • Incubate the protein with the inhibitor as described for intact protein analysis.

    • Denature the protein (e.g., with 8 M urea or by heating).

    • Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol, DTT).

    • Alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide, IAA) to prevent disulfide scrambling. This step is crucial for distinguishing between cysteines that are inherently reactive and those that are not.

    • Digest the protein into smaller peptides using a specific protease (e.g., trypsin, which cleaves after lysine and arginine residues).

  • Liquid Chromatography:

    • Separate the peptide mixture using reverse-phase liquid chromatography (e.g., with a C18 column) coupled to the mass spectrometer. A gradient of increasing organic solvent is used to elute the peptides based on their hydrophobicity.

  • Tandem Mass Spectrometry (MS/MS):

    • The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode. In this mode, the instrument performs a full MS1 scan to detect the m/z of the eluting peptides.

    • The most intense precursor ions are then selected for fragmentation (e.g., by collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD) to generate MS/MS spectra.

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein sequence database using specialized software (e.g., Mascot, Sequest, MaxQuant).

    • The software identifies peptides by matching the experimental MS/MS spectra to theoretical fragmentation patterns.

    • A variable modification corresponding to the mass of the inhibitor adduct is included in the search parameters to identify the modified peptide and the specific site of modification.

Bottom_Up_MS_Workflow cluster_SamplePrep Sample Preparation & Digestion cluster_LC_MSMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Protein_Complex Protein-Inhibitor Complex Denature Denaturation Protein_Complex->Denature Reduce_Alkyl Reduction & Alkylation Denature->Reduce_Alkyl Digest Proteolytic Digestion Reduce_Alkyl->Digest LC_Sep Peptide Separation (LC) Digest->LC_Sep MS1_Scan MS1 Scan LC_Sep->MS1_Scan MS2_Frag MS/MS Fragmentation MS1_Scan->MS2_Frag DB_Search Database Search MS2_Frag->DB_Search Site_ID Modification Site Identification DB_Search->Site_ID Result Identification of Modified Residue Site_ID->Result

Comparison with Other Electrophilic Warheads

The choice of electrophilic warhead is a critical determinant of a covalent inhibitor's potency and selectivity. While this compound is a valuable tool, it is important to understand its performance in the context of other commonly used electrophiles.

Electrophilic WarheadTypical Target ResidueReactivitySelectivityKey Features
This compound CysteineModerateGoodTunable reactivity; good balance of stability and reactivity.
AcrylamideCysteineHighVariableWidely used; can be prone to off-target reactions with other nucleophiles.[8]
ChloroacetamideCysteineHighModerateHighly reactive; can exhibit less selectivity.
Vinyl Sulfone/SulfonamideCysteine, LysineModerateGoodCan target other nucleophiles besides cysteine.
EpoxideCysteine, Serine, LysineModerateVariableCan react with a broader range of nucleophiles.
NitrileCysteineReversibleGoodForms a reversible covalent bond, which can be advantageous in some cases.

Alternative Methods for Validating Covalent Adduct Formation

While mass spectrometry is the cornerstone of covalent adduct validation, other techniques can provide complementary and valuable information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for confirming covalent bond formation, particularly for smaller proteins or isolated protein domains.[9] It can provide detailed information about the chemical environment of the modified residue and the inhibitor. Changes in the chemical shifts of specific atoms upon inhibitor binding can provide strong evidence of covalent modification.[10]

X-Ray Crystallography

X-ray crystallography offers the most detailed structural information, providing a three-dimensional map of the protein-inhibitor complex at atomic resolution.[1][11][12][13][14] This technique can directly visualize the covalent bond between the inhibitor and the target residue, confirming the mode of binding and providing invaluable insights for structure-based drug design.

Fluorescence Spectroscopy

Fluorescence-based assays can be used to indirectly confirm covalent modification.[15][16][17][18] If the inhibitor or the protein has intrinsic fluorescence properties that change upon covalent bond formation, this change can be monitored to assess the extent and kinetics of the reaction. Alternatively, fluorescently labeled inhibitors can be used to visualize and quantify covalent modification.

Covalent_Inhibition_Mechanism

Conclusion

The validation of covalent adduct formation is a non-negotiable step in the development of targeted covalent inhibitors. Mass spectrometry, through both intact protein and bottom-up proteomics approaches, provides the most direct and comprehensive evidence of this critical interaction. The this compound warhead offers a promising balance of reactivity and selectivity, and its covalent engagement can be robustly confirmed using the detailed protocols outlined in this guide. By integrating these mass spectrometry techniques with complementary methods such as NMR, X-ray crystallography, and fluorescence spectroscopy, researchers can gain a deep and multifaceted understanding of their covalent inhibitors, paving the way for the design of more effective and safer therapeutics.

References

A Head-to-Head Comparison: 2-(Methylsulfonyl)pyrimidine and Other Electrophilic Warheads for Cysteine Targeting

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the reactivity, selectivity, and application of key electrophilic warheads in covalent drug discovery.

In the landscape of targeted covalent inhibitors, the choice of the electrophilic "warhead" is a critical determinant of a drug candidate's success. This guide provides an in-depth comparison of 2-(methylsulfonyl)pyrimidine with other widely used electrophilic warheads for cysteine targeting. By examining their reactivity, selectivity, and the stability of the resulting covalent bond, we aim to equip researchers with the knowledge to select the optimal warhead for their specific biological target.

Executive Summary

2-(Methylsulfonyl)pyrimidines have emerged as a versatile class of electrophiles for cysteine targeting, operating through a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] They offer a tunable reactivity profile, allowing for the fine-tuning of potency and selectivity. This contrasts with the more traditionally used Michael acceptors, such as acrylamides, which react via conjugate addition. While acrylamides have a long history in covalent drug design, 2-(methylsulfonyl)pyrimidines and other heteroaryl sulfones present an attractive alternative with distinct advantages, including the formation of highly stable thioether bonds.[3][4]

Data Presentation: A Quantitative Comparison of Electrophilic Warheads

The following tables summarize key quantitative data for this compound and other representative electrophilic warheads, focusing on their reactivity with the model thiol, glutathione (GSH), which serves as a surrogate for cellular thiols and an indicator of potential off-target reactivity.[5][6]

Warhead ClassRepresentative WarheadReaction MechanismSecond-Order Rate Constant (k) with GSH (M⁻¹s⁻¹)Reference
Heteroaryl Sulfones This compoundSNArTunable over 9 orders of magnitude (e.g., ~0.01 to >1000)[3][7]
2-Methylsulfonylbenzothiazole (MSBT)SNAr~0.23[3][7]
Michael Acceptors AcrylamideConjugate AdditionVaries with substitution (e.g., ~0.001 to >1)[5]
N-BenzylmaleimideConjugate Addition>0.5[3][7]
Other ChloroacetamideSN2Generally high[8]
NitrileCovalent ReversibleMilder electrophilicity[9]

Table 1: Comparison of Reaction Mechanisms and Reactivity of Common Electrophilic Warheads. The reactivity of 2-sulfonylpyrimidines can be finely modulated through substitution on the pyrimidine ring.[3][7]

CompoundDescriptionkinact/KI (M⁻¹s⁻¹)TargetReference
Ibrutinib Acrylamide-based BTK inhibitor~8.16 x 10⁶BTK[2]
2-SP derivative of Ibrutinib 2-Sulfonylpyrimidine-based BTK inhibitor~2.7 x 10⁶BTK[2]
NSC59984 α,β-unsaturated amideNot reportedMutant p53[4]

Table 2: In Vitro Potency of Covalent Inhibitors. This table highlights the comparable potency that can be achieved with a 2-sulfonylpyrimidine warhead compared to a traditional acrylamide.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of electrophilic warheads. Below are protocols for key experiments cited in this guide.

Determination of Second-Order Rate Constants with Glutathione (GSH) by ¹H NMR Spectroscopy

This protocol is adapted from methodologies used to assess the reactivity of electrophiles with GSH.[10][11]

Objective: To determine the second-order rate constant for the reaction between an electrophilic warhead and GSH.

Materials:

  • Electrophilic compound

  • Glutathione (GSH)

  • Deuterated buffer (e.g., potassium phosphate in D₂O, pH 7.4)

  • Internal standard (e.g., pyrazine)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the electrophilic compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Prepare a stock solution of GSH in the deuterated buffer.

  • In an NMR tube, combine the deuterated buffer, the internal standard, and the electrophile stock solution to a final volume.

  • Acquire a ¹H NMR spectrum of the mixture before the addition of GSH (t=0).

  • Initiate the reaction by adding the GSH stock solution to the NMR tube, vortexing briefly to ensure mixing.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the disappearance of the electrophile and the appearance of the product relative to the internal standard.

  • Plot the concentration of the electrophile versus time and fit the data to a second-order rate equation to determine the rate constant (k).

Competitive Chemoproteomics Profiling of Cysteine-Reactive Fragments

This protocol provides a general workflow for identifying the cellular targets of a covalent inhibitor using a competitive activity-based protein profiling (ABPP) approach.[8][12][13]

Objective: To identify the protein targets of a cysteine-reactive compound in a complex proteome.

Materials:

  • Cysteine-reactive compound of interest

  • Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)

  • Cell lysate or intact cells

  • Click chemistry reagents (e.g., azide-biotin, copper catalyst, ligand)

  • Streptavidin beads for enrichment

  • Trypsin for protein digestion

  • LC-MS/MS instrumentation for proteomic analysis

Procedure:

  • Treatment: Incubate cell lysate or intact cells with the cysteine-reactive compound of interest at various concentrations or for different durations. A vehicle control (e.g., DMSO) is run in parallel.

  • Probe Labeling: Add the broad-spectrum cysteine-reactive probe to the treated samples to label cysteines that were not modified by the compound of interest.

  • Click Chemistry: Lyse the cells (if using intact cells) and perform a click reaction to attach a biotin tag to the alkyne-functionalized probe.

  • Enrichment: Use streptavidin beads to enrich for biotin-tagged (i.e., probe-labeled) proteins.

  • Digestion: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the probe-labeled cysteine sites.

  • Data Analysis: Compare the abundance of probe-labeled peptides between the compound-treated and vehicle control samples. A decrease in the signal for a particular cysteine-containing peptide in the compound-treated sample indicates that the compound has reacted with that cysteine residue.

Mandatory Visualizations

Signaling Pathway Diagram

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_downstream Downstream Effects DNA Damage DNA Damage p53_wt Wild-type p53 DNA Damage->p53_wt Oncogene Activation Oncogene Activation Oncogene Activation->p53_wt MDM2 MDM2 p53_wt->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53_wt->Cell Cycle Arrest Apoptosis Apoptosis p53_wt->Apoptosis p53_mut Mutant p53 Oncogenic Functions Oncogenic Functions p53_mut->Oncogenic Functions MDM2->p53_wt degrades Covalent Modifier Covalent Modifier Covalent Modifier->p53_mut rescues function

Caption: Simplified p53 signaling pathway showing the role of wild-type and mutant p53, and the intervention point for covalent modifiers that can rescue mutant p53 function.

Experimental Workflow Diagram

competitive_chemoproteomics cluster_treatment Sample Treatment cluster_labeling_enrichment Probe Labeling & Enrichment cluster_analysis Proteomic Analysis proteome Cell Lysate / Intact Cells treatment Incubate with Covalent Compound proteome->treatment control Incubate with Vehicle (DMSO) proteome->control probe Add Cysteine-reactive Probe (e.g., IA-alkyne) treatment->probe control->probe click Click Chemistry (add Biotin) probe->click enrich Streptavidin Enrichment click->enrich digest Tryptic Digestion enrich->digest lcms LC-MS/MS digest->lcms quantify Identify & Quantify Cysteine Peptides lcms->quantify

Caption: Workflow for competitive chemoproteomics to identify cellular targets of covalent inhibitors.

Logical Relationship Diagram

warhead_relationships cluster_sulfones warheads Electrophilic Warheads for Cysteine Targeting Michael Acceptors Heteroaryl Sulfones Other Electrophiles acrylamide Acrylamide warheads:f1->acrylamide maleimide Maleimide warheads:f1->maleimide sulfonylpyrimidine This compound warheads:f2->sulfonylpyrimidine sulfonylbenzothiazole 2-Methylsulfonylbenzothiazole warheads:f2->sulfonylbenzothiazole chloroacetamide Chloroacetamide warheads:f3->chloroacetamide nitrile Nitrile (reversible) warheads:f3->nitrile reactivity_axis Increasing Reactivity & Potential for Off-Target Effects ->

Caption: Classification of electrophilic warheads for cysteine targeting, with a general trend of reactivity.

References

A Comparative Analysis of Sulfonyl Pyrimidines and Sulfonyl Pyridines in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Reactivity and Application

In the landscape of modern drug discovery and chemical biology, the quest for tunable and selective electrophiles for covalent modifications is paramount. Among the privileged scaffolds, sulfonyl-activated heteroaromatics have emerged as highly versatile reagents for Nucleophilic Aromatic Substitution (SNAr) reactions, particularly in the context of targeting cysteine residues in proteins. This guide provides an objective, data-driven comparison of two prominent classes of these reagents: sulfonyl pyrimidines and sulfonyl pyridines, focusing on their reactivity, synthetic accessibility, and application in bioconjugation.

Executive Summary

Both sulfonyl pyrimidines and sulfonyl pyridines are potent electrophiles in SNAr reactions, demonstrating significant reactivity towards nucleophiles like thiols. The sulfonyl group acts as an excellent leaving group, rendering the C2 position of the pyrimidine or pyridine ring susceptible to nucleophilic attack.

Sulfonyl pyrimidines have been extensively studied, with a vast dataset available on their structure-reactivity relationships. They offer a remarkable degree of tunability, with reaction rates spanning over nine orders of magnitude, achievable through substitution on the pyrimidine core. This allows for the fine-tuning of reactivity to match the desired application, from rapid bioconjugation to slower, more controlled modifications.

Sulfonyl pyridines are also effective SNAr substrates. While perhaps less exhaustively characterized in publicly available literature compared to their pyrimidine counterparts, they offer a distinct electronic environment and have been successfully employed as cysteine-reactive electrophiles.

The choice between these two scaffolds will ultimately depend on the specific requirements of the application, including the desired reactivity, selectivity, and the synthetic tractability of the desired analogues.

Comparative Reactivity Data

The reactivity of sulfonyl-activated heteroaromatics in SNAr reactions is profoundly influenced by the nature of the heterocyclic core and the substituents it bears. The following tables summarize key kinetic data for the reaction of various sulfonyl pyrimidines and sulfonyl pyridines with thiol nucleophiles, providing a basis for comparison.

Table 1: Second-Order Rate Constants (k) for the Reaction of 2-Sulfonyl Pyrimidines with Glutathione (GSH) at pH 7.0

CompoundSubstituent (R)Leaving Group (R')k (M-1s-1)
1 HCH31.2 x 10-2[1]
2 5-NO2CH3> 103[1]
3 5-CF3CH3~10
4 5-COOMeCH3~102
5 4-OCH3CH3~10-4

Data extracted from studies by Baud et al. and represent a selection to illustrate the effect of substituents.

Table 2: Comparative Reactivity of a 2-Sulfonyl Pyridine Derivative

CompoundHeterocycleSubstituentsNucleophileConditionsRelative Reactivity
6 Pyrimidine4,6-dimethylGSHpH 7.0~5x more reactive than 7
7 Pyridine4,6-dimethyl, 3-nitroGSHpH 7.0-

This comparison highlights that even with an activating nitro group, the studied sulfonyl pyridine was less reactive than the corresponding dimethyl-substituted sulfonyl pyrimidine[2].

Mechanism of Action: The SNAr Pathway

The reaction of sulfonyl pyrimidines and pyridines with nucleophiles proceeds via a classical SNAr mechanism. This two-step process involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing the sulfonyl leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second, typically fast step, the sulfonyl leaving group is expelled, leading to the formation of the final product. For reactions with thiols, the nucleophilic addition of the thiolate anion is generally the rate-determining step[3][4][5].

Caption: Generalized SNAr mechanism for sulfonyl-activated heteroaromatics.

Experimental Protocols

General Procedure for the Synthesis of 2-Sulfonyl Pyrimidines and Pyridines

A common route to these compounds involves a two-step process:

  • Nucleophilic Aromatic Substitution of a Halogenated Heterocycle: A suitable 2-chloro- or 2-fluoropyrimidine/pyridine is reacted with a thiol (e.g., sodium thiomethoxide) in a polar aprotic solvent like THF or DMF. The reaction is typically performed at 0 °C and allowed to warm to room temperature[3].

  • Oxidation of the Thioether: The resulting 2-(alkylthio)pyrimidine/pyridine is then oxidized to the corresponding sulfone. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM) or hydrogen peroxide in acetic acid[3].

Synthesis_Workflow start 2-Halopyrimidine/Pyridine step1 Step 1: Thiolation + R'-SH, Base Solvent: THF/DMF start->step1 intermediate 2-(Alkylthio)pyrimidine/Pyridine step1->intermediate step2 Step 2: Oxidation + m-CPBA or H₂O₂ Solvent: DCM/AcOH intermediate->step2 end 2-Sulfonylpyrimidine/Pyridine step2->end

Caption: Synthetic workflow for 2-sulfonyl pyrimidines and pyridines.

Protocol for Kinetic Analysis of SNAr Reactions

The reactivity of sulfonyl pyrimidines and pyridines can be quantified by monitoring the reaction progress over time using techniques such as 1H NMR spectroscopy or UV-Vis spectrophotometry.

NMR-Based Kinetic Assay:

  • Sample Preparation: A stock solution of the sulfonyl derivative and the nucleophile (e.g., glutathione) are prepared in a suitable deuterated buffer (e.g., phosphate buffer in D2O) at a known pH.

  • Reaction Initiation: The reaction is initiated by mixing the reactants in an NMR tube at a controlled temperature.

  • Data Acquisition: 1H NMR spectra are recorded at regular time intervals.

  • Data Analysis: The reaction rate is determined by monitoring the disappearance of the reactant signals and the appearance of the product signals over time. The pseudo-first-order rate constant (kobs) can be obtained by fitting the data to an exponential decay curve. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the nucleophile in excess[3][6].

Logical Relationship for Reactivity Tuning

The reactivity of both sulfonyl pyrimidines and pyridines can be rationally tuned by the introduction of electron-withdrawing or electron-donating groups on the heterocyclic ring. This allows for the development of reagents with a wide spectrum of reactivity, tailored for specific biological or chemical applications.

Reactivity_Tuning reactivity SₙAr Reactivity ewg Electron-Withdrawing Groups (-NO₂, -CF₃, -CN) increase Increases Reactivity ewg->increase stabilize Meisenheimer complex edg Electron-Donating Groups (-NH₂, -OCH₃) decrease Decreases Reactivity edg->decrease destabilize Meisenheimer complex increase->reactivity decrease->reactivity

Caption: Tuning SNAr reactivity via electronic effects.

Conclusion

Sulfonyl pyrimidines and sulfonyl pyridines are both powerful and versatile classes of reagents for SNAr reactions. The extensive research on sulfonyl pyrimidines has resulted in a well-documented and highly tunable platform, making them an excellent choice for applications requiring precise control over reactivity. Sulfonyl pyridines, while also effective, present an alternative scaffold that may offer advantages in specific contexts, such as modulating solubility or providing different vectors for further functionalization. The choice between these two valuable classes of compounds should be guided by a thorough consideration of the desired reactivity profile and the synthetic accessibility of the target molecules. The data and protocols presented in this guide serve as a foundational resource for researchers embarking on the use of these valuable chemical tools.

References

Kinetic Showdown: 2-(Methylsulfonyl)pyrimidine vs. Alternative Electrophiles in Glutathione Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers in drug development and chemical biology on the kinetic analysis of the reaction between 2-(Methylsulfonyl)pyrimidine and glutathione, benchmarked against a spectrum of alternative electrophilic warheads.

The covalent modification of proteins, particularly on cysteine residues, is a cornerstone of modern drug discovery and chemical probe development. The reactivity of electrophilic compounds towards thiols, such as the endogenous antioxidant glutathione (GSH), is a critical parameter in determining their specificity, potency, and potential for off-target effects. This guide provides a detailed kinetic comparison of the reaction between this compound and glutathione, alongside a range of alternative cysteine-reactive electrophiles. The data presented herein is intended to inform the selection and design of covalent inhibitors and bioconjugation reagents.

Comparative Kinetic Analysis

The reaction of various electrophiles with glutathione is a key indicator of their potential for cellular thiol modification. The second-order rate constants (k) provide a quantitative measure of this reactivity. The following table summarizes the kinetic data for the reaction of this compound and a diverse set of alternative electrophiles with glutathione at pH 7.0.

ElectrophileClassSecond-Order Rate Constant (k) M⁻¹s⁻¹Reference
2-Methylsulfonylpyrimidine (4q) Heteroaryl Sulfone ~1.6 x 10⁻² [1]
4,6-dimethoxy-2-(methylsulfonyl)pyrimidineHeteroaryl SulfoneNot specified in provided text[1]
2-Methylsulfonyl-quinazoline (20)Heteroaryl Sulfone~2.8 x 10⁻²[1][2]
2-Methysulfonylbenzothiazole (MSBT, 9)Heteroaryl Sulfone~0.23[1][2]
1-phenyl 5-methylsulfonyl tetrazole (7)Heteroaryl Sulfone~4.3[1][2]
2-methylsulfonyl-1,3,4-oxadiazole 5-phenyl (8)Heteroaryl Sulfone~160[1][2]
2-(methylsulfonyl)-6-nitrobenzo[d]thiazole (10)Heteroaryl Sulfone~1200[1][2]
N-benzylmaleimide (21)Maleimide> 0.5[1][2]
Acrylamide (22)AcrylamideNo reactivity observed[2]
Boronate (23)BoronateNo reactivity observed[2]
Epoxide (24)EpoxideNo reactivity observed[2]
Electrophilic ketone (25)KetoneNo reactivity observed[2]
Sulfonyl fluoride (26)Sulfonyl FluorideNo reactivity observed[2]
beta-lactam (27)Beta-lactamNo reactivity observed[2]

Experimental Protocols

The kinetic data presented were primarily determined using Nuclear Magnetic Resonance (NMR) and UV-absorbance assays.[1] A detailed methodology for the kinetic analysis is provided below.

Kinetic Analysis via ¹H NMR Spectroscopy

This method allows for the direct monitoring of both the consumption of the electrophile and the formation of the S-arylated glutathione product.

  • Sample Preparation : All measurements are conducted in a potassium phosphate (KPi) buffer, typically at pH 7.0, containing 5% d⁶-DMSO for field locking.[1]

  • Reactant Concentrations : Pseudo-first-order conditions are established by using a 1:10 ratio of the electrophile to glutathione (e.g., 1 mM electrophile and 10 mM GSH).[1]

  • Data Acquisition : A series of ¹H NMR spectra are recorded over time. The reaction progress is monitored by integrating the signals corresponding to the starting material and the product. For the reaction of this compound with GSH, the formation of methanesulfinic acid can be observed as a singlet at approximately 2.3 ppm.[1]

  • Rate Constant Calculation : The second-order rate constants (k) are extracted from the time-dependent signal evolution.[1]

Kinetic Analysis via UV-Absorbance Spectroscopy

This method is suitable for electrophiles with a chromophore that changes upon reaction.

  • Instrumentation : A UV-visible spectrophotometer is used to monitor the change in absorbance at a specific wavelength over time.

  • Reaction Conditions : Similar to the NMR method, reactions are carried out in a buffered solution (e.g., KPi buffer, pH 7.0) under pseudo-first-order conditions with an excess of glutathione.[1]

  • Data Analysis : The rate constants are determined by fitting the absorbance versus time data to an appropriate kinetic model. The results obtained by this method are generally in good agreement with those from NMR spectroscopy.[1]

Reaction Mechanism and Influencing Factors

The reaction between this compound and glutathione proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The thiol group of glutathione, particularly in its deprotonated thiolate form, acts as the nucleophile, attacking the electron-deficient pyrimidine ring at the carbon bearing the methylsulfonyl leaving group.

Several factors can influence the rate of this reaction:

  • pH : The reaction rate is pH-dependent, with faster rates observed at higher pH.[1][2] This is consistent with the increased concentration of the more nucleophilic thiolate anion of glutathione at higher pH values.[1] The pKa of the sulfhydryl group in GSH is approximately 9.2.[1]

  • Substituents on the Pyrimidine Ring : Electron-withdrawing groups on the pyrimidine ring can significantly accelerate the reaction rate by further polarizing the C-S bond and stabilizing the Meisenheimer intermediate. Conversely, electron-donating groups can decrease the reactivity.[1]

  • Leaving Group : The methylsulfonyl group is an excellent leaving group, contributing to the high reactivity of this compound compared to analogues with other leaving groups like chloro or methylthio, which are significantly less reactive or completely unreactive under the same conditions.[1][2]

  • Aromatic System : Altering the heterocyclic scaffold has a profound impact on reactivity. For instance, replacing the pyrimidine ring with a 1,3,5-triazine drastically increases reactivity, while a 1,4-pyrazine abolishes it.[1][2]

Visualizing the Experimental Workflow and Reaction Context

To aid in the understanding of the experimental process and the broader biological context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis reagents Prepare KPi Buffer (pH 7.0) + 5% d6-DMSO mix Mix Electrophile and GSH (1:10 ratio) reagents->mix electro Prepare Electrophile Stock electro->mix gsh Prepare GSH Stock gsh->mix nmr Acquire 1H NMR Spectra (Time course) mix->nmr uv Monitor UV Absorbance (Time course) mix->uv integrate Integrate NMR Signals (Reactant & Product) nmr->integrate fit Fit Absorbance Data uv->fit calculate Calculate Second-Order Rate Constant (k) integrate->calculate fit->calculate

Caption: Experimental workflow for kinetic analysis.

G Electrophile This compound Reaction Nucleophilic Aromatic Substitution (SNAAr) Electrophile->Reaction Nucleophile Glutathione (GSH) Nucleophile->Reaction Product S-arylated Glutathione Reaction->Product Leaving_Group Methanesulfinic Acid Reaction->Leaving_Group Enzyme Glutathione S-Transferase (GST) (potential catalysis) Enzyme->Reaction accelerates

Caption: Reaction of this compound with GSH.

Conclusion

The kinetic analysis reveals that this compound is a moderately reactive electrophile towards glutathione, displaying predictable reactivity that can be tuned through substitution on the pyrimidine ring.[1] It serves as a valuable reference compound for benchmarking the reactivity of other heteroaryl sulfones and cysteine-reactive warheads. The comparison with other classes of electrophiles highlights the diverse reactivity landscape available for covalent drug design. While highly reactive compounds like N-benzylmaleimide show rapid conjugation, they may suffer from a lack of specificity.[1][2] Conversely, less reactive scaffolds may offer improved selectivity for specific protein targets. The choice of an appropriate electrophilic warhead will, therefore, depend on the desired balance between reactivity and selectivity for a given biological application. The methodologies outlined in this guide provide a robust framework for the quantitative assessment of these critical parameters.

References

Assessing the Stability of 2-(Methylsulfonyl)pyrimidine-Cysteine Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The irreversible covalent modification of cysteine residues in proteins is a cornerstone of modern drug discovery, enabling the development of highly potent and selective therapeutics. Among the diverse array of electrophilic warheads utilized for this purpose, 2-(methylsulfonyl)pyrimidines have emerged as a promising class. This guide provides an objective comparison of the stability of 2-(methylsulfonyl)pyrimidine-cysteine adducts with those formed by other common cysteine-reactive electrophiles, supported by experimental data and detailed methodologies.

Introduction to Cysteine-Reactive Electrophiles

Covalent inhibitors targeting cysteine residues typically incorporate an electrophilic functional group, or "warhead," that forms a stable covalent bond with the nucleophilic thiol side chain of cysteine.[1] The reactivity and stability of the resulting adduct are critical parameters influencing the efficacy and safety of a covalent drug. While highly reactive electrophiles can lead to off-target effects, unstable adducts can result in a loss of potency and the formation of heterogeneous mixtures of conjugates in vivo.[2][3]

Heteroaryl sulfones, including 2-(methylsulfonyl)pyrimidines, have gained attention as reagents for the metal-free S-arylation of cysteine.[2][3] These compounds react with cysteine via a nucleophilic aromatic substitution (SNAr) mechanism to form stable thioether linkages.[1][4][5][6] This guide focuses on the stability of these adducts in comparison to those formed from other widely used electrophiles.

Comparative Analysis of Adduct Stability and Reactivity

The stability of a covalent adduct is a key determinant of the durability of its pharmacological effect. While direct quantitative data on the half-lives of various cysteine adducts under physiological conditions can be sparse in the literature, the reactivity of the parent electrophile towards model thiols like glutathione (GSH) and N-acetylcysteine (NAc) provides a valuable surrogate for assessing the propensity to form and maintain the covalent bond.

2-Sulfonylpyrimidines react rapidly and specifically with cysteine at neutral pH to form stable S-heteroarylated adducts.[3][4] Studies have shown that the resulting thioether-linked conjugates are markedly more stable than the adducts formed by conjugate acceptors like maleimides.[2][3] Maleimide adducts, for instance, are known to be susceptible to retro-Michael reactions and thiol exchange, leading to potential instability in a biological milieu.[2][3]

The table below summarizes the second-order rate constants (k) for the reaction of various electrophilic warheads with model thiols, providing a quantitative basis for comparing their reactivity.

Electrophilic WarheadModel ThiolpHRate Constant (k, M⁻¹s⁻¹)Reference
2-Methylsulfonylpyrimidine NACME7.0~4.5 x 10⁻²[4]
GSH7.0~1.5 x 10⁻²[4]
2-Methylsulfonylbenzothiazole (MSBT) GSH7.0~0.23[2][3]
2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole GSH7.0~1200[2][3]
1-Phenyl 5-methylsulfonyl tetrazole GSH7.0~4.3[2][3]
2-Methylsulfonyl-1,3,4-oxadiazole 5-phenyl GSH7.0~160[4]
N-benzylmaleimide GSH7.0> 0.5[3]

NACME: N-acetylcysteine methyl ester; GSH: Glutathione

The data indicates that the reactivity of heteroaryl sulfones can be tuned over a wide range by modifying the heterocyclic core and leaving group.[4] While 2-methylsulfonylpyrimidine itself exhibits moderate reactivity, other heteroaryl sulfones can be significantly more reactive.[2][3] Importantly, even with this range of reactivity, the resulting S-aryl adducts are noted for their stability.

Experimental Protocols

The assessment of adduct stability and electrophile reactivity relies on a combination of analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

1. Reactivity Assessment using NMR Spectroscopy

  • Objective: To determine the second-order rate constant of the reaction between an electrophile and a model thiol.

  • Protocol:

    • Prepare stock solutions of the electrophilic compound (e.g., 2-methylsulfonylpyrimidine) and a model thiol (e.g., GSH or NACME) in a suitable deuterated buffer (e.g., potassium phosphate buffer in D₂O) at a defined pH (e.g., 7.0).[2][3]

    • Mix the electrophile and the thiol in an NMR tube at a known concentration ratio (e.g., 1:10 for pseudo-first-order conditions).[2][3]

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • Monitor the reaction progress by integrating the signals corresponding to the disappearance of the starting material and the appearance of the product.[4]

    • Calculate the pseudo-first-order rate constant (kobs) by fitting the data to a single exponential decay function.

    • Determine the second-order rate constant (k) by dividing kobs by the concentration of the thiol.

2. Adduct Identification using Mass Spectrometry

  • Objective: To confirm the formation of the covalent adduct and determine its mass.

  • Protocol:

    • Incubate the electrophilic compound with a model thiol or a target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.5) for a sufficient period to allow for adduct formation.[5][6]

    • For small molecule adducts, the reaction mixture can be directly analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS).[5][6]

    • For protein adducts, the sample may require desalting or purification prior to analysis.

    • Acquire the mass spectrum of the reaction mixture.

    • Identify the peak corresponding to the mass of the expected adduct (mass of electrophile + mass of thiol - mass of leaving group).[5]

Workflow for Assessing Adduct Stability

The following diagram illustrates a typical experimental workflow for evaluating the stability of cysteine adducts.

G cluster_0 Adduct Formation cluster_1 Stability Assessment cluster_2 Comparative Analysis A Incubate Electrophile with Cysteine/Thiol B Confirm Adduct Formation (Mass Spectrometry) A->B C Incubate Adduct under Physiological Conditions (e.g., Buffer, Plasma) B->C D Monitor Adduct Integrity over Time (LC-MS) C->D E Determine Adduct Half-life D->E G Compare Half-lives and Decomposition Products E->G F Repeat for Alternative Electrophiles F->G

References

Spectroscopic Evidence for the Formation of 2-(Methylsulfonyl)pyrimidine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation of covalent bond formation is a critical step in the development of targeted therapies and bioconjugates. This guide provides a comparative overview of spectroscopic techniques used to provide evidence for the formation of conjugates derived from 2-(methylsulfonyl)pyrimidine electrophiles, benchmarked against other common cysteine-reactive warheads.

The reaction of 2-(methylsulfonyl)pyrimidines with nucleophilic residues, particularly cysteine, on proteins and other biomolecules is a key strategy in drug discovery.[1][2][3] Spectroscopic methods offer a direct and robust means to confirm the formation of the resulting thioether linkage. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in characterizing these conjugates.

Comparison of Spectroscopic Techniques

The choice of spectroscopic technique for confirming conjugate formation depends on the specific requirements of the experiment, including the sample complexity, desired level of structural detail, and available instrumentation.

Spectroscopic TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed structural information, including the precise site of modification. Allows for real-time reaction monitoring.[1][2]Provides unambiguous structural confirmation.[1] Can determine reaction kinetics and specificity.[1][2]Requires higher sample concentrations. Complex spectra for large biomolecules.
Mass Spectrometry Confirms the mass of the conjugate, indicating successful modification. Can identify the modified residue through peptide mapping.[1][3][4]High sensitivity and accuracy.[3][4] Applicable to complex mixtures and large proteins.[1][2][4]Does not provide detailed 3D structural information.
UV-Vis Spectroscopy Monitors changes in absorbance upon conjugate formation, useful for kinetic studies.[1]High-throughput compatible. Relatively simple and inexpensive instrumentation.[5][6][7]Indirect evidence of conjugate formation. Less structural information compared to NMR and MS.
IR Spectroscopy Can detect changes in vibrational modes of functional groups upon conjugation.[8][9]Can provide information about changes in bond vibrations.[10][11]Often provides broad signals that can be difficult to interpret in complex molecules.

Experimental Protocols and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of this compound conjugates. The formation of the thioether bond results in characteristic shifts in the NMR spectrum.

Experimental Protocol: A typical experiment involves dissolving the this compound derivative and a model nucleophile, such as N-acetylcysteine methyl ester (NACME) or glutathione (GSH), in a suitable deuterated solvent (e.g., DMSO-d6 or a buffered aqueous solution with a D2O lock).[1] 1D and 2D NMR spectra (e.g., 1H, 13C, COSY, HSQC) are acquired before and after the reaction. The reaction progress can be monitored by acquiring spectra at different time points.[1][2]

Key Spectroscopic Signatures:

  • Disappearance of the methylsulfonyl group signal: The singlet corresponding to the methyl protons of the sulfonyl group (around 3.3-3.5 ppm) disappears upon conjugation.

  • Appearance of a methanesulfinic acid signal: A new singlet appears around 2.3 ppm, corresponding to the liberated methanesulfinic acid.[1]

  • Shifts in pyrimidine proton signals: The chemical shifts of the protons on the pyrimidine ring change upon substitution. For example, in the reaction of a this compound with a thiol, the aromatic protons of the pyrimidine are shielded, leading to an upfield shift.[1]

  • Shifts in the nucleophile's signals: The signals of the protons and carbons near the reacting thiol group of the nucleophile will also shift upon covalent bond formation.

Example Data: The reaction of 4,6-dimethoxy-2-methylsulfonylpyrimidine with GSH shows a time-dependent evolution of signals, indicating the quantitative formation of the arylated GSH conjugate and the generation of methanesulfinic acid at 2.3 ppm.[1] The pyrimidine aromatic protons shift from 9.1 (H4,6) and 7.9 (H5) ppm in the starting material to approximately 8.6 (H4,6) and 7.3 (H5) ppm in the conjugate.[1]

Mass Spectrometry (MS)

Mass spectrometry provides direct evidence for conjugate formation by confirming the expected mass of the modified biomolecule.

Experimental Protocol: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used. For protein conjugation, the intact protein can be analyzed, or it can be digested with a protease (e.g., trypsin) followed by LC-MS/MS analysis to identify the specific site of modification.[3][4]

Key Spectroscopic Signatures:

  • Increase in molecular weight: The mass spectrum of the reaction product will show a peak corresponding to the molecular weight of the starting biomolecule plus the mass of the pyrimidine moiety minus the mass of the methylsulfonyl group and a proton.

  • Fragmentation pattern: In tandem MS (MS/MS) experiments on digested peptides, the fragmentation pattern can pinpoint the exact amino acid residue that has been modified.

Example Data: The reaction of a this compound inhibitor with the S. aureus Sortase A (SrtA) enzyme was confirmed by MALDI-TOF-MS. The spectrum of the treated SrtA showed a peak corresponding to the mass of the unmodified enzyme plus the mass of the pyrimidyl fragment, indicating covalent modification of the active site cysteine.[3] Similarly, ESI-MS was used to confirm the formation of a conjugate between a 2-sulfonylpyrimidine compound and cysteine, with the observed m/z value matching the calculated mass of the adduct.[3]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the reaction kinetics of conjugate formation by observing changes in the absorbance spectrum over time.

Experimental Protocol: The this compound and the nucleophile are mixed in a suitable buffer, and the UV-Vis spectrum is recorded at regular intervals. The rate of reaction can be determined by monitoring the change in absorbance at a wavelength where the starting material and product have different extinction coefficients.[1]

Key Spectroscopic Signatures:

  • Change in absorbance maximum (λmax): The formation of the conjugate can lead to a shift in the λmax or a change in the overall shape of the absorbance spectrum.

  • Time-dependent change in absorbance: By monitoring the absorbance at a specific wavelength, the reaction rate can be calculated. Rate constants determined by UV-Vis absorbance assays have shown good agreement with those determined by NMR.[1]

Reaction Mechanism and Workflow

The formation of this compound conjugates proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyrimidine ring and the sulfonyl group makes the C2 position highly electrophilic and susceptible to attack by nucleophiles like the thiolate anion of a cysteine residue.

SNAr_Mechanism reagents This compound + Cysteine-SH intermediate Meisenheimer Complex reagents->intermediate Nucleophilic Attack products Pyrimidine-S-Cysteine Conjugate + Methanesulfinic Acid intermediate->products Loss of Leaving Group

Caption: SNAr mechanism for the formation of a this compound-cysteine conjugate.

The general workflow for confirming conjugate formation using the discussed spectroscopic techniques is outlined below.

experimental_workflow cluster_reaction Reaction cluster_analysis Spectroscopic Analysis Reactants This compound + Nucleophile (e.g., Protein) Reaction_Mixture Incubation Reactants->Reaction_Mixture NMR NMR Spectroscopy (Structure, Kinetics) Reaction_Mixture->NMR MS Mass Spectrometry (Mass Confirmation, Site ID) Reaction_Mixture->MS UV_Vis UV-Vis Spectroscopy (Kinetics) Reaction_Mixture->UV_Vis Confirmation Conjugate Formation Confirmed NMR->Confirmation MS->Confirmation UV_Vis->Confirmation

Caption: General experimental workflow for the confirmation of this compound conjugate formation.

Comparison with Alternative Cysteine-Reactive Warheads

2-Sulfonylpyrimidines are often compared to other electrophilic warheads used for cysteine modification, such as maleimides and acrylamides.

WarheadReaction MechanismAdvantages of 2-Sulfonylpyrimidines
Maleimides Michael AdditionMore stable conjugates; less prone to retro-Michael addition and thiol exchange.[2]
Acrylamides Michael AdditionGenerally faster reaction rates and tunable reactivity.[1]
2-Sulfonyl- pyrimidines Nucleophilic Aromatic SubstitutionStable thioether linkage; tunable reactivity by modifying the pyrimidine ring or the sulfone leaving group.[1]

Spectroscopic analysis remains crucial for characterizing conjugates formed from these alternative warheads, allowing for a direct comparison of reaction outcomes and product stability.

References

A Comparative Guide to the Efficacy of Oxidizing Agents for 2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of the methylthio group in 2-(methylthio)pyrimidine to its corresponding sulfoxide and sulfone is a critical transformation in the synthesis of various biologically active compounds. The choice of oxidizing agent significantly impacts the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of common oxidizing agents—meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, and hydrogen peroxide (H₂O₂)—for the oxidation of 2-(methylthio)pyrimidine, supported by experimental data from the literature.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for the oxidation of 2-(methylthio)pyrimidine and its derivatives using different oxidizing agents. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies.

Oxidizing AgentSubstrateProductReagent (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Oxone®2-(methylthio)pyrimidines2-(methylsulfonyl)pyrimidines2.5Acetone/WaterRoom Temp.4-681 (for a specific derivative)[1][2]
m-CPBA4-Aryl-2-(methylthio)-6-(trifluoromethyl)pyrimidine4-Aryl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine3.0DichloromethaneRoom Temp.16Not specified[3]
Hydrogen Peroxide (30%)General Sulfides (adapted for 2-(methylthio)pyrimidine)Sulfoxides4.0Glacial Acetic AcidRoom Temp.Varies90-99 (general)[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Protocol 1: Oxidation to Sulfone using Oxone®[1][2]
  • A mixture of a 2-(methylthio)pyrimidine derivative (5 mmol) and tetrabutylammonium bromide (0.16 g, 0.5 mmol, 10 mol%) in acetone (20 mL) is stirred at room temperature.

  • A solution of Oxone® (12.5 mmol, 2.5 equiv) in water (20 mL) is added slowly to the vigorously stirred solution.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC). After 4–6 hours, upon consumption of the starting material, the product is isolated.

  • The solid product is collected by filtration through a Büchner funnel, washed with water, and then dried.

Protocol 2: Oxidation to Sulfone using m-CPBA[3]
  • To a stirred solution of a 4-aryl-2-(methylthio)-6-(trifluoromethyl)pyrimidine (1.0 equiv) in dichloromethane (DCM), add m-chloroperoxybenzoic acid (3.0 equiv).

  • The reaction mixture is stirred at room temperature for 16 hours.

  • Upon completion, the reaction is quenched by the addition of saturated sodium bicarbonate and saturated sodium thiosulfate solutions.

  • The organic layer is separated, washed sequentially with saturated sodium thiosulfate and saturated sodium bicarbonate, and then concentrated to yield the crude product.

Protocol 3: Selective Oxidation to Sulfoxide using Hydrogen Peroxide[4][5]
  • Dissolve the sulfide substrate (2 mmol) in glacial acetic acid (2 mL) in a round-bottom flask.

  • Slowly add 30% hydrogen peroxide (8 mmol, 4 equivalents) to the solution while stirring at room temperature.

  • Monitor the reaction's progress by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture by the slow addition of a 4 M NaOH solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure sulfoxide.

Reaction Mechanisms and Experimental Workflow

To visualize the underlying chemical processes and the experimental flow, the following diagrams are provided.

Reaction_Mechanism cluster_mCPBA m-CPBA Oxidation cluster_Oxone Oxone® Oxidation cluster_H2O2 Hydrogen Peroxide Oxidation Sulfide_m 2-(Methylthio)pyrimidine Transition_State_m Concerted Transition State (Butterfly Mechanism) Sulfide_m->Transition_State_m Sulfoxide_m 2-(Methylsulfinyl)pyrimidine Transition_State_m->Sulfoxide_m mCBA m-Chlorobenzoic Acid Transition_State_m->mCBA Sulfone_m 2-(Methylsulfonyl)pyrimidine Sulfoxide_m->Sulfone_m Further Oxidation with m-CPBA mCPBA m-CPBA mCPBA->Transition_State_m Sulfide_o 2-(Methylthio)pyrimidine Sulfoxide_o 2-(Methylsulfinyl)pyrimidine Sulfide_o->Sulfoxide_o Nucleophilic Attack KHSO5 KHSO₅ (active species) KHSO5->Sulfoxide_o Sulfone_o This compound Sulfoxide_o->Sulfone_o Further Oxidation with KHSO₅ Sulfide_h 2-(Methylthio)pyrimidine Sulfoxide_h 2-(Methylsulfinyl)pyrimidine Sulfide_h->Sulfoxide_h Nucleophilic Attack H2O2 H₂O₂ H2O2->Sulfoxide_h Sulfone_h This compound Sulfoxide_h->Sulfone_h Further Oxidation with H₂O₂

Caption: Reaction mechanisms for the oxidation of 2-(methylthio)pyrimidine.

Experimental_Workflow cluster_Oxidants Choice of Oxidizing Agent Start Start: 2-(Methylthio)pyrimidine Setup Reaction Setup: Dissolve in appropriate solvent Start->Setup mCPBA m-CPBA Oxone Oxone® H2O2 Hydrogen Peroxide Reaction Oxidation Reaction (Monitor by TLC) mCPBA->Reaction Oxone->Reaction H2O2->Reaction Workup Reaction Workup: Quenching, Extraction, Drying Reaction->Workup Purification Purification (e.g., Filtration, Chromatography) Workup->Purification Sulfoxide Product: 2-(Methylsulfinyl)pyrimidine Purification->Sulfoxide Selective Oxidation Sulfone Product: This compound Purification->Sulfone Complete Oxidation

References

The Dawn of Precision: Advantages of 2-(Methylsulfonyl)pyrimidine Over Traditional Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of covalent drug discovery is undergoing a paradigm shift, moving from the broad-spectrum activity of traditional alkylating agents to the precision-targeting capabilities of novel electrophiles. Among these, 2-(methylsulfonyl)pyrimidine and its derivatives are emerging as privileged scaffolds. This guide provides an objective comparison between this compound and traditional alkylating agents, supported by experimental data, to illuminate the distinct advantages of this modern electrophilic warhead in creating safer and more selective therapeutics.

The Core Distinction: Mechanism of Action

The fundamental difference between these two classes of compounds lies in their reaction mechanisms and ultimate biological targets.

Traditional Alkylating Agents: This class, which includes nitrogen mustards, alkyl sulfonates, and nitrosoureas, has been a cornerstone of cancer chemotherapy for decades.[1][2] They are highly reactive electrophiles that function primarily by covalently modifying DNA.[3][4] They form reactive intermediates (like carbonium or aziridinium ions) that attack nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[4][5][6] This leads to DNA damage through inter- and intra-strand cross-linking, strand breakage, and base-pair mismatching, which ultimately triggers cell death (apoptosis).[1][7] However, this mechanism is non-specific, affecting any rapidly dividing cell, which leads to the severe side effects associated with these drugs, including toxicity to bone marrow and gastrointestinal cells.[8][9][10]

Traditional_Alkylating_Agent_Mechanism cluster_0 Traditional Alkylating Agent cluster_1 Cellular Target cluster_2 Cellular Consequences Agent Nitrogen Mustard (e.g., Cyclophosphamide) Intermediate Highly Reactive Aziridinium Ion Agent->Intermediate Intramolecular cyclization DNA DNA (N7 of Guanine) Intermediate->DNA Alkylation Crosslink DNA Cross-linking & Strand Breaks Apoptosis Cell Death (Apoptosis) Crosslink->Apoptosis Toxicity Off-Target Toxicity (Healthy Cells) Crosslink->Toxicity

Figure 1: General mechanism of traditional alkylating agents targeting DNA.

This compound: In stark contrast, this compound is a milder, more selective electrophile. It functions not by targeting DNA, but by reacting with soft nucleophiles, primarily the thiol side chains of cysteine residues in proteins.[11][12] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the highly nucleophilic thiolate anion of a cysteine attacks the electron-deficient C-2 position of the pyrimidine ring, displacing the methylsulfone group as a stable sulfinic acid.[13] This targeted modification of specific proteins allows for the precise modulation of their function, a key goal in modern drug development. This selectivity for cysteine over other nucleophiles and the stability of the resulting thioether bond are significant advantages.[14][15]

MSP_Mechanism cluster_0 This compound (MSP) cluster_1 Cellular Target cluster_2 Cellular Consequences MSP This compound (Mild Electrophile) Protein Protein of Interest (POI) (Cysteine Thiolate) MSP->Protein Nucleophilic Aromatic Substitution (SNAr) Covalent_Adduct Stable Covalent POI-Pyrimidine Adduct Modulation Modulation of Protein Function Covalent_Adduct->Modulation Selectivity High Target Selectivity Lower Off-Target Effects Modulation->Selectivity

Figure 2: Mechanism of this compound targeting protein cysteines.

Performance Comparison: A Data-Driven Analysis

The shift from indiscriminate DNA alkylation to selective protein modification results in significant performance advantages for this compound.

FeatureTraditional Alkylating AgentsThis compoundAdvantage of this compound
Primary Target DNA (Guanine N7)[5][6]Protein (Cysteine Thiols)[11][12]High Target Specificity: Ability to inhibit specific proteins, leading to fewer off-target effects.
Selectivity Low; affects all rapidly dividing cells.[1][8]High selectivity for cysteine over other amino acids and nucleophiles.[14][15]Improved Safety Profile: Reduced toxicity to healthy tissues like bone marrow and GI tract.
Reactivity Highly reactive, strong electrophiles.[16]Mild, tunable electrophiles; reactivity can be modulated by ring substituents.[11][14]Controlled Reactivity: Lower potential for unwanted side reactions and inactivation by hydrolysis.
Adduct Stability DNA adducts can be repaired by cellular machinery.Forms a highly stable thioether linkage.[14]Durable Target Engagement: Ensures prolonged and irreversible modulation of the target protein.
Toxicity Profile Cytotoxic, mutagenic, carcinogenic, myelosuppressive.[9][10][17]Lower cytotoxicity toward normal cells; targets specific cellular vulnerabilities.[11][12]Significantly Safer: Exploits disease-specific pathways (e.g., mutant p53) for a wider therapeutic window.

Experimental Data: Reactivity and Selectivity

Studies on 2-sulfonylpyrimidines (2-SPs) highlight their controlled reactivity. The rate of reaction with thiols can be finely tuned by adding electron-withdrawing or -donating groups to the pyrimidine ring. This contrasts with traditional alkylating agents, whose high reactivity is often difficult to control.

A study by Bauer et al. (2016) and subsequent work have shown that 2-sulfonylpyrimidines are particularly effective in killing cancer cells with compromised p53, a common mutation in cancer.[12][18] The compound PK11007, a 2-sulfonylpyrimidine derivative, was shown to selectively alkylate two surface-exposed cysteines on the p53 protein, stabilizing it without affecting its DNA-binding activity. This selective protein modification is a feat unattainable with traditional DNA alkylators.[12]

Furthermore, the reactivity of 2-SPs is pH-dependent, with faster reaction rates at pH 7.0 compared to 6.5, consistent with the need for the deprotonated thiolate anion for the SNAr reaction to proceed.[14][15] This provides another layer of potential selectivity, as different cellular compartments have distinct pH values.

Compound ClassModel NucleophileReaction ConditionOutcomeReference
2-SulfonylpyrimidinesGlutathione (GSH)pH 7.0Complete reaction within minutes for activated derivatives.[14][15]
2-Sulfonylpyrimidinesp53 Mutant ProteinNeutral pHSelective alkylation of 2 surface cysteines.[12]
Maleimides (another cysteine-reactive warhead)Glutathione (GSH)pH 7.0Rapid reaction, but can lead to heterogeneous products and adduct instability.[14][15]
Nitrogen MustardsDNACellular environmentIndiscriminate alkylation of guanine bases.[4][16]

Experimental Protocols

To allow for reproducible research, below are representative methodologies for evaluating the key performance characteristics of these agents.

Protocol 1: Assessing Thiol Reactivity via NMR Spectroscopy

Objective: To determine the rate and selectivity of reaction between an electrophile and a model thiol (e.g., glutathione, GSH).

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a deuterated solvent (e.g., DMSO-d6). Prepare a separate stock solution of glutathione (GSH) in a phosphate buffer (pH 7.0) prepared in D₂O.

  • Reaction Initiation: In an NMR tube, combine the GSH solution with the test compound solution to achieve final concentrations in the low millimolar range.

  • Data Acquisition: Immediately acquire a series of ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes) at a constant temperature (e.g., 25°C).

  • Analysis: Monitor the reaction progress by integrating the signals corresponding to the starting materials and the newly formed product. The disappearance of the reactant signals and the appearance of the product signals over time allow for the calculation of reaction rate constants.

Protocol 2: Cell Viability and Cytotoxicity Assay

Objective: To compare the cytotoxicity of a traditional alkylating agent and a this compound derivative against cancerous and non-cancerous cell lines.

Methodology:

  • Cell Seeding: Seed cells (e.g., a p53-mutant cancer cell line and a normal fibroblast cell line) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., cyclophosphamide and a 2-sulfonylpyrimidine derivative) in cell culture medium. Treat the cells with a range of concentrations of each compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle-treated control cells and plot the cell viability against the compound concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound in each cell line.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biochemical Evaluation cluster_2 Cellular Evaluation cluster_3 Data Analysis & Comparison C1 Synthesize/ Obtain Compounds B1 Assess Thiol Reactivity (e.g., NMR with GSH) C1->B1 C2 Cell Viability Assays (Cancer vs. Normal Cells) C1->C2 B2 Determine Rate Constants (k) B1->B2 D1 Compare Reactivity, Selectivity, & Toxicity B2->D1 C3 Calculate IC50 Values & Selectivity Index C2->C3 C3->D1

Figure 3: Workflow for comparing electrophilic agents.

Conclusion

While traditional alkylating agents remain important in certain therapeutic contexts, their utility is limited by a mechanism rooted in indiscriminate DNA damage. This compound represents a significant advancement, offering a solution to the long-standing challenge of target selectivity. By functioning as mild, tunable, and highly selective cysteine-directed electrophiles, these compounds enable the precise covalent modification of target proteins. This mechanistic shift translates into profound advantages, including a superior safety profile, reduced off-target toxicity, and the ability to create highly targeted therapies. For researchers and drug developers, the adoption of warheads like this compound is not merely an incremental improvement but a crucial step toward a new generation of safer, more effective covalent medicines.

References

Profiling the Cross-Reactivity of 2-(Methylsulfonyl)pyrimidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of covalent modifiers is paramount. This guide provides a detailed comparison of the cross-reactivity profile of 2-(Methylsulfonyl)pyrimidine with various nucleophilic amino acids, supported by experimental data and detailed protocols.

This compound is a prominent electrophilic warhead utilized in chemical biology and drug discovery for its ability to covalently modify proteins. Its reactivity is primarily directed towards the thiol side chain of cysteine residues. This high degree of selectivity is a critical attribute, minimizing off-target effects and enhancing the therapeutic potential of molecules incorporating this moiety. This guide summarizes the available quantitative and qualitative data on its reactivity with key nucleophilic amino acids and provides detailed experimental protocols for assessing this selectivity.

Comparative Reactivity of this compound

The reactivity of this compound and its derivatives is predominantly characterized by a high preference for cysteine over other nucleophilic amino acids. The sulfonyl group acts as an excellent leaving group in a nucleophilic aromatic substitution (SNAr) reaction, which is particularly rapid with the highly nucleophilic thiolate anion of cysteine at physiological pH.

Quantitative Reactivity with Cysteine

The reaction kinetics of 2-sulfonylpyrimidine derivatives with cysteine have been extensively studied, often using model thiols such as glutathione (GSH) or N-acetylcysteine methyl ester (NACME). These studies reveal that the reactivity of the pyrimidine core can be finely tuned over several orders of magnitude by introducing electron-withdrawing or -donating groups on the pyrimidine ring.[1][2]

For the parent this compound, the second-order rate constant for the reaction with glutathione (GSH) at pH 7.0 has been reported. This provides a quantitative benchmark for its reactivity with a biological thiol.

NucleophileModel CompoundpHSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
CysteineGlutathione (GSH)7.0~1.2 x 10⁻²[1][2]

Table 1: Quantitative reactivity of this compound with a cysteine-containing model compound.

Cross-Reactivity with Other Nucleophilic Amino Acids
Nucleophilic Amino AcidModel CompoundObservation (at pH ≤ 8.2 for 6 hours)Estimated Reactivity vs. CysteineReference
LysineL-LysineNo reaction detected by NMRSubstantially lower[1][2]
TyrosineL-TyrosineNo reaction detected by NMRSubstantially lower[1][2]
SerineL-SerineNo reaction detected by NMRSubstantially lower[1][2]
ProlineL-ProlineNo reaction detected by NMRSubstantially lower[1][2]

Table 2: Qualitative cross-reactivity profile of a 2-sulfonylpyrimidine derivative.

Experimental Protocols

To facilitate the independent verification and extension of these findings, detailed experimental protocols for assessing the reactivity and cross-reactivity of electrophilic compounds like this compound are provided below.

Protocol 1: Determination of Reaction Kinetics with Cysteine using NMR Spectroscopy

This protocol describes a method to determine the second-order rate constant for the reaction of an electrophile with a thiol-containing compound like glutathione (GSH).

Materials:

  • This compound

  • Glutathione (GSH)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Deuterated water (D₂O)

  • Internal standard (e.g., DSS or TMSP)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Prepare a stock solution of GSH in the phosphate buffer prepared with D₂O.

  • In an NMR tube, combine the phosphate buffer, the internal standard, and the GSH stock solution to achieve the desired final concentration (e.g., 10 mM).

  • Acquire a baseline ¹H NMR spectrum of the GSH solution.

  • Initiate the reaction by adding a known concentration of the this compound stock solution to the NMR tube (e.g., 1 mM).

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Monitor the reaction by observing the disappearance of the reactant peaks (e.g., protons on the pyrimidine ring) and the appearance of the product peaks.

  • Integrate the signals of a reactant peak and the internal standard at each time point.

  • Calculate the concentration of the reactant at each time point relative to the initial concentration.

  • Under pseudo-first-order conditions ([GSH] >> [this compound]), plot the natural logarithm of the reactant concentration versus time. The negative of the slope of this line will be the pseudo-first-order rate constant (k').

  • The second-order rate constant (k) is calculated by dividing k' by the concentration of GSH.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions prep_nmr Prepare NMR Sample prep_reagents->prep_nmr initiate_reaction Initiate Reaction in NMR Tube prep_nmr->initiate_reaction acquire_spectra Acquire Time-course NMR Spectra initiate_reaction->acquire_spectra integrate_peaks Integrate Peaks acquire_spectra->integrate_peaks plot_data Plot ln[Reactant] vs. Time integrate_peaks->plot_data calc_rate Calculate Rate Constant plot_data->calc_rate

Workflow for NMR-based kinetic analysis.
Protocol 2: Cross-Reactivity Assessment using High-Resolution Mass Spectrometry

For detecting potential low-level reactivity with other nucleophilic amino acids, a more sensitive technique such as mass spectrometry is recommended.

Materials:

  • This compound

  • Individual nucleophilic amino acids (e.g., Lysine, Histidine, Tyrosine, Serine)

  • Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)

  • LC-MS grade water and acetonitrile

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Prepare stock solutions of this compound and each amino acid in the ammonium bicarbonate buffer.

  • In separate vials, incubate this compound with a molar excess of each amino acid (e.g., 1:10 ratio) at a controlled temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 1, 6, 24 hours), quench a small aliquot of the reaction mixture by diluting it with a solution of 0.1% formic acid in water/acetonitrile.

  • Analyze the quenched samples by LC-MS.

  • Use extracted ion chromatograms (EICs) to search for the exact mass of the expected covalent adduct (mass of amino acid + mass of pyrimidine - mass of methylsulfinic acid).

  • If an adduct is detected, its identity can be confirmed by tandem mass spectrometry (MS/MS) to fragment the ion and confirm its structure.

  • The relative abundance of the adduct peak compared to the unreacted amino acid can provide a semi-quantitative measure of reactivity.

Signaling Pathways and Covalent Modification

The high selectivity of this compound for cysteine has significant implications for its use in targeting specific signaling pathways. Cysteine residues play critical roles in enzyme catalysis, protein structure, and redox sensing. By selectively modifying a specific cysteine residue within a protein of interest, it is possible to modulate its function and, consequently, the signaling pathway in which it participates.

For example, many kinases, proteases, and phosphatases have functionally important cysteine residues in or near their active sites. A covalent inhibitor incorporating the this compound warhead can be designed to first bind non-covalently to the target protein and then form a permanent covalent bond with the nearby cysteine. This leads to irreversible inhibition of the protein's activity.

signaling_pathway cluster_binding Inhibitor Action cluster_pathway Cellular Signaling inhibitor 2-(MeSO2)pyrimidine Inhibitor non_covalent Non-covalent Complex inhibitor->non_covalent target_protein Target Protein (with Cys) target_protein->non_covalent downstream Downstream Signaling Blocked target_protein->downstream covalent Covalent Adduct (Inactive) non_covalent->covalent Covalent Bonding upstream Upstream Signal upstream->target_protein cellular_response Altered Cellular Response downstream->cellular_response

Mechanism of covalent inhibition in a signaling pathway.

Conclusion

The available experimental data strongly supports the classification of this compound as a highly cysteine-selective electrophilic warhead. While it reacts readily with cysteine under physiological conditions, its reactivity with other nucleophilic amino acids such as lysine, tyrosine, and serine is negligible under standard assay conditions. This high degree of selectivity makes it an attractive moiety for the design of targeted covalent inhibitors and chemical probes, enabling precise modulation of protein function and signaling pathways with minimal off-target effects. The provided protocols offer a robust framework for researchers to further explore and quantify the reactivity profiles of this and other electrophilic compounds.

References

Safety Operating Guide

Navigating the Disposal of 2-(Methylsulfonyl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential safety information and a clear, procedural framework for the disposal of 2-(Methylsulfonyl)pyrimidine, ensuring compliance and minimizing environmental impact.

Key Safety and Hazard Information

Understanding the hazard profile of this compound is the first step in safe handling and disposal. The following table summarizes the key quantitative and qualitative safety data for this compound.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂S[1][2][3]
Molecular Weight 158.18 g/mol [1][2][4]
Physical Form Solid[4]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][4][5]
GHS Pictogram GHS07 (Exclamation Mark)[2][4]
Signal Word Warning[2][4]
Storage Sealed in a dry place at room temperature.[4]

Procedural Guidance for Disposal

The disposal of this compound, as with most laboratory chemicals, is governed by a set of principles designed to ensure safety and regulatory compliance. While no specific experimental protocol for the chemical degradation of this compound is publicly available, the following steps provide a clear operational plan for its proper disposal.

Step 1: Waste Identification and Segregation

  • Properly identify the waste as this compound.

  • Segregate it from other chemical waste streams to avoid unintended reactions.

  • Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.

Step-2: Personal Protective Equipment (PPE)

  • Before handling the waste, ensure you are wearing the appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or goggles.

    • A lab coat.

  • If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Step-3: Containment

  • Keep the this compound waste in a well-sealed, compatible container to prevent leaks or spills.

  • Store the container in a designated, well-ventilated waste accumulation area away from incompatible materials.

Step-4: Accidental Spill Protocol

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

  • Carefully sweep or scoop the absorbed material into a designated waste container.

  • Avoid generating dust during cleanup.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Step-5: Professional Disposal

  • The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[6]

  • Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

  • Comply with all local, state, and federal regulations regarding hazardous waste disposal.[7][8][9][10]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Waste this compound Generated B Is the container properly labeled? A->B C Label the container with chemical name and hazards B->C No D Don appropriate PPE (Gloves, Goggles, Lab Coat) B->D Yes C->D E Store in a designated hazardous waste accumulation area D->E F Contact licensed hazardous waste disposal service E->F G Provide SDS to the disposal service F->G H Arrange for waste pickup G->H I Complete all required disposal documentation H->I J End: Waste Properly Disposed I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(Methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling 2-(Methylsulfonyl)pyrimidine, targeting researchers, scientists, and drug development professionals. The following procedures are based on established laboratory safety protocols for handling sulfonyl-containing and pyrimidine-based compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection.[4] Gloves should be changed immediately if they become contaminated, torn, or punctured.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Operational Plan for Safe Handling

The following diagram and detailed steps outline the standard operating procedure for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound prep 1. Preparation - Designate work area in fume hood. - Assemble and inspect PPE. - Prepare spill kit. handling 2. Handling - Weigh and transfer solid in fume hood. - Avoid creating dust. - Handle solutions with care to prevent splashes. prep->handling use 3. In-Use Procedures - Keep containers sealed when not in use. - Immediately clean up any spills. - Replace contaminated PPE. handling->use storage 4. Storage - Store in a cool, dry, well-ventilated area. - Keep container tightly sealed. - Store away from incompatible materials (e.g., strong oxidizing agents). use->storage disposal 5. Disposal - Segregate all waste (solid, liquid, contaminated PPE). - Label waste containers clearly. - Follow institutional and local regulations for hazardous waste disposal. use->disposal storage->disposal

Caption: Standard operating procedure for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation and Area Designation :

    • Designate a specific area within a certified chemical fume hood for handling this compound.

    • Ensure all necessary PPE is readily available, inspected for integrity, and worn correctly.

    • Have an emergency spill kit accessible.

  • Weighing and Aliquoting :

    • Perform all weighing and transferring of the solid compound within the designated fume hood to prevent the inhalation of airborne particles.[4]

    • Use appropriate tools, such as a spatula, to handle the solid material and avoid creating dust.[2]

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • During the Experiment :

    • Keep all containers with this compound tightly sealed when not in use.[2]

    • Avoid direct contact with the skin, eyes, and clothing.

    • If any PPE becomes contaminated, remove and dispose of it immediately, then thoroughly wash the affected area.

  • Post-Experiment :

    • Decontaminate all surfaces and equipment used for handling the compound.

    • Properly label and store any remaining material in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety and regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[5]

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylsulfonyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfonyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.